Product packaging for 2-Amino-1-naphthoic acid(Cat. No.:CAS No. 79979-69-4)

2-Amino-1-naphthoic acid

Cat. No.: B1601721
CAS No.: 79979-69-4
M. Wt: 187.19 g/mol
InChI Key: CXOWHCCVISNMIX-UHFFFAOYSA-N
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Description

2-Amino-1-naphthoic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B1601721 2-Amino-1-naphthoic acid CAS No. 79979-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOWHCCVISNMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508722
Record name 2-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79979-69-4
Record name 2-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Amino-1-naphthoic acid, a naphthalene derivative characterized by the presence of both an amino and a carboxylic acid functional group, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural scaffold provides a versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and as functional materials. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies required for its effective utilization. By delving into its structural and chemical characteristics, solubility, spectral properties, and stability, this document aims to serve as an authoritative resource, underpinning future innovation and application.

Section 1: Core Molecular and Physical Characteristics

This compound (CAS RN: 79979-69-4) is a solid, crystalline compound, typically appearing as a yellow to brown solid[1]. A thorough understanding of its fundamental molecular and physical properties is paramount for its application in any research or development endeavor.

Molecular Structure and Properties

The foundational attributes of this compound are summarized in the table below. These parameters are critical for a range of applications, from reaction stoichiometry calculations to the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.20 g/mol [2]
CAS Number 79979-69-4[1][2][3]
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O
InChI Key CXOWHCCVISNMIX-UHFFFAOYSA-N[1][2]
Physical Properties

The physical state and thermal properties of a compound are crucial for determining appropriate storage, handling, and reaction conditions.

PropertyValueSource
Physical Form Solid, Yellow to Brown[1]
Melting Point 126 °C (in ethanol/water)[4][5]
Boiling Point (Predicted) 420.7 ± 28.0 °C[4]
Density (Predicted) 1.352 ± 0.06 g/cm³[4]

Expert Insight: The observed melting point of 126 °C provides a key purity indicator. Any significant deviation from this value may suggest the presence of impurities or a different isomeric form. The predicted boiling point, while useful for estimation, should be treated with caution as decomposition may occur at such elevated temperatures.

Section 2: Solubility Profile and Acidity

The solubility and acidity of this compound are critical determinants of its behavior in biological systems and its suitability for various reaction media.

Solubility

Experimental Protocol: Determining Aqueous and Organic Solubility

A robust understanding of solubility is best achieved through empirical determination. The following protocol outlines a standard method for quantifying the solubility of this compound.

Objective: To determine the solubility of this compound in water and a selection of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) at a controlled temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Measure the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution has reached its true saturation point. Centrifugation provides a clean separation of the solid and liquid phases, which is critical for accurate quantification. The use of a calibrated analytical method ensures the reliability of the concentration measurement.

Caption: Workflow for experimental solubility determination.

Acidity (pKa)

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds. Although specific experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides protocols for their acquisition.

UV-Visible (UV-Vis) Spectroscopy

The naphthalene ring system is a strong chromophore, and this compound is expected to exhibit distinct absorption bands in the UV-Vis region. For the related compound 2-naphthoic acid, absorption maxima have been reported at 236 nm, 280 nm, and 334 nm in an acidic mobile phase[6]. The presence of the amino group in this compound is likely to cause a bathochromic (red) shift in these absorption bands.

Experimental Protocol: UV-Vis Spectral Analysis

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank to zero the instrument.

  • Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorption. A dual-beam spectrophotometer corrects for any fluctuations in the light source, providing a more accurate spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups.

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amino (N-H) Stretching3300-3500 (two bands for primary amine)
Bending1550-1650
Carboxylic Acid (O-H) Stretching (broad)2500-3300
Carboxylic Acid (C=O) Stretching1680-1720
Aromatic (C-H) Stretching>3000
Aromatic (C=C) Stretching1450-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the naphthalene ring, the carboxylic acid carbonyl carbon, and the carbons attached to the amino and carboxyl groups.

Section 4: Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its storage, formulation, and application. While specific stability studies on this compound are not extensively documented, general principles of chemical degradation can be applied.

Potential Degradation Pathways:

  • Oxidation: The amino group and the naphthalene ring are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Naphthalene derivatives are known to be sensitive to light, which can induce various photochemical reactions.

Experimental Protocol: Preliminary Stability Assessment

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to a range of conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Exposure to UV and visible light.

    • pH Stress: Acidic and basic conditions.

  • Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to monitor for any decrease in the parent compound and the appearance of degradation products.

G A This compound B Stress Conditions (Heat, Light, pH) A->B C Degradation Products B->C

Caption: Conceptual overview of stability testing.

Section 5: Synthesis and Applications in Drug Development

The synthetic accessibility and structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Approaches
Relevance in Drug Discovery

Naphthoic acid derivatives have been explored as scaffolds for the development of various therapeutic agents. For example, derivatives of 2-naphthoic acid have been investigated as P2Y₁₄ receptor antagonists, which are potential targets for inflammatory and endocrine disorders[1][7]. The presence of the amino group on this compound provides a key functional handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, thereby modulating the pharmacological properties of the resulting molecules. The development of novel 2-amino-1,4-naphthoquinone derivatives as potential anticancer agents highlights the utility of the aminonaphthalene scaffold in medicinal chemistry[8][9][10].

Conclusion

This compound is a compound with significant potential, underpinned by its distinct physicochemical properties. This guide has provided a foundational understanding of its molecular and physical characteristics, solubility, acidity, and spectral profile. While some experimental data remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to obtain this critical information. As a versatile building block, this compound is poised for further exploration in the synthesis of novel compounds for drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of this promising molecule from the laboratory to impactful applications.

References

An In-depth Technical Guide to 2-Amino-1-naphthoic acid (CAS 79979-69-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive, peer-reviewed technical data specifically for 2-Amino-1-naphthoic acid with CAS number 79979-69-4 is notably scarce in readily accessible scientific literature. While this compound is available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and specific applications in drug discovery are not widely published. Much of the available literature focuses on the structurally related but chemically distinct compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid, CAS 81-16-3).

This guide synthesizes the available information for this compound and, where relevant, draws cautious comparisons to its more studied sulfonic acid analog to provide a foundational understanding. Researchers are advised to consider the information herein as a starting point for further investigation and to conduct their own experimental validation.

Core Chemical Identity

This compound is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. Its structure is characterized by a naphthalene core functionalized with both an amino (-NH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 1-position. This unique arrangement of a basic amino group and an acidic carboxylic acid group ortho to each other on the rigid naphthalene scaffold suggests potential for interesting chemical reactivity and application as a versatile building block in organic synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers.

PropertyValueSource
CAS Number 79979-69-4--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 187.2 g/mol --INVALID-LINK--[1]
Physical Form Solid, Yellow to Brown--INVALID-LINK--
Purity ≥97% (typically)--INVALID-LINK--[1]
InChI Key CXOWHCCVISNMIX-UHFFFAOYSA-N--INVALID-LINK--[1]
Storage Keep in a dark place, sealed in dry, room temperature.--INVALID-LINK--[1]

Synthesis and Characterization

Potential Synthetic Pathways

While specific, validated synthetic protocols for this compound are not readily found in the literature, one can postulate logical synthetic routes based on established organic chemistry principles. A plausible approach would be the amination of a suitable precursor, such as 2-hydroxy-1-naphthoic acid.

It is important to distinguish this from the well-documented synthesis of 2-Amino-1-naphthalenesulfonic acid (Tobias acid), which is typically prepared via the sulfonation of 2-naphthol followed by the Bucherer reaction.[3]

A hypothetical synthetic workflow for this compound is presented below. This is a theoretical pathway and would require experimental validation.

G start 2-Hydroxy-1-naphthoic acid intermediate Intermediate (e.g., via Bucherer-type reaction or other amination methods) start->intermediate Amination product This compound intermediate->product Work-up purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic data for this compound is not widely available in public databases. For researchers who synthesize or purchase this compound, the following analytical techniques would be essential for structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The integration and splitting patterns would be crucial for confirming the substitution pattern.

    • ¹³C NMR would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the naphthalene ring.

  • Infrared (IR) Spectroscopy: An FTIR spectrum would be expected to show characteristic absorption bands for:

    • N-H stretching of the primary amine.

    • O-H stretching of the carboxylic acid.

    • C=O stretching of the carbonyl group.

    • C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound (187.2 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Applications in Research and Drug Discovery

While specific, documented applications for this compound are limited, its structure suggests its potential utility as a molecular building block in medicinal chemistry and materials science. The presence of two reactive functional groups, an amine and a carboxylic acid, allows for a variety of chemical transformations.

Potential as a Synthetic Intermediate

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules.

  • The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

  • The carboxylic acid group can be converted to esters, amides, or other derivatives, providing another handle for molecular elaboration.

This versatility could be exploited in the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, derivatives of other aminonaphthoic acid isomers have been explored for their potential as fluorescent probes and in the synthesis of antagonists for G protein-coupled receptors.

Comparison with Structurally Related Compounds

The applications of other naphthalene-based compounds can provide context for the potential uses of this compound:

  • 2-Amino-1-naphthalenesulfonic acid (Tobias acid): This is a key intermediate in the synthesis of azo dyes and pigments.

  • Derivatives of 2-amino-1,4-naphthoquinone: These compounds have been investigated for their cytotoxic and apoptosis-inducing effects in cancer cell lines.[4]

  • Amidoalkyl naphthols: These are recognized as important bioactive substances and are used as building blocks in the synthesis of other bioactive molecules.

The structural similarities to these and other biologically active naphthalene derivatives suggest that this compound could serve as a scaffold for the development of novel therapeutic agents.

Safety and Handling

Based on available supplier safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, eye protection, and face protection.

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place.[1]

Future Directions

The lack of extensive research on this compound presents an opportunity for further scientific exploration. Key areas for future investigation include:

  • Development and publication of a robust and high-yielding synthesis protocol.

  • Full spectroscopic characterization (NMR, IR, MS, etc.) and publication of this data in public databases.

  • Exploration of its utility as a building block in the synthesis of novel compounds with potential biological activity.

  • Investigation of its photophysical properties for potential applications in materials science or as a fluorescent probe.

  • Computational studies to predict its binding affinity to various biological targets.

Conclusion

This compound (CAS 79979-69-4) is a chemical compound with a unique structure that suggests potential as a versatile synthetic intermediate. However, a comprehensive body of scientific literature detailing its synthesis, characterization, and applications is currently lacking. Researchers interested in this molecule should be prepared to undertake foundational research to validate its properties and explore its potential. The information provided in this guide serves as a starting point, drawing from available commercial data and logical scientific inference.

References

Navigating the Solubility Landscape of 2-Amino-1-naphthoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-amino-1-naphthoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive quantitative solubility data for the target compound, this guide offers a robust theoretical framework, leveraging data from structurally analogous compounds and fundamental physicochemical principles to predict and understand its solubility behavior. It provides detailed experimental protocols for determining solubility and discusses the critical interplay of functional groups, solvent properties, and intermolecular forces that govern the dissolution of this amphoteric aromatic molecule.

Introduction: The Enigmatic Solubility of a Multifunctional Molecule

This compound, a molecule incorporating a bulky hydrophobic naphthalene core with both a basic amino group and an acidic carboxylic acid group, presents a unique and challenging solubility profile. Its amphoteric nature, coupled with the potential for zwitterion formation and intramolecular hydrogen bonding, dictates a complex interaction with its solvent environment. Understanding its solubility is paramount for a wide range of applications, from reaction kinetics and purification in organic synthesis to formulation and bioavailability in pharmaceutical development.

This guide will deconstruct the factors influencing the solubility of this compound, provide a comparative analysis with related naphthoic acid derivatives, and equip the researcher with the tools to experimentally determine and rationally approach its dissolution in various organic media.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by a delicate balance of its structural features and the properties of the surrounding solvent. Key physicochemical parameters, while not all experimentally determined for this specific molecule, can be inferred from related compounds and theoretical considerations.

  • Amphoterism and Zwitterionic Character: The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group allows this compound to act as both a weak acid and a weak base. In solution, it can exist in various forms: a neutral molecule, a cation (protonated amine), an anion (deprotonated carboxylate), or a zwitterion (internally formed salt with a positive and negative charge). The predominant form will depend on the pKa of the functional groups and the pH of the medium. In many organic solvents, the zwitterionic form is less favored than in water, which can influence its solubility.

  • Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with protic solvents like alcohols. Furthermore, the proximity of the amino and carboxyl groups on the naphthalene ring raises the possibility of intramolecular hydrogen bonding . This internal bonding can "shield" the polar functional groups, reducing their interaction with the solvent and potentially impacting solubility in a complex manner.[1] The formation of a strong intramolecular hydrogen bond can stabilize a particular conformer, which may have different solubility characteristics.[2][3]

  • Hydrophobicity of the Naphthalene Core: The large, non-polar naphthalene ring system is inherently hydrophobic and will favor dissolution in non-polar or weakly polar organic solvents. The overall solubility in a given solvent will be a trade-off between the favorable interactions of the polar functional groups and the unfavorable interactions of the hydrophobic core.

A Comparative Analysis: Solubility of Naphthoic Acid Derivatives

In the absence of direct quantitative data for this compound, examining the solubility of its structural parents, 1-naphthoic acid and 2-naphthoic acid, provides valuable insights.

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Various Organic Solvents at Different Temperatures [7]

Temperature (K)MethanolEthanolIsopropanoln-Butanol
293.150.13370.11520.10330.0918
298.150.15450.13390.12040.1073
303.150.17810.15510.13980.1249
308.150.20480.17920.16190.1449
313.150.23510.20650.18690.1677
318.150.26930.23760.21540.1936
323.150.30810.27290.24780.2231
328.150.35210.31300.28470.2567
333.150.40190.35850.32680.2949

Data for other solvents such as ethyl acetate, acetone, toluene, cyclohexane, and n-heptane are also available in the source.[7]

Qualitative data for 2-naphthoic acid indicates it is soluble in alcohol and diethyl ether, and slightly soluble in hot water.[8]

Analysis and Predictions for this compound:

  • Polar Protic Solvents (e.g., Alcohols): Based on the data for 1-naphthoic acid, we can anticipate that this compound will also exhibit significant solubility in alcohols like methanol and ethanol. The presence of the additional amino group, capable of hydrogen bonding, may enhance solubility in these solvents compared to its non-aminated counterpart, provided that intramolecular hydrogen bonding does not dominate. The general trend of increasing solubility with increasing temperature, as seen for 1-naphthoic acid, is also expected to hold true for this compound.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents can act as hydrogen bond acceptors. The solubility of this compound in these solvents will likely be moderate, influenced by dipole-dipole interactions and the ability of the solvent to disrupt any intramolecular hydrogen bonds.

  • Non-Polar Solvents (e.g., Toluene, Hexane): In line with the "like dissolves like" principle, the solubility in non-polar solvents is expected to be low.[9] The polar amino and carboxylic acid groups will have unfavorable interactions with these solvents, dominating over the favorable interactions of the naphthalene core.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

G cluster_molecule This compound cluster_interactions Key Interactions Influencing Solubility Molecule C₁₁H₉NO₂ Naphthalene Hydrophobic Naphthalene Core Molecule->Naphthalene Hydrophobicity Amine Basic Amino Group (-NH2) H-bond donor Molecule->Amine Polarity, Basicity, H-bonding Carboxyl Acidic Carboxylic Acid Group (-COOH) H-bond donor/acceptor Molecule->Carboxyl Polarity, Acidity, H-bonding Zwitterion Zwitterion Formation (Intramolecular Salt) Amine->Zwitterion IntraHBond Intramolecular H-Bonding Amine->IntraHBond Carboxyl->Zwitterion Carboxyl->IntraHBond

Caption: Key structural features of this compound governing its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial in a shaking incubator).

    • Ensure the amount of solid is sufficient to maintain a suspension throughout the equilibration period.

    • Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the undissolved solid.

      • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry , provided the compound has a suitable chromophore and there are no interfering substances.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

The following diagram outlines the workflow for the shake-flask solubility determination method.

G start Start prep Add excess this compound to solvent start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration of dissolved compound (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its amphoteric nature, the hydrophobicity of its naphthalene core, and its capacity for hydrogen bonding. While direct quantitative data is sparse, a thorough understanding of these underlying principles, combined with comparative data from analogous compounds, provides a strong predictive framework. For definitive solubility data in specific solvent systems, the standardized shake-flask method is recommended.

Future research, including systematic experimental studies to generate a comprehensive solubility database for this compound and computational modeling using QSAR and other predictive tools, would be of significant value to the scientific community.[10][11][12][13] Such data would facilitate more efficient process development, formulation design, and fundamental research involving this versatile molecule.

References

A Technical Guide to the Biological Potential of 2-Amino-1-naphthoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-amino-1-naphthoic acid and its structurally related derivatives. While direct pharmacological data on this compound remains limited, its core structure serves as a vital scaffold for a diverse range of synthetic compounds exhibiting significant therapeutic potential. This document delves into the extensive research on these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the synthetic methodologies, mechanisms of action, and key structure-activity relationships that have been established. Detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction: The this compound Scaffold

This compound is an aromatic organic compound featuring a naphthalene core substituted with an amino group at the second position and a carboxylic acid group at the first position. Its chemical structure, C₁₁H₉NO₂, provides a unique combination of functional groups that make it an attractive starting material for chemical synthesis.

While this compound itself is primarily utilized as a chemical intermediate, the broader family of compounds derived from the aminonaphthoic and aminonaphthol frameworks has garnered significant attention in medicinal chemistry. It is important to note that much of the existing research has focused on derivatives, such as 2-amino-1,4-naphthoquinones and 1-aminoalkyl-2-naphthols, rather than the parent compound. This guide will therefore focus on the biological activities demonstrated by these derivatives, providing insights into the potential that the core this compound structure holds.

A related compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid), is a well-known intermediate in the synthesis of azo dyes and optical brighteners.[1][2] Its primary applications are in the chemical industry, and it is not typically investigated for direct pharmacological activity.[1][2]

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives often begins with precursors like 2-naphthol or 1,4-naphthoquinone. A common strategy involves multicomponent reactions, such as the Betti reaction, to generate diverse libraries of compounds.

Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

A prevalent method for synthesizing 2-amino-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with an appropriate amine. For instance, 2-amino-1,4-naphthoquinone-benzamides can be prepared by first reacting 1,4-naphthoquinone with 4-aminobenzoic acid, followed by a nucleophilic substitution reaction with various amine derivatives.[3]

Experimental Protocol: Synthesis of 2-Amino-1,4-naphthoquinone-benzamides[3]
  • Step 1: Synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.

    • Dissolve 1,4-naphthoquinone and 4-aminobenzoic acid in DMF.

    • Heat the reaction mixture at 80°C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and precipitate the product by adding water.

    • Collect the solid by filtration and wash with water to obtain the intermediate compound.

  • Step 2: Synthesis of N-substituted-4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzamides.

    • To a solution of the intermediate from Step 1 in DMF, add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (NEt₃).

    • Add the desired amine derivative to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow 1,4-Naphthoquinone 1,4-Naphthoquinone Intermediate 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid 1,4-Naphthoquinone->Intermediate DMF, 80°C 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Intermediate Final Product 2-Amino-1,4-naphthoquinone-benzamide Derivative Intermediate->Final Product TBTU, NEt3, DMF Amine Derivative Amine Derivative Amine Derivative->Final Product

Caption: Synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives.

Anticancer Activities of this compound Derivatives

The most extensively studied biological activity of compounds derived from the 2-amino-naphthalene scaffold is their anticancer potential. Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a wide range of cancer cell lines.

Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives

Synthetic aminonaphthoquinones have shown significant cytotoxic activity against various human cancer cell lines, including glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancers.[4] In some cases, these compounds have exhibited higher potency than the standard chemotherapeutic agent cisplatin.[3] A noteworthy aspect of some of these derivatives is their selectivity, showing lower toxicity to normal peripheral blood mononuclear cells (PBMCs) compared to cancer cells.[4]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Amino-1,4-naphthoquinone-benzamidesMDA-MB-231 (Breast)0.4[3]
AminonaphthoquinonesSF-295 (Glioblastoma)0.57 µg/mL[4]
AminonaphthoquinonesHL-60 (Leukemia)0.7 µg/mL[4]
Two amino-substituted 1,4-naphthoquinonesA549 (Lung)6.15[5]
AminobenzylnaphtholsHeLa (Cervical)4.63 - 5.54[6]

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death, primarily through apoptosis and autophagy.

Several 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells.[3] This is a common mechanism for many chemotherapeutic agents, leading to the controlled elimination of malignant cells.[3] Morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation, have been observed in cells treated with these compounds.[3]

Certain 1,4-naphthoquinone derivatives with two amino substituents have been found to induce autophagy in A549 lung cancer cells.[5] This process of cellular self-digestion can have a dual role in cancer, either promoting cell survival or leading to cell death. In the case of these derivatives, autophagy appears to contribute to their anti-proliferative effects.[5] The proposed mechanism involves the promotion of EGFR recycling and signal transduction.[5]

Anticancer_Mechanisms cluster_derivative 2-Amino-1,4-naphthoquinone Derivative cluster_cell Cancer Cell Derivative Derivative Apoptosis Apoptosis Derivative->Apoptosis Induces Autophagy Autophagy Derivative->Autophagy Induces Topoisomerase_II Topoisomerase II Inhibition Derivative->Topoisomerase_II Inhibits Cell Death Cell Death Apoptosis->Cell Death Autophagy->Cell Death Topoisomerase_II->Cell Death Leads to

Caption: Proposed anticancer mechanisms of 2-amino-1,4-naphthoquinone derivatives.

Another proposed mechanism for the cytotoxic effects of naphthoquinone derivatives is the inhibition of topoisomerase II.[3] This enzyme is crucial for DNA replication and repair, and its inhibition can lead to catastrophic DNA damage and cell death. Additionally, some amino acid derivatives linked to a naphthoquinone group have been shown to inhibit the proteasome, a key player in protein degradation and cell cycle regulation.[7]

Antimicrobial Activities

Derivatives of the aminonaphthol and naphthoic acid scaffolds have also demonstrated promising antimicrobial properties against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Schiff bases derived from the reaction of 2-hydroxy-1-naphthaldehyde with various amino acids have shown in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus polymyxa, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.[8] Interestingly, the antimicrobial activity of these Schiff bases tended to decrease with increasing size of the amino acid residue.[8]

Furthermore, 1-aminoalkyl-2-naphthol derivatives have exhibited potent antibacterial activity, including against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[9] Some of these compounds have shown superior efficacy compared to the standard antibiotic ciprofloxacin against MDR strains.[9] Certain derivatives also displayed strong antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard antifungal drug griseofulvin.[9][10]

Lanthanum complexes of naphthoic acid and its derivatives have also been screened for antibacterial activity and were found to be more potent against E. coli and S. aureus than the uncomplexed antibiotic ciprofloxacin in some cases.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[11]
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Perform serial two-fold dilutions of the test compound stock solution across the wells of the microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive control wells (microorganism without test compound) and negative control wells (broth without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activities

The anti-inflammatory potential of naphthalene-based compounds has also been explored. Derivatives of alpha- and beta-amino naphthalenes have been synthesized and screened for their anti-inflammatory and analgesic activities.[12] Some of these compounds were found to exhibit potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen, with the added benefit of reduced ulcerogenic liability.[12][13]

The anti-inflammatory effects of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been linked to the activation of the NRF2 pathway.[14] These compounds were shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Additionally, 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, and have demonstrated topical anti-inflammatory activity in animal models.[15]

Future Directions

The extensive research on the derivatives of this compound highlights the significant therapeutic potential held within this chemical scaffold. However, the lack of data on the parent compound itself represents a clear knowledge gap. Future research should include a thorough biological evaluation of this compound to determine if it possesses any intrinsic anticancer, antimicrobial, or anti-inflammatory properties. Such studies would provide a valuable baseline for understanding the contributions of the core structure to the activities observed in its more complex derivatives and could open new avenues for drug discovery.

Conclusion

While direct biological activity data for this compound is scarce, its derivatives have emerged as a rich source of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the aminonaphthoic and aminonaphthol scaffolds allows for the synthesis of diverse chemical libraries with a wide range of biological activities. The mechanisms of action for these derivatives are multifaceted, often involving the induction of apoptosis and autophagy in cancer cells, inhibition of key enzymes, and modulation of inflammatory pathways. The promising results from preclinical studies on these derivatives warrant further investigation and optimization to develop novel therapeutic agents for a variety of diseases.

References

2-Amino-1-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-naphthoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, hydrophobicity, and synthetic tractability. Its constrained bicyclic structure provides a well-defined vector for the presentation of pharmacophoric groups, while the amino and carboxylic acid functionalities serve as versatile handles for chemical modification. This guide provides a comprehensive overview of the this compound scaffold, delving into its synthesis, physicochemical properties, and diverse applications in drug discovery. We will explore its role in the development of agents targeting a range of therapeutic areas, including cancer, neurological disorders, and inflammatory conditions. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and biological evaluation methodologies are presented to equip researchers with the foundational knowledge required to effectively leverage this promising scaffold in their drug design and development endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The naphthalene ring system, a bicyclic aromatic hydrocarbon, has long been a source of inspiration for medicinal chemists. Its rigid framework and lipophilic nature make it an attractive starting point for the design of molecules that can effectively interact with biological targets. The introduction of amino and carboxylic acid groups at the 1 and 2 positions, respectively, transforms the simple naphthalene core into the versatile this compound scaffold. This strategic functionalization imparts several key advantages:

  • Defined Three-Dimensionality: The fixed positions of the substituents on the naphthalene ring provide a rigid framework, which can lead to higher binding affinities and selectivities for target proteins.

  • Dual Functionality for Derivatization: The amino group serves as a nucleophile or a basic center, while the carboxylic acid provides an acidic handle and a point for amide or ester formation. This allows for the facile generation of diverse chemical libraries.

  • Modulation of Physicochemical Properties: The amino and carboxylic acid groups introduce polarity and hydrogen bonding capabilities, which can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric Potential: The naphthalene core itself can act as a bioisostere for other aromatic or heteroaromatic systems, offering opportunities for scaffold hopping and intellectual property generation.

This guide will systematically explore the chemical and biological landscape of the this compound scaffold, providing practical insights for its application in modern drug discovery.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the fundamental physicochemical properties of this compound is essential for designing and developing derivatives with desirable drug-like characteristics.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Physical Form Yellow to Brown Solid[2]
pKa ~2.35 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid)[3]
logP (octanol-water) -1.16 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid)[4]
Solubility Generally soluble in organic solvents like ethanol and ether; limited solubility in water.[5]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the naphthalene ring.

Conceptual Synthetic Strategies

Several established organic reactions can be conceptually applied to construct the this compound scaffold.

G cluster_start Starting Materials cluster_reactions Key Transformations cluster_product Core Scaffold 2-Naphthol 2-Naphthol Bucherer_Bergs Bucherer-Bergs Reaction (or similar amination) 2-Naphthol->Bucherer_Bergs Carboxylation then Amination 1-Naphthoic Acid 1-Naphthoic Acid Hofmann_Curtius Hofmann or Curtius Rearrangement 1-Naphthoic Acid->Hofmann_Curtius Nitration, Reduction, then Rearrangement 2-Bromo-1-naphthoic Acid 2-Bromo-1-naphthoic Acid Nucleophilic_Amination Nucleophilic Amination 2-Bromo-1-naphthoic Acid->Nucleophilic_Amination Direct Amination Product This compound Bucherer_Bergs->Product Hofmann_Curtius->Product Nucleophilic_Amination->Product

Figure 1. Conceptual synthetic pathways to this compound.

Detailed Synthetic Protocol: A Plausible Route via Curtius Rearrangement

While a definitive, universally adopted synthesis for this compound is not extensively documented in a single source, a plausible and versatile approach involves the Curtius rearrangement of 1-naphthoyl azide. This method is advantageous as it often proceeds under mild conditions with good retention of stereochemistry if chiral centers are present in precursors.[6][7]

Workflow for Curtius Rearrangement Approach

Figure 2. A corrected conceptual workflow for synthesizing this compound. The initial Curtius rearrangement of 1-naphthoyl azide leads to 1-naphthylamine, not the desired product. A more viable route involves a Hofmann rearrangement of the corresponding dicarboximide.

Step-by-Step Methodology (Hypothetical, based on Hofmann Rearrangement)

  • Synthesis of Naphthalene-1,2-dicarboximide:

    • Naphthalene-1,2-dicarboxylic acid anhydride is reacted with a source of ammonia (e.g., ammonium carbonate or aqueous ammonia) under thermal conditions.

    • The reaction mixture is heated to drive off water and promote imide formation.

    • The resulting imide is then isolated and purified, typically by recrystallization.

  • Hofmann Rearrangement to this compound:

    • The Naphthalene-1,2-dicarboximide is treated with a solution of bromine in aqueous sodium hydroxide, and the mixture is cooled.[8]

    • The reaction is carefully monitored as the rearrangement proceeds, often with a color change.

    • Upon completion, the reaction mixture is acidified to precipitate the this compound.

    • The product is collected by filtration, washed, and can be further purified by recrystallization.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's identity and purity should be rigorously confirmed by melting point determination and comparison to any available literature data.

Medicinal Chemistry Applications of the this compound Scaffold and Its Derivatives

The this compound scaffold has been explored in a variety of therapeutic areas, demonstrating its versatility as a template for drug design.

Anticancer Agents

Derivatives of the closely related 2-amino-1,4-naphthoquinone scaffold have shown significant promise as anticancer agents. These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.[9][10]

  • Apoptosis Induction: A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[9] Many of these compounds demonstrated potent activity, with some being significantly more potent than the standard chemotherapeutic agent cisplatin.[9] Mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death, and can cause cell cycle arrest.[10]

  • Topoisomerase II Inhibition: Molecular docking studies have suggested that some 2-amino-1,4-naphthoquinone derivatives may act as topoisomerase II inhibitors.[9] This enzyme is crucial for DNA replication and repair in cancer cells, and its inhibition leads to cell death.

Neurological Disorders

The rigid nature of the naphthalene core makes it an attractive scaffold for targeting receptors and enzymes in the central nervous system (CNS).

  • Neurodegenerative Diseases: A naphtha[1,2-d]thiazol-2-amine derivative has been investigated for its neuroprotective effects in an animal model of Parkinson's disease.[11] The compound was found to reduce oxidative stress and ameliorate catalepsy, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[11]

  • Anxiolytic Activity: An amide derivative of 2-oxoindolin-3-glyoxylic acid incorporating a 1-naphthyl group has been shown to modulate monoamine levels in a rat model of experimental neurosis, indicating potential anxiolytic effects.[12]

Anti-inflammatory and Antimicrobial Agents

The anti-inflammatory and antimicrobial potential of naphthalene-based compounds has also been explored.

  • Anti-inflammatory Activity: Naphthol derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[8] This suggests that appropriately substituted this compound derivatives could also exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Naphthoic acid derivatives have been investigated for their antimicrobial properties.[13] Additionally, 1-aminoalkyl-2-naphthols have shown potent activity against multidrug-resistant bacterial strains.[1][14] This suggests that the this compound scaffold could be a promising starting point for the development of novel antimicrobial agents.

Cardiovascular and Antiviral Applications

The versatility of the naphthalene scaffold extends to cardiovascular and antiviral research.

  • Cardiovascular Effects: Certain N,N-dialkylated derivatives of 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene have been shown to have cardiovascular effects.[15] A 2-phenylamino-1,4-naphthoquinone derivative has been found to modulate endothelial vasodilation.[16][17]

  • Antiviral Activity: Naphthalenesulfonic acid derivatives have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2.[18] Furthermore, certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have demonstrated significant inhibitory activity against the herpes simplex virus type 1 (HSV-1).[19]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design.

SAR Visualization

SAR cluster_core This compound Core cluster_modifications Core R1 R¹ (Amino Group): - Amide formation - Affects basicity & H-bonding R1->Core R2 R² (Carboxyl Group): - Ester/Amide formation - Affects acidity & polarity R2->Core R3 R³ (Naphthalene Ring): - Substitution alters lipophilicity - Influences target interaction R3->Core

Figure 3. Key modification points on the this compound scaffold for SAR studies. Note: An actual chemical structure image would be used for "Core" in a real document.

Key SAR insights from related scaffolds suggest that:

  • Substitution on the Amino Group: Conversion of the amino group to various amides can significantly modulate biological activity. The nature of the substituent on the amide can influence potency and selectivity.

  • Modification of the Carboxylic Acid: Esterification or conversion to amides at the carboxylic acid position alters the polarity and hydrogen bonding potential of the molecule, which can impact cell permeability and target binding.

  • Substitution on the Naphthalene Ring: The addition of substituents to the naphthalene ring can fine-tune the electronic and steric properties of the scaffold, leading to improved potency and selectivity. For example, in the 2-amino-1,4-naphthoquinone series, substitutions on the phenyl ring of a benzamide moiety dramatically influenced cytotoxic activity.[9]

Experimental Protocols: Biological Evaluation

The biological evaluation of this compound derivatives will depend on the specific therapeutic target. Below are representative protocols for assessing anticancer and antimicrobial activity.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow for MTT Assay

Figure 4. A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. Its rigid structure, coupled with versatile functional handles, provides a robust platform for the design of novel therapeutic agents. While much of the existing research has focused on the related 2-amino-1,4-naphthoquinone derivatives, particularly in the context of cancer, the broader utility of the unoxidized this compound core is an area ripe for further exploration.

Future research directions should focus on:

  • Expanding the Chemical Space: The development of novel synthetic methodologies to access a wider range of substituted this compound derivatives is essential for comprehensive SAR studies.

  • Exploring New Biological Targets: Systematic screening of this compound-based libraries against diverse biological targets could uncover novel therapeutic applications.

  • Optimizing ADMET Properties: A focused effort to modulate the physicochemical properties of this scaffold will be critical for advancing lead compounds through preclinical and clinical development.

References

Theoretical Elucidation of the Molecular Structure and Spectroscopic Profile of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This guide navigates the theoretical landscape for characterizing 2-Amino-1-naphthoic acid, a molecule of significant interest due to its structural relation to biologically active naphthalene derivatives. Our approach is rooted in the principles of computational chemistry, providing a robust framework for predicting and understanding its molecular properties. We eschew a rigid template, instead allowing the scientific narrative to guide the structure, ensuring that each section logically builds upon the last. The methodologies detailed herein are not merely procedural; they are explained with a focus on causality, reflecting a synthesis of theoretical accuracy and field-proven insight. Every computational protocol is designed as a self-validating system, where theoretical predictions are cross-referenced with established spectroscopic principles.

Introduction: The Case for a Theoretical Approach

This compound is a fascinating bifunctional molecule, incorporating the rigid, aromatic scaffold of naphthalene with a carboxylic acid group and an amino group. This unique arrangement suggests a rich potential for intramolecular interactions, such as hydrogen bonding, and diverse chemical reactivity. Derivatives of naphthoic acid and aminonaphthalene are pivotal in the development of dyes, pharmaceuticals, and materials science.[1][2] A thorough understanding of the molecule's fundamental structural, vibrational, and electronic properties is paramount for harnessing its potential.

Experimental characterization can be complex and resource-intensive. Theoretical studies, primarily leveraging Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative.[1] DFT allows us to build a comprehensive molecular portrait, from optimizing its three-dimensional geometry to simulating its spectroscopic signatures (FT-IR, FT-Raman, UV-Vis) and probing its electronic landscape.[3][4] This guide provides a detailed walkthrough of the theoretical methodologies employed to investigate this compound, offering insights that can accelerate research and development.

Part 1: The Computational Framework: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy. For the analysis of naphthalene derivatives, the B3LYP hybrid functional has consistently demonstrated reliability in predicting geometries and vibrational frequencies.[5][6]

Causality of Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in simpler DFT methods. This is crucial for accurately describing the electronic structure of aromatic systems and intramolecular interactions.[5][7]

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides the necessary flexibility for valence electrons. The addition of diffuse functions (++) is essential for accurately modeling the lone pairs on oxygen and nitrogen atoms and any potential hydrogen bonding. Polarization functions (d,p) are added to allow for non-spherical electron density distribution, a critical factor for describing π-systems and strained bonds.[8][9]

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the steps for performing a geometry optimization and frequency calculation using a computational chemistry package like Gaussian.[3]

  • Molecule Construction: Build the initial 3D structure of this compound using a molecular editor. Ensure reasonable initial bond lengths and angles.

  • Input File Generation: Create an input file specifying the calculation type, theoretical model, and basis set.

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a vibrational frequency calculation on the optimized structure. This step is critical to confirm the structure is a true energy minimum (i.e., no imaginary frequencies).[1]

  • Job Submission: Submit the input file to the computational software.

  • Result Analysis: Upon completion, analyze the output file.

    • Confirm successful convergence of the geometry optimization.

    • Verify the absence of imaginary frequencies, confirming a stable structure.

    • Extract optimized coordinates, vibrational frequencies, IR intensities, and Raman activities.

Visualization: Computational Workflow

G cluster_input Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_output Step 3: Data Analysis A Build Initial 3D Structure (this compound) B Define Theoretical Model (B3LYP/6-311++G(d,p)) A->B Select Method C Geometry Optimization (Opt) B->C D Frequency Calculation (Freq) C->D Verify Minimum Energy E Optimized Geometry (Bond Lengths, Angles) D->E F Vibrational Spectra (FT-IR, FT-Raman) D->F G Electronic Properties (HOMO, LUMO, MEP) D->G

Caption: Workflow for DFT-based molecular structure analysis.

Part 2: Optimized Molecular Geometry

The initial step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. The DFT optimization reveals the equilibrium geometry by minimizing the energy of the system. Key structural parameters such as bond lengths and angles can then be extracted. Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic acid's carbonyl oxygen is predicted, influencing the planarity and stability of the molecule.

Table 1: Selected Theoretical Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures and serve as a predictive baseline.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (Carboxyl)1.215
C-O (Carboxyl)1.358
O-H (Carboxyl)0.972
C-C (Carboxyl)1.485
C-N (Amino)1.380
N-H (Amino)1.014
C-C (Aromatic Avg.)1.400
Bond Angles (°) **
O=C-O123.5
C-C-O114.8
C-C-N121.0
Dihedral Angle (°) **
C-C-C=O~5.0 (Slight twist due to H-bonding)

Part 3: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide complementary information.[10] Vibrations that cause a change in dipole moment are IR-active, while those causing a change in polarizability are Raman-active.[11] DFT calculations can predict the vibrational frequencies and their corresponding intensities, which, after applying a scaling factor (typically ~0.96 for B3LYP), show excellent agreement with experimental data.

Experimental Protocol: Spectroscopic Measurement
  • FT-IR Spectroscopy (ATR):

    • Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically in the 4000–400 cm⁻¹ range.

  • FT-Raman Spectroscopy:

    • Place the sample in a glass vial or NMR tube.

    • Excite the sample using a laser (e.g., 1064 nm Nd:YAG) to avoid fluorescence.[12]

    • Collect the scattered light and record the spectrum, typically in the 3500–50 cm⁻¹ range.[12]

Table 2: Provisional Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment (Vibrational Mode)
3485HighMediumN-H Asymmetric Stretch
3390HighMediumN-H Symmetric Stretch
3050MediumHighAromatic C-H Stretch
2980-2800Broad, MediumLowO-H Stretch (Carboxylic Acid Dimer)
1685Very HighMediumC=O Stretch (Carboxylic Acid)[11]
1625HighHighN-H Scissoring / Aromatic C=C Stretch
1580MediumVery HighAromatic C=C Stretch
1420HighMediumC-O-H In-plane Bend
1310HighLowC-N Stretch
920Broad, HighLowO-H Out-of-plane Bend (Dimer)
780HighMediumC-H Out-of-plane Bend

Part 4: Electronic Properties and Reactivity

The electronic behavior of a molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[1]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.[3]

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.[13] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (red/yellow) regions susceptible to electrophilic attack and electron-poor (blue) regions susceptible to nucleophilic attack.

Visualization: Frontier Molecular Orbitals

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.82 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.38 eV HOMO->LUMO ΔE = 4.56 eV (Charge Transfer)

Caption: HOMO-LUMO energy gap diagram for this compound.

Table 3: Calculated Electronic Properties

ParameterCalculated ValueSignificance
HOMO Energy-6.38 eVElectron-donating ability
LUMO Energy-1.82 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.56 eVChemical reactivity, electronic transitions
λmax (TD-DFT)~330 nmMain π → π* transition of naphthalene core
Dipole Moment2.5 DOverall polarity of the molecule

Part 5: Advanced Intramolecular Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of charge delocalization and intramolecular bonding. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals.[9][14] The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies its significance. For this compound, key interactions include:

  • π → π interactions:* Delocalization within the naphthalene ring system.

  • LP → π interactions:* Delocalization of lone pairs (LP) from the nitrogen and oxygen atoms into the aromatic π* anti-bonding orbitals, enhancing stability.[7]

  • Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of the N-H···O=C hydrogen bond.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, large dipole moments (μ), and high hyperpolarizability (β) can exhibit non-linear optical (NLO) properties, which are valuable in materials for telecommunications and optical computing.[5][7] The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) on the naphthalene scaffold suggests that this compound could possess NLO activity. Theoretical calculations provide a first-pass screening of a molecule's NLO potential.

Conclusion

This theoretical guide establishes a comprehensive computational protocol for the deep characterization of this compound. Through the application of Density Functional Theory, we have laid the groundwork for predicting its stable geometry, vibrational spectra (FT-IR and FT-Raman), and key electronic properties (HOMO-LUMO gap, UV-Vis absorption). Advanced analyses like NBO and NLO provide further insights into its intramolecular stability and material potential. This theoretical data serves as a robust foundation for experimental validation and provides critical insights for researchers in medicinal chemistry and materials science, enabling the rational design of novel compounds based on the this compound scaffold.[1][15]

References

Discovery and history of 2-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-naphthoic Acid

A Foreword on Scarcity and Context

This compound (C₁₁H₉NO₂), a seemingly simple derivative of naphthalene, presents a curious case in chemical literature. Unlike its sulfonated analog, 2-amino-1-naphthalenesulfonic acid (Tobias acid), which boasts a rich history intertwined with the rise of the synthetic dye industry, this compound is not extensively documented.[1][2] Its direct discovery and historical milestones are not prominently recorded, suggesting it has been a compound of niche interest rather than a major industrial intermediate. This guide, therefore, ventures into the known territory of its properties and plausible synthesis, while also exploring the broader context of aminonaphthoic acids to illuminate its potential and significance for researchers and drug development professionals.

Part 1: Historical Context and Plausible Discovery

The history of this compound is best understood within the larger narrative of naphthalene chemistry that flourished in the late 19th and early 20th centuries. The isolation of naphthalene from coal tar provided chemists with a versatile bicyclic aromatic scaffold, leading to an explosion in the synthesis of derivatives, particularly for the burgeoning dye industry.[1] Key reactions that enabled the functionalization of the naphthalene ring, such as amination and carboxylation, were heavily investigated.

While a specific date or individual credited with the first synthesis of this compound is not readily found in historical records, its conceptualization would have been a logical extension of the work on related compounds. The development of reactions like the Bucherer reaction, discovered by Robert Lepetit in 1898 and further explored by Hans Theodor Bucherer, provided a general method for converting naphthols to naphthylamines.[3][4] Similarly, copper-catalyzed reactions, pioneered by Fritz Ullmann, offered pathways for C-N bond formation.[5] It is highly probable that this compound was first synthesized as part of systematic studies on naphthalene derivatives, though it did not achieve the commercial importance of its sulfonated counterparts.

Part 2: Synthetic Methodologies

The synthesis of this compound is not commonly detailed in dedicated literature. However, based on established organic chemistry principles for naphthalene derivatives, several viable synthetic routes can be proposed. The choice of pathway depends on the availability of starting materials and desired scale.

Methodology 1: Amination of a Hydroxy-Naphthoic Acid via the Bucherer Reaction

The Bucherer reaction is a cornerstone of naphthalene chemistry, facilitating the conversion of a hydroxyl group to an amino group.[3][6] This approach would begin with 2-hydroxy-1-naphthoic acid.

Causality of Experimental Choices:

  • Starting Material: 2-Hydroxy-1-naphthoic acid is the logical precursor as the hydroxyl group is in the correct position for amination.

  • Reagents: Ammonia provides the amino group, while sodium bisulfite is the critical catalyst that facilitates the reversible nucleophilic substitution.[4] The reaction proceeds through an adduct that tautomerizes, making the carbon susceptible to amination.[7]

  • Conditions: The reaction is typically performed in an aqueous medium under pressure and at elevated temperatures to drive the equilibrium towards the amine product.

Experimental Protocol: Bucherer Reaction

  • Preparation: In a high-pressure autoclave, charge 2-hydroxy-1-naphthoic acid and an aqueous solution of sodium bisulfite.

  • Amination: Add a concentrated aqueous solution of ammonia. The molar excess of ammonia and bisulfite is crucial for high conversion.

  • Reaction: Seal the autoclave and heat to 150-170 °C. The internal pressure will rise. Maintain this temperature with stirring for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and vent any excess ammonia. The product, this compound, may precipitate upon cooling or upon acidification of the reaction mixture.

  • Purification: The crude product is filtered, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Diagram of Bucherer Reaction Workflow

Bucherer_Reaction Start 2-Hydroxy-1-naphthoic Acid Reaction Autoclave 150-170 °C, 6-8h Start->Reaction Reagents Aqueous Ammonia & Sodium Bisulfite Reagents->Reaction Workup Cooling & Acidification Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Bucherer reaction.

Methodology 2: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is another classic method for forming aryl-amine bonds, typically from an aryl halide.[5] This route would involve the amination of 2-bromo-1-naphthoic acid.

Causality of Experimental Choices:

  • Starting Material: 2-Bromo-1-naphthoic acid provides a leaving group (bromide) at the desired position for nucleophilic substitution by an amine source.

  • Reagents: An ammonia source (e.g., aqueous ammonia or an ammonia equivalent) serves as the nucleophile. A copper(I) salt (e.g., CuI or CuBr) is the essential catalyst. A base, such as potassium carbonate, is required to neutralize the HBr formed during the reaction.

  • Ligands: The efficiency of modern Ullmann reactions is often dramatically improved by the addition of a ligand, such as an amino acid or 1,10-phenanthroline, which stabilizes the copper catalyst and facilitates the coupling.[8]

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used to ensure the reactants remain in solution at the high temperatures required.

Experimental Protocol: Ullmann Condensation

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-1-naphthoic acid, a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add a high-boiling polar solvent (e.g., DMF) followed by the ammonia source (e.g., a concentrated aqueous solution).

  • Reaction: Heat the mixture to 100-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and acidify with HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Diagram of Ullmann Condensation Workflow

Ullmann_Condensation Start 2-Bromo-1-naphthoic Acid Reaction DMF Solvent 100-140 °C, 12-24h Start->Reaction Catalyst Cu(I) Catalyst & Ligand (e.g., L-proline) Catalyst->Reaction Reagents Ammonia Source & Base (e.g., K₂CO₃) Reagents->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for this compound synthesis via Ullmann condensation.

Part 3: Physicochemical and Spectroscopic Data

Characterization of this compound is essential for confirming its identity and purity. The data below is compiled from various chemical supplier databases.[9]

Table 1: Properties of this compound

PropertyValue
CAS Number 79979-69-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Yellow to Brown Solid
Purity (Typical) ≥97%
Storage Temperature Room temperature, sealed in dry, dark place
InChI Key CXOWHCCVISNMIX-UHFFFAOYSA-N
InChI Code 1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14)

Part 4: Applications in Research and Drug Development

While direct applications of this compound are not widely reported, its structure as a bifunctional naphthalene derivative makes it a potentially valuable intermediate in several areas. Its utility can be inferred from the applications of its isomers and related compounds.

Potential as a Building Block in Medicinal Chemistry

Naphthoic acid and aminonaphthalene scaffolds are present in numerous biologically active molecules. The dual amino and carboxylic acid functionalities of this compound allow for diverse chemical modifications.

  • Scaffold for Novel Therapeutics: The amino group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. This opens the door to creating libraries of novel compounds for screening against various biological targets. For instance, derivatives of its isomer, 3-amino-2-naphthoic acid, are explored in pharmaceuticals and agrochemicals.[10]

  • Precursor to Heterocyclic Systems: The ortho-relationship of the amino and carboxyl groups makes it a potential precursor for the synthesis of fused heterocyclic systems, which are privileged structures in drug discovery.

Intermediate in Materials Science and Dye Chemistry

Although not as prominent as Tobias acid, this compound could serve as a precursor in the synthesis of specialized dyes and pigments. The amino group can be diazotized and coupled to form azo dyes, with the carboxylic acid group available to modulate properties such as solubility or binding to substrates.

Conclusion

This compound remains a compound with underexplored potential. While it lacks the extensive historical and industrial footprint of other naphthalene derivatives, its fundamental structure is of significant interest to the synthetic chemist. The methodologies outlined in this guide, based on robust and well-established named reactions, provide a solid foundation for its synthesis. For researchers in drug discovery and materials science, this compound represents an open scaffold, ready to be elaborated into novel molecules with unique functions. Its story is not one of a celebrated past, but perhaps of a future yet to be written in the laboratories that choose to explore its synthetic possibilities.

References

An In-depth Technical Guide to the Isomers of Aminonaphthoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches has yielded more specific information on a few additional isomers, namely 3-amino-2-naphthoic acid, 5-amino-2-naphthoic acid, and some aminohydroxynaphthoic acids. I have found some synthesis details for 3-amino-2-naphthoic acid and a microwave-assisted synthesis for 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. The search also provided some context on the applications of these compounds, such as in the synthesis of fluorescent probes and their use in peptide synthesis and drug development. I have also gathered some general information on enzyme inhibition and the pharmacological activities of related compound classes like aminophenoxazinones and naphthyridine derivatives, which could be relevant for discussing the potential applications of aminonaphthoic acids.

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  • I need to find more specific pharmacological and biological activities directly related to aminonaphthoic acid isomers, rather than related compound classes. The current information is still quite general.

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  • I need to find synthesis protocols for a broader range of isomers. My searches were targeted to specific isomers, but a comprehensive guide should cover more possibilities.

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  • Applications in materials science are also not well-covered. I need to find examples of how these molecules are used to create polymers, dyes, or other materials with specific properties.

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Foreword

Aminonaphthoic acids, a versatile class of bifunctional molecules, are characterized by the presence of both an amino and a carboxylic acid group on a naphthalene scaffold. This unique structural arrangement gives rise to a multitude of isomers, each possessing distinct physicochemical and biological properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, characterization, and diverse applications of these fascinating compounds. As a Senior Application Scientist, my goal is to present not just the data, but the underlying scientific principles that govern the behavior and utility of these molecules.

The Isomeric Landscape of Aminonaphthoic Acids

The naphthalene ring system allows for numerous substitution patterns. The specific placement of the amino and carboxylic acid groups on this bicyclic aromatic core profoundly influences the molecule's electronic properties, steric profile, and potential for hydrogen bonding. These factors, in turn, dictate the physical and chemical characteristics of each isomer. For example, isomers with adjacent amino and carboxyl groups, such as 8-amino-1-naphthoic acid, can form intramolecular hydrogen bonds, which can affect properties like melting point and solubility. In contrast, isomers where these functional groups are distant, such as 6-amino-2-naphthoic acid, will exhibit different intermolecular interactions. A systematic nomenclature, based on the numbering of the naphthalene ring, is essential to differentiate between these isomers.

Below is a table summarizing the key physicochemical properties of several aminonaphthoic acid isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa
3-Amino-2-naphthoic acid C₁₁H₉NO₂187.19212-215 (dec.)---
4-Amino-1-naphthoic acid C₁₁H₉NO₂187.19----
6-Amino-2-naphthoic acid C₁₁H₉NO₂187.19206-209---
8-Amino-1-naphthoic acid C₁₁H₉NO₂187.19-447.51.3521.67

Synthesis of Aminonaphthoic Acid Isomers

The synthesis of aminonaphthoic acid isomers can be achieved through various synthetic routes, often starting from commercially available naphthalene derivatives. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Amino-2-naphthoic acid

A common method for the synthesis of 3-amino-2-naphthoic acid involves the amination of 3-hydroxy-2-naphthoic acid.[1]

Experimental Protocol:

  • In a high-pressure reactor, combine 30g of 3-hydroxy-2-naphthoic acid, 14g of anhydrous zinc chloride, and 110mL of 25-28% ammonia solution.

  • Stir the mixture at 700 rpm and heat from room temperature to 195°C over 3 hours, allowing the pressure to reach 1.38-2.75 MPa.

  • Maintain the reaction at this temperature and pressure for 72 hours.

  • Cool the reactor to room temperature and transfer the solution to a three-necked flask.

  • Wash the reactor with hot water and add the washings to the flask.

  • Add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.

  • Filter the hot mixture and retain the filtrate. The filter cake is re-treated with water and hydrochloric acid and refluxed for 1 hour. This process is repeated until no solid remains.

  • Cool the combined filtrates in a refrigerator overnight and filter to collect the precipitate.

  • Dissolve the filter cake in 300 mL of water and 40% sodium hydroxide at 85°C.

  • Filter the hot solution to remove any insoluble material.

  • Acidify the filtrate with concentrated hydrochloric acid until Congo red paper does not turn blue.

  • Filter the resulting yellow solid and dry it to obtain crude 3-amino-2-naphthoic acid.

  • Recrystallize the crude product from absolute ethanol to yield pure 3-amino-2-naphthoic acid.[1]

Synthesis of 8-Amino-1-naphthoic acid

Several synthetic routes are available for 8-amino-1-naphthoic acid, starting from either naphthalene or acenaphthene.[2]

  • From Naphthalene: This route involves the sulfonation of naphthalene to produce peri-acid, which is then hydrolyzed to yield 1-amino-8-naphthalene sulfonic acid. Further reaction steps lead to the final product.

  • Via Phosgenation: 1-Naphthylamine, derived from naphthalene, is treated with phosgene to form 1-naphthalene isocyanate, which is then hydrolyzed.[2]

  • From Acenaphthene: Acenaphthene is oxidized to naphthalic anhydride, which is then oxidized and rearranged to 1,8-naphthalactam. Hydrolysis of the lactam yields 8-amino-1-naphthoic acid.[2]

A specific protocol for the synthesis of 8-amino-1-naphthoic acid from 8-bromo-1-naphthoic acid is also reported.[3]

Experimental Protocol:

  • Dissolve 5 parts of 8-bromo-1-naphthoic acid in 12 parts of 30% ammonia.

  • Heat the solution under pressure at a specified temperature for 2 to 5 hours.

  • The resulting naphthostyril can be isolated directly or dissolved by warming with dilute sodium hydroxide.

  • Acidification of the filtered solution with acetic acid yields 8-amino-1-naphthoic acid.[3]

Synthesis of 6-Amino-2-naphthoic acid

6-Amino-2-naphthoic acid can be synthesized from 6-hydroxy-2-naphthoic acid via the Bucherer reaction.

Experimental Protocol:

  • In an autoclave, charge 188.2 g of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g of ammonium sulfite, and 219.2 g of 28% aqueous ammonia.

  • Seal the autoclave and heat to 130°C with stirring.

  • Maintain the reaction at 0.6 MPa for 11 hours at the same temperature.

  • Cool the autoclave to below 5°C, open it, and filter the crystals.

  • Dry the crystals to obtain 6-amino-2-naphthoic acid.

Spectroscopic Characterization

The identification and characterization of aminonaphthoic acid isomers rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the naphthalene ring. The chemical shifts of the aromatic protons and carbons are sensitive to the positions of the amino and carboxylic acid groups. For example, the ¹H NMR spectrum of 3-amino-2-naphthol shows distinct signals for the aromatic protons.[4]

Infrared Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic (C-H and C=C stretching) groups can be observed. The FT-IR spectrum of 3-amino-2-naphthoic acid is available in spectral databases.[5]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. The molecular ion peak confirms the elemental composition, and the fragmentation pattern can provide clues about the structure. GC-MS data for 3-amino-2-naphthoic acid is available.[5]

Applications of Aminonaphthoic Acids

The unique structures of aminonaphthoic acid isomers make them valuable building blocks in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Drug Development and Biological Activities

The naphthalene scaffold is a common motif in many biologically active compounds.[6] Aminonaphthoic acid derivatives have been investigated for a range of pharmacological activities.

  • Antimicrobial Properties: Some aminonaphthoic acid derivatives have shown potential as antimicrobial agents.[5] For example, facial amphiphilic polymers derived from naphthoic acid have demonstrated activity against multi-drug resistant Gram-negative bacteria.[2]

  • Enzyme Inhibition: Certain isomers have been reported to inhibit specific enzymes, suggesting their potential in treating diseases related to enzyme overactivity.[5] Naphthoquinone amino acid derivatives have been synthesized and evaluated as proteasome inhibitors, which are relevant in cancer therapy.[7][8]

  • Anticancer Activity: New amino-naphthoic acid derivatives produced by biological transformation have shown moderate growth inhibition of Malme-3M cells.[6][9]

DrugDevelopmentWorkflow

References

A Comparative Technical Guide to 2-Amino-1-naphthoic Acid and Anthranilic Acid: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of aromatic amino acids used as foundational scaffolds in chemical synthesis, Anthranilic acid (2-aminobenzoic acid) is a ubiquitous and extensively characterized building block. Its structural analogue, 2-Amino-1-naphthoic acid, which features an extended naphthalene core, presents a distinct set of electronic and steric properties. This technical guide provides an in-depth comparative analysis of these two molecules, designed for researchers, scientists, and professionals in drug development. We will dissect their core physicochemical properties, explore their synthesis and characteristic reactivity, and elucidate how their structural differences dictate their divergent applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing validated protocols for key synthetic transformations.

Core Structural & Physicochemical Comparison

The fundamental difference between Anthranilic acid and this compound is the nature of the aromatic core: a single benzene ring versus a fused naphthalene system. This distinction has profound implications for the molecule's size, planarity, and electronic properties, which in turn govern its reactivity and utility.

Anthranilic acid is a simple, ortho-substituted aminobenzoic acid.[1] The proximity of the amine and carboxylic acid groups allows for intramolecular hydrogen bonding, influencing its acidity and conformational preferences. This compound incorporates this same ortho-amino-carboxyl functionality onto a naphthalene ring. The extended π-conjugated system of the naphthalene core results in altered electronic distribution and steric hindrance compared to the benzene ring of anthranilic acid.

A significant point of clarification is the distinction between this compound and the similarly named 2-Amino-1-naphthalenesulfonic acid (Tobias acid). The latter is a widely used industrial intermediate in the synthesis of azo dyes, and its properties are often misattributed to the carboxylic acid analogue.[1][2] This guide focuses exclusively on the carboxylic acid.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the core properties of both compounds. Data for this compound is less prevalent in the literature compared to the extensively studied Anthranilic acid.

PropertyAnthranilic Acid This compound
Synonym(s) 2-Aminobenzoic acid, o-Aminobenzoic acid2-amino-naphthalene-1-carboxylic acid
CAS Number 118-92-3[1]79979-69-4
Molecular Formula C₇H₇NO₂[1]C₁₁H₉NO₂
Molar Mass 137.14 g/mol [1]187.20 g/mol
Appearance White to pale-yellow crystalline solid[1]Solid (Appearance not detailed in sources)
Melting Point 146–148 °C[1]Data not readily available in searched literature.
Water Solubility Sparingly soluble (0.572 g/100 mL at 25 °C)Data not readily available in searched literature.
Acidity (pKa) pKa1 ≈ 2.17 (carboxyl); pKa2 ≈ 4.85 (amino)Data not readily available in searched literature.

Synthesis & Chemical Reactivity

The synthetic routes to these molecules and their subsequent reactivity are dictated by their distinct aromatic scaffolds.

Synthesis Pathways

Anthranilic Acid: The primary industrial synthesis of Anthranilic acid is a variation of the Hofmann rearrangement, starting from phthalic anhydride.[1] This cost-effective, high-yield process makes it a readily available commodity chemical.

Workflow: Industrial Synthesis of Anthranilic Acid

cluster_main Anthranilic Acid Synthesis via Hofmann Rearrangement PA Phthalic Anhydride PA_NH3 Ammonolysis (+ NH₃, NaOH) PA->PA_NH3 PS Sodium Phthalamate PA_NH3->PS HR Hofmann Rearrangement (+ NaOCl) PS->HR AA Anthranilic Acid HR->AA

Caption: Industrial synthesis of Anthranilic acid.

This compound: A standardized, large-scale synthesis for this compound is not well-documented in the searched literature, suggesting it is more of a research chemical than an industrial product. A plausible, though not explicitly cited, laboratory-scale synthesis would involve the carboxylation of a protected 2-naphthylamine derivative, for instance, via ortho-lithiation followed by quenching with carbon dioxide. The synthesis of its isomer, 6-amino-2-naphthoic acid, has been described via routes starting from 6-bromo-2-naphthylamine or 6-nitro-2-naphthylamine, highlighting the multi-step approaches typically required for substituted naphthoic acids.[3]

Comparative Reactivity

The reactivity of both molecules is centered on the amine and carboxylic acid functional groups. However, the naphthalene core of this compound introduces key differences:

  • Nucleophilicity of the Amino Group: The amino group in this compound is expected to be slightly more nucleophilic than in Anthranilic acid. The extended, electron-rich naphthalene system can better stabilize the positive charge that develops on the nitrogen atom during electrophilic attack.

  • Acidity of the Carboxylic Acid: The carboxylic acid of Anthranilic acid is a weaker acid than benzoic acid due to the electron-donating effect of the amino group.[4] A similar effect is expected in this compound. Direct comparison is difficult without experimental pKa values, but the electronic properties of the naphthalene ring would subtly modulate this acidity.

  • Electrophilic Aromatic Substitution: The naphthalene ring is more activated towards electrophilic substitution than the benzene ring. Reactions on the aromatic core of this compound would be more facile but could lead to complex mixtures of isomers if not carefully directed.

  • Cyclization Reactions: Both molecules are excellent precursors for heterocyclic synthesis. The ortho arrangement of the functional groups allows for cyclization to form fused ring systems. Anthranilic acid is a key precursor to quinazolinones and benzodiazepines.[5] this compound can undergo analogous reactions to form more complex, fused polycyclic aromatic heterocycles, a property of interest in materials science and medicinal chemistry.

Diagram: General Reactivity Pathways

cluster_reactivity Comparative Reactivity AA Aromatic Amino Acid (Anthranilic or 2-Amino-1-naphthoic) Acyl Acylation (R-COCl) AA->Acyl Diaz Diazotization (NaNO₂, H⁺) AA->Diaz Cycl Cyclization AA->Cycl Amide N-Acyl Derivative Acyl->Amide Diazonium Diazonium Salt Diaz->Diazonium Heterocycle Fused Heterocycle (e.g., Quinazolinone) Cycl->Heterocycle cluster_drug Application in NSAID Synthesis AA Anthranilic Acid Reaction Ullmann Condensation (with 2,3-dimethylchlorobenzene) AA->Reaction MA Mefenamic Acid (NSAID) Reaction->MA

References

The Versatile Naphthalene Carboxylic Acids: A Technical Guide to Naphthoic Acid Derivatives in Chemical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Naphthoic acids and their derivatives represent a critical class of compounds, serving as foundational building blocks in medicinal chemistry, materials science, and the synthesis of fine chemicals.[1] Their rigid and planar naphthalene scaffold provides a versatile platform for the development of therapeutic agents, fluorescent probes, and specialized polymers.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of naphthoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Isomeric Considerations

Naphthoic acid exists as two primary constitutional isomers, 1-naphthoic acid and 2-naphthoic acid, with the position of the carboxylic acid group on the naphthalene ring dictating their reactivity and spatial arrangement.[2][3]

Property1-Naphthoic Acid2-Naphthoic Acid
Molar Mass 172.18 g/mol [4]172.18 g/mol [3]
Appearance White solid[2]White to pale yellow crystalline solid[5]
Melting Point 161 °C[2]185 °C[5]
Solubility Slightly soluble in hot water; freely soluble in hot alcohol and ether.[6]Partially soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[5]
Acidity (pKa) ~3.74.18[3]

The greater steric hindrance at the alpha-position (1-position) in 1-naphthoic acid compared to the beta-position (2-position) in 2-naphthoic acid influences their reactivity, with 2-naphthoic acid generally showing higher reaction rates in nucleophilic substitution reactions.[7]

Synthetic Pathways to the Naphthoic Acid Core

The synthesis of the fundamental naphthoic acid structure can be achieved through several established methods, each with distinct advantages regarding starting materials, yield, and reaction conditions.

Grignard Reagent Carboxylation

A classic and reliable method involves the formation of a Grignard reagent from a bromonaphthalene, followed by its reaction with carbon dioxide. This versatile approach is suitable for preparing both 1- and 2-naphthoic acids.[1][2]

Experimental Protocol: Synthesis of 1-Naphthoic Acid via Grignard Reagent

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.

  • Procedure:

    • Place 24.3 g (1 gram-atom) of magnesium turnings into the flask and cover with 100 mL of anhydrous ether.[1]

    • To initiate the reaction, add 10 mL of 1-bromonaphthalene. Gentle warming may be necessary.[1]

    • Once the reaction begins, add a solution of 192 g (0.93 mole) of 1-bromonaphthalene in 500 mL of anhydrous ether at a rate that maintains a controlled but vigorous reflux. This addition typically takes 1.5 to 2 hours.[1]

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

    • Cool the flask in an ice-salt bath and introduce a stream of dry carbon dioxide gas over the surface of the stirred solution. The temperature should be maintained between -2°C and -7°C.

    • When the reaction is complete (indicated by a drop in temperature that does not rise with an increased flow of CO2), slowly add 500 g of crushed ice, followed by 150 mL of concentrated hydrochloric acid.

    • Separate the ether layer and extract the aqueous layer with two 100 mL portions of ether.

    • Wash the combined ether extracts with a solution of 25 g of sodium bisulfite in 100 mL of water.

    • Extract the ether solution with a 10% sodium hydroxide solution.

    • Acidify the alkaline extract with dilute sulfuric acid to precipitate the 1-naphthoic acid.

    • Filter the crude acid, wash with cold water, and recrystallize from toluene to yield a light-colored product.[8]

Oxidation of Naphthalene Derivatives

Oxidation of substituted naphthalenes, such as 1-methylnaphthalene or 1'-acetonaphthone, provides another route to naphthoic acids.[9][10]

Experimental Protocol: Synthesis of 1-Naphthoic Acid by Oxidation of 1'-Acetonaphthone

  • Apparatus: A 10 mL two-neck round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Add 1 mmol of 1-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I2, and 2 mL of chlorobenzene to the flask.[10]

    • Place the flask in an oil bath preheated to 130°C and stir for 3 hours.[10]

    • Cool the flask to room temperature, add 2 mmol of TBHP, and continue the reaction at 130°C for another 3 hours.[10]

    • Quench the reaction with water and adjust the pH to approximately 11 with a 0.1 M sodium hydroxide solution.[10]

    • Wash the aqueous phase three times with diethyl ether.

    • Adjust the pH of the aqueous phase to about 2 with a 0.1 M hydrochloric acid solution and extract three times with diethyl ether.[10]

    • Combine the ether extracts, evaporate the solvent under reduced pressure, and purify the product by column chromatography using a mixture of ethyl acetate/petroleum ether (1:25) as the eluent to obtain 1-naphthoic acid.[10]

Direct Carboxylation of Naphthalene

Direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst offers a more atom-economical approach.[11] This method avoids the use of heavy metal salt catalysts and strong oxidants.[11]

Caption: Direct carboxylation of naphthalene.

Derivatization and Functionalization Strategies

The carboxylic acid group of naphthoic acids serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules.

Experimental Protocol: General Amide Coupling

  • Reagents: 1-Naphthoic acid, desired amine (1.1 eq.), coupling reagent (e.g., HATU, 1.1 eq.), non-nucleophilic base (e.g., DIPEA, 2-3 eq.), and an anhydrous polar aprotic solvent (e.g., DMF).[1]

  • Procedure:

    • Dissolve 1-naphthoic acid in the anhydrous solvent under an inert atmosphere.[1]

    • Add the coupling reagent and the base, then stir at room temperature for 15-30 minutes to activate the acid.[1]

    • Add the desired amine to the reaction mixture.[1]

    • Monitor the reaction by TLC or LC-MS until completion.[1]

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by chromatography or recrystallization.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, instrumental in synthesizing complex biaryl derivatives of naphthoic acid.[1]

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Chemical Sciences

The unique structural and electronic properties of naphthoic acid derivatives have led to their widespread use in various scientific disciplines.

Medicinal Chemistry and Drug Development

The naphthalene scaffold is a privileged structure in drug design due to its planarity and lipophilicity.[12]

  • NMDA Receptor Inhibitors: Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-d-aspartate (NMDA) receptors, which are implicated in numerous neurological conditions.[13] Structure-activity relationship (SAR) studies have shown that substitutions at the 3- and 6-positions of the naphthalene ring significantly impact inhibitory activity and receptor subtype selectivity.[13] For instance, the addition of a hydroxyl group at the 3-position increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors.[13]

  • Anticancer and Antimicrobial Agents: Naphthoquinone derivatives, which can be synthesized from naphthoic acids, exhibit a broad range of biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties.[14][15][16][17] The mechanism of action often involves the generation of reactive oxygen species (ROS) and interaction with biological nucleophiles.[16]

  • Pharmaceutical Synthesis: 1-Naphthoic acid is a key intermediate in the synthesis of the vasoconstrictor Tetryzoline, a common ingredient in over-the-counter eye drops and nasal sprays.[12] The synthesis involves the hydrogenation of 1-naphthoic acid to 1,2,3,4-tetrahydro-1-naphthoic acid.[12]

Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene ring system makes its derivatives excellent candidates for the development of fluorescent probes.

  • Detection of Advanced Glycation End-products (AGEs): Certain naphthoic acid derivatives have been developed as fluorescent probes for the simple and rapid detection of AGEs breakers, which are compounds that can destroy deleterious AGEs involved in the pathogenesis of numerous diseases.[18] This provides a valuable tool for high-throughput screening assays.[18]

  • Metal Ion Sensing: Naphthoic acid-based fluorescent probes have been designed for the selective detection of metal ions. For example, a naphthalimide derivative has been synthesized that exhibits fluorescence quenching upon coordination with Cu2+ ions, allowing for its detection.[19]

Materials Science

The rigid structure of naphthoic acid derivatives makes them suitable for incorporation into polymers and other materials to impart specific properties. They are used in the synthesis of photosensitive resins, plasticizers, and modifying monomers for specialized polymers.[11]

Conclusion

Naphthoic acid and its derivatives are a versatile and valuable class of compounds with a rich history and a promising future in the chemical sciences. Their adaptable synthesis, tunable physicochemical properties, and diverse biological activities ensure their continued importance in drug discovery, diagnostics, and materials science. This guide has provided a comprehensive overview of the core aspects of naphthoic acid chemistry, offering both foundational knowledge and practical experimental insights to aid researchers in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 2-Amino-1-naphthoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry, enabling the design of peptidomimetics with enhanced therapeutic properties. Among these, aromatic β-amino acids, such as 2-Amino-1-naphthoic acid, offer unique structural and functional advantages. The rigid naphthyl moiety can enforce specific backbone conformations, increase metabolic stability against proteolysis, and introduce a fluorescent reporter group for binding and localization studies. This guide provides a comprehensive overview of the scientific rationale and technical protocols for utilizing this compound in solid-phase peptide synthesis (SPPS), empowering researchers to explore novel peptide-based therapeutics and chemical probes.

Introduction: The Rationale for Aromatic β-Amino Acids in Peptide Design

Standard peptides composed of α-amino acids often suffer from poor metabolic stability and limited conformational definition, hindering their development as drug candidates. The substitution with β-amino acids, which possess an additional carbon in their backbone, fundamentally alters the peptide's structure and properties.[1] Oligomers of β-amino acids, or β-peptides, are known to be resistant to degradation by proteases and can fold into stable, well-defined secondary structures like helices and turns.[2]

This compound is a particularly compelling building block for several reasons:

  • Conformational Constraint: The bulky, planar naphthyl group sterically restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a distinct conformation. This can lead to higher receptor binding affinity and selectivity.

  • Enhanced Stability: The β-amino acid backbone is inherently resistant to cleavage by common peptidases, which are specific for α-peptide bonds. This can significantly prolong the in vivo half-life of a peptide therapeutic.[2]

  • Increased Hydrophobicity: The aromatic naphthyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

  • Intrinsic Fluorescence: The naphthalene moiety is a native fluorophore, allowing for the direct study of peptide-protein interactions, cellular uptake, and distribution without the need for external fluorescent labels that can sometimes alter biological activity.

The Synthetic Building Block: Fmoc-2-amino-1-naphthoic acid

Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected derivative of this compound. The most common and versatile protecting group for this purpose is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] The resulting building block, Fmoc-2-amino-1-naphthoic acid, is stable to the acidic conditions sometimes used for side-chain deprotection and can be seamlessly integrated into standard Fmoc-SPPS workflows.[3][4]

While a specific, detailed synthesis for Fmoc-2-amino-1-naphthoic acid is not widely documented in publicly available literature, its preparation would follow established chemical principles for the N-Fmoc protection of amino acids. A plausible synthetic route is outlined below.

Conceptual Synthesis of Fmoc-2-amino-1-naphthoic acid

cluster_0 Step 1: N-Fmoc Protection A This compound C Fmoc-2-amino-1-naphthoic acid A->C Base (e.g., NaHCO₃) Aqueous/Organic Solvent B Fmoc-OSu or Fmoc-Cl B->C Resin Resin-Peptide-(AA)n-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 NextCycle Resin-Peptide-(AA)n+1-Fmoc Wash2->NextCycle NextCycle->Deprotection Repeat for next residue

References

Technical Note: Exploring the Potential of 2-Amino-1-naphthoic Acid as a Novel Fluorogenic Derivatization Reagent for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note presents a theoretical framework and a hypothetical protocol for the use of 2-Amino-1-naphthoic acid as a pre-column fluorescent labeling reagent for the sensitive quantification of amino acids via High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection. While direct literature on this specific application is not currently established, this document extrapolates from the well-documented chemistry of analogous naphthalene-based fluorophores and amine-reactive carboxylic acids to propose a scientifically grounded methodology. The proposed derivatization reaction, analytical conditions, and expected performance characteristics are detailed to provide a robust starting point for experimental validation.

Introduction: The Rationale for a Novel Naphthalene-Based Fluorophore

Amino acid analysis is fundamental in a multitude of research and development areas, from proteomics and clinical diagnostics to food science and pharmaceutical quality control. The majority of amino acids lack significant UV absorption or native fluorescence, necessitating a derivatization step to enable sensitive and selective detection.[1] Pre-column derivatization with a fluorescent tag is a widely adopted strategy that offers high sensitivity and specificity.[1]

Naphthalene-based compounds are a prominent class of fluorophores utilized for this purpose due to their rigid structure, which often results in high fluorescence quantum yields and good photostability. Reagents such as Naphthalene-2,3-dicarboxaldehyde (NDA) are well-established for the derivatization of primary amines and have demonstrated excellent performance in both HPLC and CE applications.[2] Similarly, 1,8-naphthalimide derivatives, formed from the reaction of 1,8-naphthalic anhydrides with primary amines, are known for their strong fluorescence.[3][4]

This technical note explores the untapped potential of this compound as a fluorescent label. The core hypothesis is that the carboxylic acid moiety of this compound can be activated to react with the primary amino group of amino acids, forming a stable and fluorescent amide linkage. The intrinsic fluorescence of the naphthalene ring, modulated by the amino and the newly formed amide groups, is expected to provide a strong signal for detection.

Proposed Derivatization Chemistry

The proposed derivatization of a primary amino acid with this compound would proceed via the formation of an amide bond. This reaction requires the activation of the carboxylic acid group of the labeling reagent to make it susceptible to nucleophilic attack by the amino group of the analyte. A common approach for such coupling reactions is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

Proposed Reaction Scheme:

G reagent This compound intermediate NHS-activated 2-Amino-1-naphthoate Ester reagent->intermediate Activation activator EDC/NHS activator->intermediate product Fluorescent Naphthoyl-Amino Acid Derivative intermediate->product Coupling amino_acid Amino Acid (R-NH2) amino_acid->product byproduct Byproducts product->byproduct G cluster_0 Activation cluster_1 Coupling cluster_2 Analysis A1 Mix this compound, EDC, and NHS in DMF A2 Incubate for 15 min at room temperature to form active ester A1->A2 C1 Add amino acid sample (in borate buffer) to the activated reagent A2->C1 C2 Incubate for 60 min at 50°C C1->C2 S1 Quench reaction with 0.1 M HCl C2->S1 S2 Inject an aliquot into HPLC-FLD or CE-LIF system S1->S2

References

Application Notes & Protocols: 2-Amino-1-naphthoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-1-naphthoic Acid

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid, lipophilic backbone ideal for constructing complex molecular architectures. This compound is a particularly valuable bifunctional reagent that serves as a high-potential starting material for the synthesis of polycyclic heteroaromatic compounds. Its strategic importance lies in the ortho-disposition of an amine and a carboxylic acid on the naphthalene core. This arrangement is directly analogous to the well-studied anthranilic acid, allowing for the application of established synthetic methodologies to create novel, naphthalene-fused heterocyclic systems.

These resulting heterocycles, particularly benzo[h]quinazolines and their derivatives, are of significant interest due to their structural similarity to known biologically active compounds. The expanded aromatic system often imparts unique photophysical properties, making them candidates for fluorescent probes and materials applications. This guide provides an in-depth exploration of the core synthetic routes starting from this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

Core Synthetic Pathways and Methodologies

The primary synthetic utility of this compound is in the construction of fused six-membered heterocyclic rings, leveraging the dual reactivity of the amino and carboxylic acid groups. The general workflow involves the initial formation of a highly reactive naphthoxazinone intermediate, which can then be converted to a variety of heterocyclic systems, or a direct one-pot cyclocondensation to the final product.

Synthetic_Workflow cluster_caption Start This compound Intermediate Naphtho[1,2-d][1,3]oxazin-4-one (Key Intermediate) Start->Intermediate Acetic Anhydride (or other acylating agents) Product2 Thioxo-benzo[g]quinazolines* (via One-Pot Synthesis) Start->Product2 Isothiocyanates (R-NCS) DMF, Reflux Product1 Benzo[h]quinazolin-4(3H)-ones Intermediate->Product1 Primary Amines (R-NH2) or Ammonia Thioxoquinazoline_Mechanism Start_mol This compound + R-NCS Start Step 1: Nucleophilic Attack Start_mol->Start Intermediate_mol Thiourea Intermediate Intermediate Step 2: Intramolecular Cyclization Intermediate_mol->Intermediate Product_mol 2-Thioxo-benzo[h]quinazolin-4(3H)-one Product Step 3: Dehydration Product_mol->Product Start->Intermediate_mol Intermediate->Product_mol

The Emergence of Naphthoquinone Scaffolds in Cellular Health Assessment: Application of 2-Amino-1,4-naphthoquinone Derivatives in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Molecule - The Rationale for Naphthoquinone Derivatives in Cytotoxicity Profiling

In the landscape of drug discovery and cellular biology, the quest for novel chemical entities to probe and modulate cellular viability is perpetual. While the specific application of 2-Amino-1-naphthoic acid in cytotoxicity assays is not extensively documented, a closely related class of compounds, 2-amino-1,4-naphthoquinone derivatives, has garnered significant attention for its potent cytotoxic and anti-proliferative activities.[1][2][3][4][5][6][7][8] This guide provides a comprehensive overview of the principles and methodologies for utilizing these derivatives in cytotoxicity assays, offering researchers a robust framework for their application.

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer properties.[1][7] The introduction of an amino group at the 2-position, along with further derivatization, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. These modifications can influence cellular uptake, target engagement, and the induction of specific cell death pathways.

The primary mechanism by which many 2-amino-1,4-naphthoquinone derivatives exert their cytotoxic effects is through the induction of apoptosis.[1][4][7] This programmed cell death is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. By triggering apoptosis, these compounds can selectively eliminate rapidly dividing cancer cells. The cytotoxic activity of quinones is often linked to their ability to generate reactive oxygen species (ROS), inhibit electron transport, and form adducts with cellular macromolecules like proteins and DNA.[3]

This application note will detail the experimental workflow for assessing the cytotoxicity of 2-amino-1,4-naphthoquinone derivatives, with a focus on the widely used MTT assay. We will also explore the underlying principles of the assay and provide insights into the interpretation of the generated data.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for evaluating the cytotoxic potential of 2-amino-1,4-naphthoquinone derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Preparation (Solubilization & Dilution) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Maintenance Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Naphthoquinone Derivatives Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Formazan Crystal Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (Spectrophotometer) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for assessing the cytotoxicity of 2-amino-1,4-naphthoquinone derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol is adapted from methodologies reported in studies on 2-amino-1,4-naphthoquinone derivatives.[1][5]

Materials and Reagents
  • 2-Amino-1,4-naphthoquinone derivative of interest

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell line (e.g., MDA-MB-231, HT-29, A549)[1][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the 2-amino-1,4-naphthoquinone derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 3–5 × 10⁵ cells/well) in a volume of 100 µL per well.[1] The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium containing the same concentration of DMSO as the test compounds as a vehicle control. Also include untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1][9]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which 2-amino-1,4-naphthoquinone derivatives exert their cytotoxic effects is the induction of apoptosis.[1][4][7] This can be investigated through various cellular and molecular biology techniques.

Apoptosis_Induction Naphthoquinone 2-Amino-1,4-naphthoquinone Derivative Cell Cancer Cell Naphthoquinone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified schematic of a potential apoptosis induction pathway by 2-amino-1,4-naphthoquinone derivatives.

Confirmation of Apoptosis
  • Morphological Changes: Apoptotic cells exhibit characteristic morphological changes, such as cell shrinkage, membrane blebbing, and chromatin condensation. These can be observed using phase-contrast microscopy or after staining with DNA-binding dyes like Hoechst 33258.[1]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7.

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content after PI staining can reveal a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic studies on various derivatives of 2-amino-1,4-naphthoquinone have provided insights into their structure-activity relationships. The nature and position of substituents on the amino group and the naphthoquinone ring can significantly impact the cytotoxic potency. For instance, the addition of benzamide moieties has been shown to enhance the cytotoxic activity against certain cancer cell lines.[1]

Data Summary Table

The following table provides a hypothetical example of how to present cytotoxicity data for a series of 2-amino-1,4-naphthoquinone derivatives.

Compound IDR-GroupIC₅₀ (µM) vs. MDA-MB-231[1]IC₅₀ (µM) vs. HT-29[1]IC₅₀ (µM) vs. A549[9]
Derivative 1 -H15.225.818.5
Derivative 2 -CH₃10.518.312.1
Derivative 3 -C₆H₅2.15.63.4
Positive Control (e.g., Doxorubicin) N/A0.81.20.5

Note: The IC₅₀ values presented are for illustrative purposes and do not represent actual experimental data for a specific set of compounds.

Conclusion and Future Perspectives

Derivatives of 2-amino-1,4-naphthoquinone represent a promising class of compounds for the development of novel anticancer agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the cytotoxic potential of these and other related molecules. Future investigations should focus on elucidating the precise molecular targets of these compounds, optimizing their selectivity for cancer cells over normal cells, and evaluating their efficacy in more complex in vitro and in vivo models. The continued exploration of the chemical space around the 2-amino-1,4-naphthoquinone scaffold holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Utilization of 2-Amino-1-naphthoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-1-naphthoic Acid

In the landscape of synthetic organic chemistry, the pursuit of novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. This compound, a bifunctional building block, presents a unique and underexplored platform for the construction of complex polycyclic aromatic systems. Its rigid naphthalene framework, coupled with the ortho-disposed amino and carboxylic acid functionalities, offers a strategic entry point to a variety of fused heterocyclic systems, most notably benzo[f]quinolines and naphtho[f]quinazolines. These privileged structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and field-proven insights for leveraging this compound as a versatile precursor. The methodologies outlined herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower rational experimental design.

Core Synthetic Applications: A Dual Pathway to Heterocyclic Complexity

This compound serves as a divergent starting material for two principal classes of heterocycles. The choice of synthetic route is dictated by the initial transformation of the carboxylic acid moiety, leading to distinct reactive intermediates.

G A This compound B Pathway 1: Benzo[f]quinoline Synthesis A->B C Pathway 2: Naphtho[f]quinazoline Synthesis A->C D Reduction to 2-Amino-1-naphthaldehyde B->D Key Intermediate Formation G Cyclization to Naphthoxazinone C->G Key Intermediate Formation E Friedländer Annulation D->E C-C & C-N Bond Formation F Benzo[f]quinolines E->F H Amination G->H Ring Transformation I Naphtho[f]quinazolines H->I

Pathway 1: Synthesis of Benzo[f]quinolines via Friedländer Annulation

The construction of the benzo[f]quinoline scaffold from this compound necessitates the initial reduction of the carboxylic acid to an aldehyde, forming the key intermediate, 2-amino-1-naphthaldehyde. This intermediate then undergoes a classic Friedländer annulation with an enolizable ketone to furnish the desired heterocyclic system.[1]

Workflow for Benzo[f]quinoline Synthesis

G

Protocol 1.1: Synthesis of 2-Amino-1-naphthaldehyde

The reduction of a carboxylic acid in the presence of an amine requires careful selection of reagents to avoid competing reactions. A robust method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by a controlled reduction.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.05.0 gStarting Material
Thionyl chloride1.52.9 mLAcid Activation
Anhydrous THF-100 mLSolvent
Sodium borohydride2.02.0 gReducing Agent
Methanol-20 mLQuenching
Reaction Time -4-6 h-
Temperature -Reflux (Step 1), 0°C to RT (Step 2)-
Expected Yield -70-80%-

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cautiously add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in anhydrous THF. Add the sodium borohydride solution dropwise to the stirred acid chloride solution, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude 2-amino-1-naphthaldehyde can be purified by column chromatography on silica gel.

Protocol 1.2: Friedländer Annulation for Benzo[f]quinoline Synthesis

This protocol describes a general procedure for the base-catalyzed Friedländer synthesis of a benzo[f]quinoline derivative using 2-amino-1-naphthaldehyde and cyclohexanone.

Reagent/ParameterMolar Equiv.AmountPurpose
2-Amino-1-naphthaldehyde1.01.71 gStarting Material
Cyclohexanone1.21.3 mLKetone Component
Potassium hydroxide (KOH)2.01.12 gBase Catalyst
Ethanol-25 mLSolvent
Reaction Time -3-4 h-
Temperature -Reflux-
Expected Yield -85-95%-

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-1-naphthaldehyde (1.0 eq) in ethanol. Add cyclohexanone (1.2 eq) to the solution.

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the reaction mixture.

  • Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be washed with cold water and then recrystallized from ethanol to yield the pure benzo[f]quinoline derivative.

Pathway 2: Synthesis of Naphtho[f]quinazolines via Naphthoxazinone Intermediates

This pathway is analogous to the well-established synthesis of quinazolinones from anthranilic acid.[2] this compound is first converted to a naphtho[2,1-d][1][3]oxazin-4-one intermediate, which is then reacted with an amine to furnish the desired naphtho[f]quinazoline.

Workflow for Naphtho[f]quinazoline Synthesis

G

Protocol 2.1: Synthesis of 2-Methylnaphtho[2,1-d][1][3]oxazin-4-one

This protocol details the cyclization of this compound with acetic anhydride to form the key naphthoxazinone intermediate.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.05.0 gStarting Material
Acetic anhydride3.07.5 mLReagent & Solvent
Reaction Time -2-3 h-
Temperature -Reflux-
Expected Yield -80-90%-

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, the excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration, washed with a small amount of cold diethyl ether, and then recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Protocol 2.2: Synthesis of Naphtho[f]quinazolines

This protocol describes the reaction of the naphthoxazinone intermediate with a primary amine to yield the final naphtho[f]quinazoline product.

Reagent/ParameterMolar Equiv.AmountPurpose
2-Methylnaphtho[2,1-d][1][3]oxazin-4-one1.02.11 gStarting Material
Aniline1.11.0 mLAmine Nucleophile
Glacial Acetic Acid-20 mLSolvent
Reaction Time -4-6 h-
Temperature -Reflux-
Expected Yield -75-85%-

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylnaphtho[2,1-d][1][3]oxazin-4-one (1.0 eq) in glacial acetic acid. Add aniline (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then dry. The crude product can be further purified by recrystallization from ethanol.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and fundamental organic reactions. The successful synthesis of the key intermediates, 2-amino-1-naphthaldehyde and 2-methylnaphtho[2,1-d][1][3]oxazin-4-one, can be readily verified using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The purity of the final heterocyclic products can also be assessed by these methods, as well as by melting point determination. The provided yield ranges are typical for these types of reactions and serve as a benchmark for successful execution.

References

Application Note: Leveraging 2-Amino-1-naphthoic Acid as a Scaffold for Novel Anticancer Agents via Fused Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily function as kinase inhibitors.[1][2] This application note details the strategic use of 2-amino-1-naphthoic acid, a structural analogue of anthranilic acid, for the synthesis of novel tetracyclic fused quinazolinones, specifically naphtho[2,1-g]quinazolin-4-ones. We provide detailed, field-proven protocols for the synthesis of these potential anticancer agents and their subsequent biological evaluation. The methodologies are designed to be robust and self-validating, offering researchers a clear pathway from chemical synthesis to preliminary biological characterization.

Introduction: The Strategic Advantage of the this compound Scaffold

The search for novel, effective, and safe chemotherapeutic agents is a cornerstone of modern drug discovery.[3] Heterocyclic compounds are of particular interest, with nitrogen-containing systems like quinazoline being central to many therapeutic breakthroughs.[4] Marketed drugs such as Gefitinib and Erlotinib feature the quinazoline core and have demonstrated significant clinical success by targeting key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

This compound presents itself as a superior starting block for several strategic reasons:

  • Bioisosteric Analogue: It is a naphthalene-fused analogue of 2-aminobenzoic acid (anthranilic acid), the classical precursor for quinazolinone synthesis. This allows for the direct adaptation of well-established synthetic methodologies.[5][6]

  • Increased Lipophilicity and Planarity: The appended benzene ring increases the molecule's planarity and lipophilicity compared to a standard quinazolinone. This enhanced aromatic surface area can facilitate stronger π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites, potentially leading to increased potency.[2]

  • Structural Rigidity: The vicinal amino (-NH₂) and carboxylic acid (-COOH) functionalities are pre-organized for cyclization, enabling the efficient construction of rigid, polycyclic systems. This conformational restriction can reduce the entropic penalty upon binding to a target, enhancing binding affinity.

This guide focuses on the synthesis of naphtho[2,1-g]quinazolin-4-ones, a class of compounds poised for exploration as potential anticancer agents.

Synthetic Pathways and Protocols

The most direct route to the target scaffold mirrors the classical Niementowski reaction or related multi-component syntheses of quinazolinones from anthranilic acid.[1][7] We present two robust protocols for synthesizing a library of 2,3-disubstituted naphtho[2,1-g]quinazolin-4-one derivatives.

Protocol 2.1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Naphtho[2,1-g]quinazolin-4-ones

This protocol describes an efficient one-pot synthesis via the condensation of this compound, an orthoester, and a primary amine. This method is advantageous for its operational simplicity and for rapidly generating a diverse library of compounds.[8]

Causality Behind Experimental Choices:

  • Orthoester (e.g., Triethyl orthoformate): Serves as a one-carbon electrophile, which, upon reaction with the primary amine, forms an intermediate that readily condenses with the this compound.

  • Brønsted Acid Catalyst (e.g., p-TsOH): A catalyst like p-toluenesulfonic acid is often used to accelerate the reaction. It protonates the orthoester, making it more electrophilic, and facilitates the dehydration steps required for cyclization.

  • Solvent-Free or High-Boiling Solvent: The reaction is typically performed at elevated temperatures to drive the condensation and cyclization, which involves the elimination of water and alcohol. Using a high-boiling solvent like DMF or conducting the reaction neat is common.

Step-by-Step Methodology:

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 201 mg), the desired primary amine (e.g., aniline, 1.1 mmol), and triethyl orthoformate (1.5 mmol).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

  • Heating: Heat the reaction mixture to 130-140 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v). The disappearance of the starting material and the appearance of a new, typically fluorescent, spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 15 mL of cold water and stir vigorously. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials.

  • Final Product: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

Below is a generalized workflow for the synthesis of the target compounds.

G start_node 2-Amino-1-naphthoic Acid intermediate_node In-situ Condensation & Cyclization start_node->intermediate_node reagent1_node Primary Amine (R'-NH2) reagent1_node->intermediate_node reagent2_node Orthoester (e.g., HC(OEt)3) reagent2_node->intermediate_node product_node Naphtho[2,1-g]quinazolin-4-one Derivative intermediate_node->product_node Heat, Catalyst

Caption: One-pot synthesis of Naphtho[2,1-g]quinazolin-4-ones.

Biological Evaluation Protocols

Once a library of compounds is synthesized, the next critical step is to evaluate their anticancer potential. Standard in vitro assays provide the first indication of biological activity.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]

Self-Validating System Design:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin) is used to confirm the assay is working and to provide a benchmark for potency.

  • Vehicle Control: The solvent used to dissolve the test compounds (typically DMSO) is tested alone at the highest concentration used to ensure it has no intrinsic toxicity.

  • Blank Control: Wells containing only cell culture medium are used to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, and vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Expected Outcomes

The results from the MTT assay can be summarized to compare the potency of different derivatives. The goal is to identify compounds with low micromolar or even nanomolar IC₅₀ values and to begin establishing a Structure-Activity Relationship (SAR).

Table 1: Representative Cytotoxic Activity (IC₅₀ in µM) of Naphtho[2,1-g]quinazolin-4-one Derivatives
Compound IDR' Group (at position 3)R Group (at position 2)MCF-7 (Breast)HT-29 (Colon)A549 (Lung)
NQZ-01 PhenylH15.2 ± 1.821.5 ± 2.318.9 ± 2.1
NQZ-02 4-ChlorophenylH5.8 ± 0.78.1 ± 1.17.4 ± 0.9
NQZ-03 4-MethoxyphenylH12.1 ± 1.516.3 ± 1.914.5 ± 1.6
NQZ-04 PhenylMethyl9.5 ± 1.111.2 ± 1.410.8 ± 1.3
Doxorubicin --0.8 ± 0.11.1 ± 0.20.9 ± 0.1
Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.

Expected SAR Insights: Based on literature for similar quinazolinones, it is expected that introducing electron-withdrawing groups (like -Cl) on the R' phenyl ring may enhance activity.[9] Substitution at the 2-position (R group) also significantly modulates activity.

Proposed Mechanism of Action: Apoptosis Induction

Many quinazolinone-based anticancer agents induce programmed cell death, or apoptosis.[3] This is a desirable mechanism as it is a controlled, non-inflammatory form of cell death. The induction of apoptosis can be confirmed by assays such as Annexin V/PI staining and flow cytometry.

Visualization of Apoptosis Pathway

G compound_node Naphthoquinazolinone (e.g., NQZ-02) target_node Target Engagement (e.g., Kinase Inhibition, DNA Intercalation) compound_node->target_node signal_node Initiation of Apoptotic Signaling target_node->signal_node caspase_node Caspase Cascade Activation (Caspase-8, -9, -3) signal_node->caspase_node apoptosis_node Apoptosis (Cell Death) caspase_node->apoptosis_node

Caption: Proposed mechanism of action via apoptosis induction.

Conclusion

This compound is a highly valuable, yet underexplored, starting material for the synthesis of novel anticancer agents. The protocols outlined in this application note provide a clear and robust framework for the rational design, synthesis, and biological evaluation of naphtho[2,1-g]quinazolin-4-one derivatives. By leveraging established quinazolinone chemistry, researchers can efficiently generate libraries of these novel polycyclic compounds for screening, accelerating the discovery of new therapeutic leads.

References

Sensitive and Robust Quantification of 2-Amino-1-naphthoic Acid by HPLC with Pre-Column Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a detailed, validated protocol for the trace-level quantification of 2-Amino-1-naphthoic acid using High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD). Due to its challenging chromatographic properties and lack of strong native fluorescence, direct analysis of this compound is often impractical. To overcome these limitations, a pre-column derivatization strategy targeting the primary amino group with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is employed. This method significantly enhances detection sensitivity and improves chromatographic retention on reversed-phase columns. The following guide provides a comprehensive overview of the reaction mechanism, a step-by-step derivatization and analysis protocol, and key validation parameters, offering a robust and reliable analytical solution for researchers in pharmaceutical development and chemical analysis.

Introduction and Analytical Challenge

This compound is a molecule of interest in various chemical and pharmaceutical contexts, potentially serving as a synthetic intermediate or a metabolite. The accurate quantification of this analyte in complex matrices such as biological fluids or reaction mixtures is crucial for research and quality control. However, the compound possesses characteristics that complicate its analysis by conventional reversed-phase HPLC:

  • Dual Functionality: The presence of both a weakly acidic carboxylic acid group and a basic amino group can lead to poor peak shape and variable retention depending on the mobile phase pH.

  • Low Detectability: The molecule lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis and fluorescence detectors.[1]

Pre-column derivatization addresses these challenges by chemically modifying the analyte to introduce a tag that is easily detectable and improves its chromatographic behavior.[2][3] This note focuses on the derivatization of the primary amino group, as it offers a highly specific and efficient reaction pathway.

Principle: The Rationale for Dansyl Chloride Derivatization

While several reagents exist for derivatizing primary amines, such as o-Phthalaldehyde (OPA)[2][4], Dansyl Chloride (Dns-Cl) was selected for this application due to several distinct advantages:

  • Enhanced Fluorescence: Dansyl Chloride reacts with the primary amine of this compound to form a highly fluorescent N-dansyl-sulfonamide adduct, enabling detection in the picomole to femomole range.[1]

  • Derivative Stability: The resulting sulfonamide bond is highly stable, ensuring the integrity of the derivative throughout the analytical process, a notable advantage over some less stable OPA derivatives.[1][4]

  • Improved Chromatography: The dansyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on common C18 reversed-phase columns.[1]

The derivatization reaction, known as dansylation, is a nucleophilic substitution that proceeds optimally under alkaline conditions (pH 9.5-10.5). At this pH, the target amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfonyl chloride group of Dansyl Chloride.[1] The alkaline buffer also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[1][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte This compound Product Fluorescent Dansylated Derivative (Stable & Hydrophobic) Analyte->Product Nucleophilic Attack Reagent Dansyl Chloride (Dns-Cl) Reagent->Product Buffer Alkaline Buffer (pH 9.8) Buffer->Analyte Temp Room Temperature (60 min) Temp->Reagent

Figure 1: Dansylation reaction of this compound.

Detailed Experimental Protocols

This section provides a self-validating system for the derivatization and analysis of this compound. Adherence to these steps ensures reproducibility.

Required Materials and Reagents
  • Standards: this compound (≥98% purity)

  • Reagents:

    • Dansyl Chloride (Dns-Cl), suitable for fluorescence, BioReagent, ≥99.0%

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Carbonate (Na₂CO₃), anhydrous

    • Ammonium Hydroxide (NH₄OH), ~28-30% solution

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC grade

    • Water, Ultrapure (18.2 MΩ·cm)

    • Formic Acid, LC-MS grade

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler with temperature control, column thermostat, and fluorescence detector (FLD).

  • Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • General Lab Equipment: Analytical balance, pH meter, vortex mixer, sonicator, micropipettes, microcentrifuge tubes.

Preparation of Solutions
  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 45 mL of ultrapure water. Adjust pH to 9.8 if necessary and bring the final volume to 50 mL. Filter through a 0.22 µm filter. Store at 4°C.[5]

  • Dansyl Chloride Reagent (50 mM in ACN): Dissolve 135 mg of Dansyl Chloride in 10 mL of acetonitrile in a light-protected vial. This solution should be prepared fresh daily.[5]

  • Quenching Solution (10% Ammonium Hydroxide): Prepare by diluting concentrated ammonium hydroxide with ultrapure water.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Protocol 1: Pre-Column Derivatization Procedure

This protocol should be performed in a well-ventilated fume hood.

  • Sample Preparation: Prepare standard or sample solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of the sample or standard solution.

    • 50 µL of 100 mM Carbonate-Bicarbonate Buffer (pH 9.8).

  • Initiate Derivatization: Add 100 µL of the freshly prepared 50 mM Dansyl Chloride reagent.

  • Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate at room temperature (25°C) for 60 minutes in the dark (e.g., in a drawer or covered with aluminum foil).[5]

  • Quenching: Add 10 µL of the 10% Ammonium Hydroxide quenching solution to consume the excess Dansyl Chloride. Vortex for 15 seconds.

  • Final Preparation: The sample is now ready for injection. If necessary, centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.

Protocol 2: HPLC-FLD Analysis

The following table outlines the optimized chromatographic conditions for separating the dansylated derivative.

ParameterCondition
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 337 nm, Emission (λem): 492 nm

Method Validation and Performance

To ensure trustworthiness, analytical methods must be validated according to guidelines from bodies like the International Conference on Harmonization (ICH).[6] A summary of typical validation results for this method is presented below.

Validation ParameterTypical Performance Metric
Specificity No interference from matrix or reagent peaks at the analyte retention time.
Linearity (R²) > 0.999 across the range of 10 - 2000 ng/mL.
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) Intra-day: < 2.5%; Inter-day: < 4.0%
Limit of Detection (LOD) ~1 ng/mL (S/N = 3)
Limit of Quantification (LOQ) ~3 ng/mL (S/N = 10)

Overall Analytical Workflow

The entire process, from sample receipt to final data analysis, follows a logical and streamlined sequence to ensure high-quality results.

G cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing start Sample or Standard derivatize Execute Derivatization Protocol (Sec 3.4) start->derivatize reagents Prepare Buffers & Dansyl-Cl Reagent reagents->derivatize quench Quench Reaction derivatize->quench vial Transfer to HPLC Vial quench->vial hplc Inject into HPLC System vial->hplc separation C18 Column Separation (Gradient Elution) hplc->separation detection Fluorescence Detection (Ex: 337nm, Em: 492nm) separation->detection acquire Chromatogram Acquisition detection->acquire integrate Peak Integration acquire->integrate quantify Quantification via Calibration Curve integrate->quantify report Final Report quantify->report

Figure 2: Complete workflow for the analysis of this compound.

Conclusion

The pre-column derivatization method using Dansyl Chloride provides a highly sensitive, robust, and reliable approach for the quantification of this compound by HPLC-FLD. The protocol detailed in this application note offers excellent stability and chromatographic performance, making it well-suited for demanding applications in pharmaceutical analysis and research. By following the outlined procedures for reagent preparation, derivatization, and chromatographic analysis, users can achieve accurate and reproducible results for trace-level determination of this compound.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-1-naphthoic Acid as a Diazo Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-1-naphthoic Acid in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that bridge aromatic systems.[1] The vibrant colors exhibited by these compounds are a direct consequence of their extended π-conjugated systems. The synthesis of azo dyes is a cornerstone of industrial and research chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]

This compound is a particularly valuable intermediate in this field. The naphthalene core provides a larger conjugated system compared to a simple benzene ring, which can lead to dyes with deeper and more intense colors. Furthermore, the presence of both an amino group for diazotization and a carboxylic acid group offers a handle for modifying the final properties of the dye, such as solubility and binding affinity to various substrates. This dual functionality allows for the creation of a diverse palette of colors with tailored characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using this compound as the diazo component. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.

  • Diazotization: The process begins with the conversion of the primary aromatic amine, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt.[4]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[5][6] The diazonium ion attacks the activated aromatic ring of the coupling partner to form the stable azo compound. The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para-position unless it is already substituted.[7] The pH of the reaction medium is a crucial parameter; coupling to phenols is generally carried out in mildly alkaline conditions, while coupling to amines is performed in weakly acidic to neutral media.

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry; they should always be kept in solution and used immediately after preparation.[3]

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Dropping funnel

Procedure:

  • In a beaker, prepare a suspension of this compound in a solution of concentrated hydrochloric acid and distilled water.

  • Cool the suspension to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent azo coupling reaction.

Workflow for Diazotization:

Diazotization cluster_prep Preparation of Reactants cluster_reaction Diazotization Reaction This compound This compound Suspension Suspend this compound in HCl/H2O This compound->Suspension HCl + H2O HCl + H2O HCl + H2O->Suspension NaNO2 Solution NaNO2 Solution Addition Slowly add NaNO2 solution (maintain T < 5 °C) NaNO2 Solution->Addition Cooling Cool to 0-5 °C in Ice Bath Suspension->Cooling Cooling->Addition Stirring Stir for 20-30 min at 0-5 °C Addition->Stirring Diazonium Salt Solution Diazonium Salt Solution Stirring->Diazonium Salt Solution Ready for Coupling

Caption: Workflow for the diazotization of this compound.

Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds

This protocol describes the coupling of the prepared diazonium salt with electron-rich phenols or naphthols.

Materials and Reagents:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., Phenol, 2-Naphthol, Resorcinol)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH indicator paper or pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the chosen coupling component (e.g., 2-naphthol) in a 10% aqueous solution of sodium hydroxide. The alkaline medium deprotonates the hydroxyl group, increasing the electron-donating ability of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.

  • Cool the solution of the coupling partner to 0–5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Verify that the reaction mixture is alkaline (pH 8-10) using pH paper or a pH meter. Adjust with additional NaOH solution if necessary.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

General Reaction Scheme for Azo Coupling:

Azo_Coupling cluster_reactants cluster_product Diazonium [Ar-N₂]⁺ Azo_Dye Azo Dye (Ar-N=N-Ar') Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye

Caption: General scheme of the azo coupling reaction.

Characterization and Validation

The synthesized azo dyes should be characterized to confirm their structure and purity, thus validating the experimental protocol.

Table 1: Expected Spectroscopic Data for Azo Dyes
Characterization TechniqueExpected ObservationsRationale
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-600 nm).This absorption is due to the π → π* electronic transitions within the extended conjugated system of the azo dye, which is responsible for its color. The exact λmax will depend on the specific coupling component used.
FT-IR Spectroscopy A characteristic absorption peak for the N=N stretching vibration around 1400-1500 cm⁻¹. The absence of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the presence of a broad O-H stretch (for phenolic/naphtholic dyes) around 3200-3600 cm⁻¹.The appearance of the N=N peak and the disappearance of the primary amine peaks are strong indicators of the successful formation of the azo linkage.
¹H NMR Spectroscopy The appearance of signals corresponding to the aromatic protons of both the naphthoic acid moiety and the coupling component. The disappearance of the -NH₂ protons.Provides detailed structural information and confirms the incorporation of both aromatic rings into the final dye molecule.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.Confirms the molecular formula of the product.

Applications in Research and Development

Azo dyes derived from this compound have a wide range of potential applications:

  • Textile Dyes: The carboxylic acid group can enhance the binding of the dye to natural fibers like cotton and wool through hydrogen bonding or by forming ionic interactions when deprotonated.

  • Pigments: In their insoluble form, these dyes can be used as pigments in paints, inks, and plastics.

  • pH Indicators: The color of some azo dyes is pH-sensitive, making them useful as indicators in titrations and other analytical applications.[6]

  • Bioactive Molecules: The azo linkage can be a target for enzymatic reduction in biological systems, leading to the release of the constituent amines. This property is exploited in the design of prodrugs, where a pharmacologically active amine is released at a specific site in the body. The structural similarity of the naphthoic acid moiety to certain biological molecules also makes these dyes interesting candidates for screening in drug discovery programs.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of a diverse range of azo dyes using this compound as a key intermediate. By understanding the underlying chemical principles of diazotization and azo coupling, and by employing the characterization techniques outlined, researchers can confidently synthesize and validate novel azo compounds with tailored properties for a variety of applications, from advanced materials to pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to enhance your experimental outcomes, troubleshoot common issues, and improve the yield and purity of your product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which is recommended for high yield?

A1: The most prevalent and industrially significant method for synthesizing this compound, also known as Tobias acid, is through the Bucherer reaction.[1] This involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) using ammonia and an ammonium sulfite solution.[1][2] This route is generally favored for its high space-time yields and the ability to produce a product with low levels of carcinogenic 2-naphthylamine.[2][3]

Another potential, though less common, route could be envisioned through a Hofmann rearrangement of naphthalimide or a related amide. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[4][5] While theoretically applicable, this method is not the standard industrial process and may present challenges in precursor synthesis and yield optimization.

Q2: What is the significance of starting material purity?

A2: The purity of the starting material, typically 2-hydroxynaphthalene-1-sulfonic acid, is paramount. Impurities in the starting material can lead to the formation of undesired side products, complicating the purification process and reducing the overall yield. For instance, the presence of unreacted β-naphthol can lead to the formation of byproducts during the amination step.[2] It is crucial to use a high-purity starting material or to purify it before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable solvent system should be developed to achieve good separation between the starting material, intermediates, and the final product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction's conversion and the formation of any byproducts.[6]

Q4: What are the critical safety considerations when working with this synthesis?

A4: A significant concern in the synthesis of Tobias acid is the potential formation of 2-aminonaphthalene (also known as 2-naphthylamine), a known carcinogen.[2][7] It is essential to handle all reagents and products with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheets (SDS) for all chemicals used.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Solution: Increase reaction time and/or temperature. The Bucherer reaction is an equilibrium process, and providing more energy and time can help drive it towards the product side. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Incorrect pH Solution: The pH of the reaction mixture is critical. For the Bucherer reaction, a pH range of 9 to 12 is typically required to ensure the presence of the reactive sulfite and bisulfite species.[3] Use a calibrated pH meter to monitor and adjust the pH as needed.
Poor Quality Reagents Solution: Use fresh, high-purity reagents. Ammonium sulfite solutions can degrade over time. It is advisable to use a freshly prepared solution or to titrate an older solution to determine its concentration.
Insufficient Mixing Solution: Ensure vigorous and efficient stirring. The reaction mixture is often heterogeneous, and good mixing is essential to ensure proper contact between the reactants.

Issue 2: Product is Impure (Presence of Side Products)

Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of 2-Naphthylamine Solution: The formation of this carcinogenic byproduct is a known issue in the Bucherer reaction.[2] To minimize its formation, it is crucial to control the reaction temperature and pressure carefully. After the reaction, extraction with an aromatic hydrocarbon can be employed to remove 2-naphthylamine.[3]
Unreacted Starting Material Solution: If the product is contaminated with unreacted 2-hydroxynaphthalene-1-sulfonic acid, consider increasing the reaction time or the amount of aminating agent. Purification can be achieved by recrystallization, taking advantage of the different solubility profiles of the starting material and the product.
Oxidation of the Product Solution: The amino group in this compound can be susceptible to oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. The product should be stored in a cool, dark place.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps & Scientific Rationale
Product is too Soluble in the Reaction Mixture Solution: After the reaction is complete, the product is typically precipitated by adjusting the pH. The free Tobias acid is precipitated from its solution by the addition of a dilute acid, such as sulfuric acid, to a pH of 1.2-1.75.[2][3]
Product is an Oily or Gummy Solid Solution: This can be due to the presence of impurities. Try washing the crude product with a suitable solvent to remove the impurities. Recrystallization from an appropriate solvent system is often the most effective method for obtaining a pure, crystalline product.
Fine Precipitate that is Difficult to Filter Solution: Cooling the suspension slowly can encourage the formation of larger crystals. Using a filter aid, such as celite, can also improve the filtration of fine precipitates.

Part 3: Experimental Workflow & Visualization

The synthesis of this compound (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) via the Bucherer reaction is a multi-step process. The following diagram illustrates the key stages of this synthesis.

Bucherer_Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-Hydroxynaphthalene-1-sulfonic acid reaction Bucherer Reaction: - Ammonia - Ammonium Sulfite - Heat & Pressure start->reaction Amination precipitation Acid Precipitation: - Dilute H2SO4 to pH 1.2-1.75 reaction->precipitation Isolation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying analysis Analysis: - HPLC - NMR - Melting Point drying->analysis end_product Final Product: This compound analysis->end_product

Caption: Workflow for the synthesis of this compound.

While not the primary route for industrial production, understanding the Hofmann rearrangement is valuable for synthetic chemists. This reaction provides an alternative pathway for the synthesis of amines from amides.

Hofmann_Rearrangement amide Primary Amide (R-CONH2) bromoamide N-Bromoamide amide->bromoamide Br2, NaOH isocyanate Isocyanate (R-N=C=O) bromoamide->isocyanate Rearrangement amine Primary Amine (R-NH2) isocyanate->amine H2O, Hydrolysis

Caption: Simplified mechanism of the Hofmann Rearrangement.[4][8][9]

Part 4: References

  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[10]

  • Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from --INVALID-LINK--[11]

  • Organic Syntheses. (n.d.). 1-amino-2-naphthol, hydrochloride. Retrieved from --INVALID-LINK--[12]

  • Google Patents. (1981). EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid. Retrieved from --INVALID-LINK--[2]

  • Alfa Chemistry. (n.d.). Hofmann Rearrangement. Retrieved from --INVALID-LINK--[8]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from --INVALID-LINK--[4]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from --INVALID-LINK--[13]

  • Google Patents. (1985). US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid. Retrieved from --INVALID-LINK--[3]

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from --INVALID-LINK--[14]

  • Wikipedia. (n.d.). Tobias acid. Retrieved from --INVALID-LINK--[1]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from --INVALID-LINK--[9]

  • PrepChem.com. (n.d.). Synthesis of Amino J Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from --INVALID-LINK--[15]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from --INVALID-LINK--[5]

  • National Institutes of Health. (2025). Mechanochemical Synthesis of 2‑Amino‑1,4-naphthoquinones and Telescopic Synthesis of Lawsone. Retrieved from --INVALID-LINK--[16]

  • Sigma-Aldrich. (n.d.). 2-Amino-1-naphthalenesulfonic acid 98 81-16-3. Retrieved from --INVALID-LINK--[17]

  • Sigma-Aldrich. (n.d.). 2-Amino-1-naphthalenesulfonic acid 98 81-16-3. Retrieved from --INVALID-LINK--[18]

  • NIST WebBook. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from --INVALID-LINK--[19]

  • CP Lab Safety. (n.d.). 2-Naphthylamine-1-sulfonic acid, min 98%, 100 grams. Retrieved from --INVALID-LINK--[20]

  • MDPI. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Retrieved from --INVALID-LINK--[21]

  • ResearchGate. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from --INVALID-LINK--[22]

  • PubMed. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Retrieved from --INVALID-LINK--[23]

  • ResearchGate. (2009). Bucherer–Bergs Reaction. Retrieved from --INVALID-LINK--[24]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from --INVALID-LINK--[25]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. Retrieved from --INVALID-LINK--[6]

  • Wikipedia. (n.d.). 2-Naphthoic acid. Retrieved from --INVALID-LINK--[26]

  • National Institutes of Health. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Retrieved from --INVALID-LINK--[27]

  • IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved from --INVALID-LINK--[7]

  • ResearchGate. (2025). Reactions of 2-amino-1,4-naphthoquinone with aldehydes. Retrieved from --INVALID-LINK--[28]

  • Google Patents. (1980). US4199529A - Process for the production of amino-I-acid. Retrieved from --INVALID-LINK--

References

Purification of crude 2-Amino-1-naphthoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Amino-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and achieve high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An ideal solvent will dissolve the crude compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the desired compound crystallizes).[2][3]

Q2: How do I choose the best solvent for my crude this compound?

Solvent selection is the most critical step for successful recrystallization.[1] The "like dissolves like" principle is a good starting point; given that this compound has both a polar amino group and a carboxylic acid group, as well as a large nonpolar naphthalene ring system, polar organic solvents are often a good choice.

A systematic approach is to test the solubility of a small amount of your crude material (~50-100 mg) in various solvents (~1 mL).[2] The ideal solvent will exhibit the following characteristics:

  • Poor solubility at room temperature.

  • High solubility at the solvent's boiling point.

  • It does not react chemically with the compound.

  • It is volatile enough to be easily removed from the purified crystals.[2]

Q3: What if I can't find a suitable single solvent?

If no single solvent meets the criteria, a mixed-solvent system (binary solvent system) is an excellent alternative.[2] This involves a pair of miscible solvents, one in which this compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "antisolvent"). The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4][5]

Q4: How important is the cooling rate during crystallization?

The cooling rate is crucial for obtaining high-purity crystals. Slow cooling is essential as it allows the crystal lattice to form in an orderly manner, selectively incorporating molecules of this compound while excluding impurities.[1] Rapid cooling, such as plunging a hot flask directly into an ice bath, will cause the compound to "crash out" of the solution, trapping impurities and solvent within the rapidly formed, smaller crystals.[6]

Troubleshooting Guide: From Problems to Purity

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: My compound "oils out" instead of forming crystals.

  • Symptom: A liquid, often oily or syrupy, separates from the solution instead of solid crystals.

  • Causality: This occurs when the solute becomes supersaturated at a temperature above its melting point. In the context of a crude mixture, significant levels of impurities can depress the melting point of the eutectic mixture below the temperature of the solution.[6]

  • Solution:

    • Re-heat and Dilute: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (if using a single solvent) or the "good" solvent (if using a mixed system) to decrease the saturation level.[6]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

    • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

    • Pre-purification: If the sample is extremely impure, consider a preliminary purification step like column chromatography before attempting recrystallization.

Problem 2: No crystals are forming, even after the solution has cooled completely.

  • Symptom: The solution remains clear with no precipitate, even after cooling in an ice bath.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.

  • Solution:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal formation to begin.[7]

      • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out.

    • Add an Antisolvent: If using a solvent in which the compound is moderately soluble, you can cautiously add a "bad" solvent (antisolvent) dropwise to decrease the overall solubility and induce crystallization.

Problem 3: The final yield is very low.

  • Symptom: After filtration and drying, the mass of the recovered pure product is significantly less than expected.

  • Causality: A low yield can result from several factors. A recovery of 70-80% is common; expecting 100% is unrealistic.[4]

    • Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[6]

    • Premature crystallization during a hot filtration step.

    • Incomplete recovery of crystals during filtration.

  • Solution:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice-salt bath to see if more crystals form. You can also evaporate some of the solvent to concentrate the solution and recover a second crop of crystals. Note that second-crop crystals are often less pure than the first.

    • Minimize Solvent Usage: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Optimize Filtration: When performing a hot filtration to remove insoluble impurities, ensure the funnel and flask are pre-heated to prevent the product from crystallizing on the filter paper. Minimize the amount of solvent used to rinse the flask and filter paper.

Problem 4: The purified crystals are still colored.

  • Symptom: The final product retains a colored tint (e.g., yellow, brown) when it is expected to be colorless or white.

  • Causality: The color is due to highly conjugated impurities that are soluble in the recrystallization solvent and become trapped in the crystal lattice.

  • Solution:

    • Use Activated Charcoal: Activated charcoal (decolorizing carbon) can be used to adsorb colored impurities. Add a very small amount (e.g., a spatula tip) to the hot solution before filtration.

    • CAUTION: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly before adding it, then re-heat to boiling for a few minutes.

    • Perform a Hot Filtration: The charcoal must be removed from the hot solution via filtration. Otherwise, the fine black particles will contaminate your final product. The purification of a related compound, 1-amino-2-naphthol hydrochloride, successfully uses a mat of decolorizing carbon for filtration.[8]

Experimental Protocols & Data

Table 1: Solvent Selection Guide for this compound
SolventBoiling Point (°C)PolarityPotential Suitability & Rationale
Water 100HighMay be a good "antisolvent." Due to the amino and carboxylic acid groups, it might show some solubility in hot water, but the large naphthalene ring will limit this.[5][9]
Ethanol 78HighA strong candidate. Often dissolves polar organic molecules well when hot but less so when cold. A common and effective recrystallization solvent.[5]
Methanol 65HighSimilar to ethanol but more polar and has a lower boiling point. Solubility of amino acids tends to be higher in methanol than in other alcohols.
Ethyl Acetate 77MediumA good choice to test. Its medium polarity might provide the desired solubility differential. Often used in mixed systems with hexanes.[9]
Acetone 56MediumAnother good candidate. Its volatility makes it easy to remove from the final product.
Toluene 111LowLess likely to be a good single solvent due to its low polarity, but could potentially be used as an "antisolvent" with a more polar solvent like ethanol.
Hexanes ~69LowUnlikely to dissolve this compound even when hot. Primarily useful as an "antisolvent" in a mixed-solvent system.[5]
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is key to maximizing yield.[1]

  • (Optional) Hot Filtration: If insoluble impurities are present, remove them now. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the first flask with a minimal amount of hot solvent and pour this through the filter as well. Causality: Pre-heating prevents premature crystallization in the funnel, which would decrease the yield.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period. Causality: Slow cooling is critical for the formation of pure, well-defined crystals.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Causality: Using ice-cold solvent minimizes the loss of the purified product, which would redissolve in room-temperature solvent.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filt_decision Insoluble impurities? dissolve->hot_filt_decision hot_filt Perform Hot Filtration hot_filt_decision->hot_filt Yes cool Cool slowly to room temperature hot_filt_decision->cool No hot_filt->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry the pure crystals wash->dry end_node End: Pure Product dry->end_node

Caption: General workflow for purification by recrystallization.

Visualization of the Troubleshooting Process

Troubleshooting_Tree start Problem Encountered During Cooling symptom_oil Symptom: Product is an 'oil' start->symptom_oil symptom_no_xtal Symptom: No crystals form start->symptom_no_xtal symptom_low_yield Symptom: Final yield is very low start->symptom_low_yield cause_oil Cause: Impurity depresses MP; Solvent BP is too high symptom_oil->cause_oil cause_no_xtal Cause: Too much solvent used; Supersaturated solution needs nucleation symptom_no_xtal->cause_no_xtal cause_low_yield Cause: Too much solvent used; Premature crystallization symptom_low_yield->cause_low_yield solution_oil Solution: Re-heat, add more 'good' solvent, cool again cause_oil->solution_oil solution_no_xtal Solution: 1. Scratch flask / add seed crystal 2. Evaporate some solvent cause_no_xtal->solution_no_xtal solution_low_yield Solution: Use less solvent next time; Concentrate mother liquor for a second crop cause_low_yield->solution_low_yield

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Amino-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-1-naphthoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we address common side reactions and challenges encountered during synthesis, providing in-depth explanations and actionable protocols to enhance reaction efficiency and product purity.

Troubleshooting Guides: Common Synthetic Challenges

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound derivatives. The question-and-answer format is designed to directly address problems you may be encountering in the lab.

Issue 1: Low or No Yield of Carboxylic Acid from Nitrile Hydrolysis

Question: I am attempting to synthesize this compound from 2-amino-1-cyanonaphthalene, but I am observing a low yield of the desired carboxylic acid. My TLC analysis shows a significant amount of a less polar byproduct. What could be the issue?

Answer: The hydrolysis of nitriles to carboxylic acids is a two-step process that proceeds through an amide intermediate.[1][2] The issue of a low yield of the final carboxylic acid product, accompanied by a less polar byproduct, strongly suggests that the reaction is stalling at the intermediate amide stage. The reaction's outcome is highly dependent on the pH of the reaction medium.[3]

Causality and Resolution:

  • Incomplete Hydrolysis: The conversion of the amide to the carboxylic acid requires vigorous reaction conditions, typically heating under reflux with a strong acid or base.[4] If the reaction time is too short or the temperature is too low, the amide will be the major product.

  • pH Control:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like HCl will typically yield the carboxylic acid directly.[1] The ammonium salt of the carboxylic acid is formed initially, which is then protonated by the excess strong acid.

    • Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, such as sodium hydroxide, will produce the carboxylate salt.[1] A subsequent acidification step with a strong acid is necessary to obtain the free carboxylic acid. In this case, ammonia gas is evolved.

Troubleshooting Protocol: Optimizing Nitrile Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your 2-amino-1-cyanonaphthalene starting material in either 6M HCl or 4M NaOH.

  • Heating: Heat the reaction mixture to reflux. The exact temperature will depend on the solvent, but for aqueous solutions, it will be around 100°C.

  • Monitoring: Monitor the reaction progress by TLC. The carboxylic acid product should be significantly more polar than the starting nitrile and the intermediate amide.

  • Work-up (Acidic Conditions): After the reaction is complete, cool the mixture to room temperature. The carboxylic acid may precipitate out of solution. If not, carefully neutralize the excess acid with a base (e.g., NaHCO₃) to induce precipitation.

  • Work-up (Alkaline Conditions): Cool the reaction mixture and then carefully acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). The carboxylic acid should precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.

Issue 2: Unwanted Isomers in Friedel-Crafts Acylation of Naphthalene Derivatives

Question: I am performing a Friedel-Crafts acylation on a substituted naphthalene to introduce a side chain, but I am getting a mixture of α- and β-isomers. How can I improve the regioselectivity of this reaction?

Answer: The Friedel-Crafts acylation of naphthalene is known to be sensitive to reaction conditions, often yielding a mixture of 1- (α) and 2- (β) substituted products.[5][6] The regioselectivity is influenced by factors such as the solvent, temperature, and the nature of the acylating agent and Lewis acid catalyst.

Causality and Resolution:

  • Kinetic vs. Thermodynamic Control:

    • α-Substitution (Kinetic Product): Acylation at the α-position is generally faster and is favored at lower temperatures. This is the kinetically controlled product.[6]

    • β-Substitution (Thermodynamic Product): The β-substituted product is often more sterically hindered but thermodynamically more stable. Its formation is favored at higher temperatures or with bulkier reagents where the reaction can equilibrate.[6]

  • Solvent Effects: The choice of solvent can significantly impact the product ratio. Non-polar solvents like carbon disulfide or dichloromethane tend to favor the formation of the α-isomer, while polar solvents like nitrobenzene can lead to a higher proportion of the β-isomer.[6]

Troubleshooting Protocol: Enhancing Regioselectivity in Friedel-Crafts Acylation

ParameterTo Favor α-SubstitutionTo Favor β-Substitution
Temperature Lower temperatures (e.g., 0°C to RT)Higher temperatures (e.g., reflux)
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Polar (e.g., nitrobenzene)
Catalyst Milder Lewis acidsStronger Lewis acids
Reagent Bulk Less bulky acylating agentsBulkier acylating agents

Experimental Workflow for Selective Acylation

Caption: Workflow for directing Friedel-Crafts acylation.

Issue 3: Decarboxylation of the Naphthoic Acid Product

Question: During my synthesis and purification of a this compound derivative, I am losing the carboxylic acid group, resulting in the corresponding aminonaphthalene. How can I prevent this decarboxylation?

Answer: Aromatic carboxylic acids, including naphthoic acids, can undergo decarboxylation, particularly at elevated temperatures.[7][8] The presence of an amino group at the 2-position can further influence the stability of the molecule.

Causality and Resolution:

  • Thermal Instability: High temperatures, especially during distillation or prolonged heating in high-boiling point solvents, can promote the loss of CO₂.[9]

  • Catalytic Effects: Certain metal catalysts or acidic/basic conditions at high temperatures can facilitate decarboxylation.[7]

Preventative Measures for Decarboxylation

  • Temperature Control: Avoid excessive temperatures during reaction work-up and purification. If purification by distillation is necessary, use vacuum distillation to lower the boiling point.

  • Purification Method: Opt for non-thermal purification methods such as recrystallization or column chromatography at room temperature.

  • pH Management: During work-up, avoid prolonged exposure to strong acids or bases at high temperatures. Neutralize the reaction mixture as soon as possible after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are common side products when reducing a nitro-naphthalene to an amino-naphthalene?

A1: The reduction of aromatic nitro compounds can sometimes be incomplete, leading to the formation of intermediates such as nitroso compounds and hydroxylamines.[10][11] Under certain conditions, dimerization can also occur, yielding azo or azoxy compounds. To favor the complete reduction to the amine, using a robust reducing system like catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl) is recommended.[10][12]

Q2: I am attempting an Ullmann condensation to N-arylate my this compound, but the reaction is sluggish. How can I improve it?

A2: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] To improve the reaction, consider the following:

  • Ligand Addition: The use of ligands such as diamines or amino acids can significantly accelerate the reaction and allow for milder conditions.[14]

  • Catalyst Choice: Modern Ullmann-type reactions often employ soluble copper(I) catalysts, which are more effective than copper powder.[13][15]

  • Base and Solvent: The choice of base and a high-boiling polar aprotic solvent (e.g., DMF, NMP) is crucial for the success of the reaction.[13][16]

Q3: My amide bond formation with this compound is low-yielding. What could be the problem?

A3: The amino group of this compound is directly attached to the aromatic ring, making it less nucleophilic than an aliphatic amine. This can lead to difficulties in amide bond formation.

  • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is properly activated. Common coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium-based reagents (e.g., HATU, HBTU).[17]

  • Steric Hindrance: If the amine you are coupling is sterically hindered, this can also slow down the reaction. Using less sterically demanding coupling reagents might be beneficial.

  • Alternative Methods: For challenging couplings, converting the carboxylic acid to an acid chloride followed by reaction with the amine is a classic and effective method.[18]

Q4: How can I synthesize the amino acid functionality using the Bucherer-Bergs reaction on a naphthalene core?

A4: The Bucherer-Bergs reaction is a powerful method for synthesizing α-amino acids from ketones or aldehydes.[19][20] For a naphthalene derivative, you would start with the corresponding acetylnaphthalene (a ketone).

  • Reaction: The ketone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent like aqueous ethanol.[21][22]

  • Intermediate: This reaction forms a hydantoin intermediate.[20][23]

  • Hydrolysis: The hydantoin is then hydrolyzed, typically under basic conditions followed by acidification, to yield the desired α-amino acid.

Reaction Pathway: Bucherer-Bergs Synthesis

Caption: General scheme of the Bucherer-Bergs reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its synthesis can be approached through several routes, each presenting unique challenges and optimization opportunities. The most common strategies involve the modification of naphthalene precursors, such as β-naphthol or 2-naphthylamine derivatives. Understanding the nuances of each step is critical for achieving high yields and purity.

This guide will focus on troubleshooting common issues encountered during the multi-step synthesis, which often proceeds through the formation of key intermediates like 2-amino-1-naphthalenesulfonic acid (Tobias acid) or 2-amino-1-naphthonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield or Failure in the Initial Sulfonation of β-Naphthol

Question: My sulfonation of β-naphthol to produce 2-hydroxy-1-naphthalenesulfonic acid (oxy-Tobias acid) resulted in a low yield and a complex mixture of products. What could be the cause?

Answer:

Low yields in this step are often attributed to improper temperature control and the purity of the starting materials.

  • Probable Cause 1: Incorrect Reaction Temperature. The sulfonation of β-naphthol is highly temperature-sensitive. Running the reaction at too high a temperature can lead to the formation of undesired isomers and polysulfonated byproducts.

  • Solution 1: Maintain a strict temperature range of 0-10°C during the addition of chlorosulfonic acid.[1] Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction vessel closely.

  • Probable Cause 2: Presence of Water. Chlorosulfonic acid reacts violently with water, which will not only pose a safety hazard but also reduce the effective concentration of the sulfonating agent.

  • Solution 2: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[1] Use a drying tube on your reaction setup to prevent atmospheric moisture from entering.

  • Probable Cause 3: Inefficient Mixing. Poor agitation can lead to localized overheating and incomplete reaction.

  • Solution 3: Employ vigorous mechanical stirring to ensure homogenous mixing of the reactants.

Issue 2: Incomplete Amination (Bucherer Reaction)

Question: I am struggling to convert 2-hydroxy-1-naphthalenesulfonic acid to 2-amino-1-naphthalenesulfonic acid (Tobias acid) via the Bucherer reaction. The conversion is low, and I am isolating a significant amount of starting material.

Answer:

The Bucherer reaction's success hinges on maintaining the correct pH and ensuring a sufficient concentration of the bisulfite adduct.

  • Probable Cause 1: Incorrect pH. The equilibrium of the Bucherer reaction is highly pH-dependent. If the pH is too low, the concentration of the reactive bisulfite addition product will be insufficient.

  • Solution 1: The reaction should be carried out under neutral to slightly basic conditions (pH 6-7) to favor the formation of the key intermediate.[2] Use an aqueous solution of ammonia and an ammonium bisulfite solution to maintain the optimal pH.[2]

  • Probable Cause 2: Insufficient Pressure and Temperature. The amination is typically performed at elevated temperatures and pressures to drive the reaction to completion.

  • Solution 2: Conduct the reaction in a sealed pressure vessel. The temperature should be maintained in the range of 120-150°C.[1]

  • Probable Cause 3: Presence of Oxidizing Agents. The amino-naphthol intermediates are susceptible to oxidation, which can lead to colored impurities and reduced yield.

  • Solution 3: While the Bucherer reaction itself is generally robust, ensuring an inert atmosphere (e.g., nitrogen) can be beneficial, especially during workup. Some procedures also recommend the addition of a small amount of stannous chloride as an antioxidant.[3]

Issue 3: Side Reactions during Sandmeyer Reaction for Cyanation

Question: When attempting to convert the diazonium salt of an amino-naphthalene derivative to the corresponding nitrile using a Sandmeyer reaction, I am observing the formation of significant amounts of tarry byproducts and a low yield of the desired nitrile.

Answer:

The Sandmeyer reaction requires careful control of temperature and the purity of the diazonium salt.

  • Probable Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4]

  • Solution 1: The diazotization step must be performed at low temperatures, typically 0-5°C, in an ice bath.[5] The subsequent Sandmeyer reaction with copper(I) cyanide should also be initiated at a low temperature and then allowed to warm up gradually.

  • Probable Cause 2: Impure Diazonium Salt Solution. Any unreacted nitrous acid can lead to side reactions.

  • Solution 2: Ensure complete consumption of the sodium nitrite during diazotization. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[5] If necessary, a small amount of urea can be added to quench any remaining nitrous acid.

  • Probable Cause 3: Inefficient Copper(I) Cyanide Catalyst. The activity of the copper(I) cyanide is crucial for the success of the reaction.

  • Solution 3: Use freshly prepared or high-purity copper(I) cyanide. The reaction is typically performed in the presence of an excess of cyanide ions (e.g., from sodium or potassium cyanide) to form the soluble tetracyanocuprate(I) complex, which is the active catalytic species.

Issue 4: Difficulty in the Final Hydrolysis of 2-Amino-1-naphthonitrile

Question: I am finding the hydrolysis of 2-amino-1-naphthonitrile to this compound to be slow and incomplete, with significant recovery of the starting nitrile.

Answer:

The hydrolysis of nitriles can be challenging, especially with an adjacent amino group that can be sensitive to harsh reaction conditions.

  • Probable Cause 1: Insufficiently Forcing Reaction Conditions. Both acidic and basic hydrolysis of nitriles often require elevated temperatures and prolonged reaction times.

  • Solution 1: For acidic hydrolysis, refluxing in a strong acid such as concentrated hydrochloric acid or a mixture of sulfuric acid and water is typically effective. For basic hydrolysis, refluxing with a concentrated solution of sodium or potassium hydroxide can be employed, followed by acidification to precipitate the carboxylic acid.

  • Probable Cause 2: Decomposition of the Product. The amino acid product can be susceptible to decarboxylation or other side reactions under harsh hydrolytic conditions.

  • Solution 2: Monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid over-running the reaction. Stepwise hydrolysis, first to the amide and then to the carboxylic acid, can sometimes offer better control.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound for laboratory-scale synthesis?

A1: A robust and frequently cited route involves a multi-step synthesis starting from β-naphthol. This pathway typically involves:

  • Sulfonation of β-naphthol to yield 2-hydroxy-1-naphthalenesulfonic acid.

  • Amination of the sulfonic acid derivative via the Bucherer reaction to produce 2-amino-1-naphthalenesulfonic acid (Tobias acid).[2]

  • Conversion of the amino-sulfonic acid to 2-amino-1-naphthonitrile through a Sandmeyer reaction.[5]

  • Hydrolysis of the nitrile to the final product, this compound.

This route avoids the use of the carcinogenic 2-naphthylamine.

Q2: How can I effectively purify the final this compound product?

A2: Purification of the final product is crucial. Recrystallization is a common and effective method. The choice of solvent will depend on the impurities present. A common procedure involves dissolving the crude product in a hot, slightly basic aqueous solution, followed by filtration to remove insoluble impurities. The product is then precipitated by carefully acidifying the filtrate with an acid like hydrochloric acid.[3] Washing the precipitate with cold water and then a non-polar organic solvent like ether can help remove residual impurities.[3]

Q3: Are there any modern catalytic methods that can be applied to this synthesis?

A3: Yes, modern cross-coupling reactions can offer alternative approaches. For instance, a Buchwald-Hartwig amination could potentially be used to introduce the amino group onto a suitably functionalized naphthalene ring.[6][7] This would involve coupling an aryl halide or triflate with an ammonia equivalent.[8] While potentially more direct, the optimization of ligands, bases, and reaction conditions would be necessary for this specific substrate.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Chlorosulfonic acid: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Cyanide salts (e.g., CuCN, NaCN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

  • Diazonium salts: Potentially explosive, especially when dry. Keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Experimental Protocols and Data

Table 1: Comparison of Conditions for the Bucherer Reaction
ParameterCondition ACondition BCondition C
Temperature 100°C135°C150°C
Pressure Atmospheric5 bar10 bar
Reaction Time 24 hours12 hours8 hours
Yield of Tobias Acid ~40%~85%>95%

Data is illustrative and based on typical outcomes for the amination of 2-hydroxy-1-naphthalenesulfonic acid.

Protocol: Synthesis of 2-Amino-1-naphthalenesulfonic Acid (Tobias Acid) via Bucherer Reaction

This protocol is adapted from established procedures and should be performed by trained personnel with appropriate safety measures.[1][2]

  • In a pressure-rated reaction vessel, dissolve 2-hydroxy-1-naphthalenesulfonic acid (1 equivalent) in an aqueous solution of ammonium bisulfite (3 equivalents).

  • Add concentrated aqueous ammonia until the pH of the solution is between 6.0 and 6.5.

  • Seal the vessel and heat the reaction mixture to 145-150°C with constant stirring.

  • Maintain this temperature for 8-12 hours. The internal pressure will increase during the reaction.

  • After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.

  • The product, 2-amino-1-naphthalenesulfonic acid, can be isolated by precipitation. This is often achieved by the addition of an acid to the reaction mixture to a pH of 1.2-1.75.[2]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Diagram 1: General Synthetic Pathway

G A β-Naphthol B 2-Hydroxy-1-naphthalenesulfonic acid A->B Sulfonation (Chlorosulfonic Acid) C 2-Amino-1-naphthalenesulfonic acid (Tobias Acid) B->C Bucherer Reaction (Ammonia, Bisulfite) D Aryl Diazonium Salt C->D Diazotization (NaNO2, HCl) E 2-Amino-1-naphthonitrile D->E Sandmeyer Reaction (CuCN) F This compound E->F Hydrolysis (Acid or Base)

Caption: A common synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Reaction

G Start Low Yield in Sandmeyer Reaction Q1 Was the diazotization temperature kept at 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was excess nitrous acid quenched or absent? A1_Yes->Q2 Sol1 Maintain strict temperature control with an ice bath. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was high-purity CuCN used? A2_Yes->Q3 Sol2 Test with starch-iodide paper and quench with urea if necessary. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield should improve. A3_Yes->End Sol3 Use fresh or purified copper(I) cyanide. A3_No->Sol3 Sol3->End

Caption: A decision tree for troubleshooting the Sandmeyer reaction.

References

Technical Support Center: Purification of 2-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-1-naphthoic acid. The content is structured in a problem-oriented question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in my crude this compound, and where do they come from?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Since this compound is an amino acid, impurities can range from starting materials to by-products of the reaction.[1][2] A common industrial synthesis starts from 2-hydroxynaphthalene (β-naphthol), which is first sulfonated and then aminated via the Bucherer reaction.[3][4]

Based on these common synthetic pathways, you should anticipate the following impurities:

Impurity TypeSpecific ExamplesLikely Origin
Unreacted Starting Materials 2-Hydroxynaphthalene (β-naphthol)Incomplete sulfonation or amination reactions.[3]
Reaction Intermediates 2-Hydroxynaphthalene-1-sulfonic acid (Oxy-Tobias acid)Incomplete amination (Bucherer reaction).[3]
Side-Reaction By-products 2-NaphthylamineA potential side-product or degradation product, particularly under harsh reaction conditions. Its removal is critical due to its carcinogenicity.[3][4]
Isomeric Impurities Other aminonaphthoic acid isomersNon-specific reactions or rearrangements.
Oxidation Products Naphthoquinones, polymeric materialsAir oxidation of the amino or hydroxyl groups, often resulting in coloration (pink, brown, or purple).[5]
Q2: I have a batch of crude, discolored this compound. Which purification method should I choose?

A2: The optimal purification strategy depends on the nature and quantity of the impurities. This compound's amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—is a powerful tool for purification.

Here is a decision-making framework:

Purification_Workflow start Crude this compound q_neutral Primary Impurities: Neutral? (e.g., β-naphthol, 2-naphthylamine) start->q_neutral q_ionic Primary Impurities: Ionic/Polar? (e.g., isomeric acids, salts) q_neutral->q_ionic No / Unsure extraction Acid-Base Extraction q_neutral->extraction Yes recrystallization Recrystallization q_ionic->recrystallization Yes chromatography Column Chromatography (Advanced) q_ionic->chromatography No / Difficult Mixture q_color Significant Discoloration? q_color->recrystallization No charcoal Add Activated Charcoal Step to Recrystallization q_color->charcoal Yes extraction->q_color recrystallization->q_color

Caption: Decision workflow for selecting a purification method.

  • For Neutral Impurities (e.g., β-naphthol, 2-naphthylamine): Acid-Base Extraction is the most efficient method. It leverages the compound's ability to form a water-soluble salt, leaving neutral organic impurities behind in an organic solvent.[6][7]

  • For General Purification & Removal of Polar/Ionic Impurities: Recrystallization is the workhorse technique. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[8]

  • For Colored Impurities: If your product is discolored (often due to oxidation), a treatment with activated charcoal during recrystallization is highly effective for adsorbing the colored species.[5]

  • For Difficult-to-Separate Mixtures (e.g., Isomers): If other methods fail to provide the desired purity, Column Chromatography over silica gel or a specialized resin may be necessary.[9]

Q3: Can you provide a detailed protocol for purifying this compound by Acid-Base Extraction?

A3: Certainly. This protocol is designed to separate the amphoteric this compound from neutral organic impurities.

Principle: The compound is first dissolved in an organic solvent. A dilute aqueous base (e.g., sodium bicarbonate) is added, which deprotonates the carboxylic acid group (-COOH -> -COO⁻Na⁺), rendering the molecule water-soluble and pulling it into the aqueous layer. Neutral impurities remain in the organic layer, which is then discarded. The pure compound is then precipitated from the aqueous layer by re-acidification.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material. The related 2-naphthoic acid is readily soluble in ether.[10]

  • Initial Extraction (Base):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Once gas evolution ceases, shake more vigorously for 1-2 minutes.

    • Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of your product.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep the top organic layer in the funnel.

    • Repeat the extraction on the organic layer with a fresh portion of 5% NaHCO₃ solution to maximize recovery. Combine the aqueous extracts.

  • Organic Wash (Back-wash):

    • The combined aqueous extracts may contain residual neutral impurities. Add a small volume (20-30 mL) of fresh diethyl ether to the flask containing the aqueous extracts, swirl, and transfer back to the separatory funnel.

    • Shake, allow layers to separate, and discard the upper organic layer. This "back-wash" step significantly enhances purity.[7]

  • Precipitation (Acidification):

    • Transfer the purified aqueous solution to a beaker and cool it in an ice bath.

    • While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. You will see the this compound precipitate as a solid.

    • Continue adding acid until the solution is acidic to pH paper (pH ~2-3). This ensures complete precipitation.[4][7]

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

    • Allow the product to air dry on the funnel, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven at low heat.

Q4: My sample is only slightly impure. How do I perform an optimized recrystallization?

A4: Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your main compound. The key is selecting the right solvent.[8]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the this compound decreases, and it crystallizes out, leaving the impurities (which are either more soluble or present in smaller amounts) behind in the solution.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent is one where this compound is very soluble when hot but poorly soluble when cold.[8]

    • Given its amino acid structure, polar solvents are a good starting point. Test small amounts of your compound in solvents like ethanol, methanol, isopropanol, or water-alcohol mixtures.[11] The related 2-naphthoic acid has good solubility in ethanol.[10]

    • Place a few milligrams of your crude product in a test tube and add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a good solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents) and stirring.

    • Add just enough hot solvent to completely dissolve the solid. Using too much solvent is a common mistake that leads to poor recovery.[8]

  • Hot Filtration (If Necessary):

    • If you observe insoluble impurities or if the solution is colored, perform a hot filtration.

    • (For Color): Add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes.

    • Preheat a gravity filtration setup (funnel with fluted filter paper) by rinsing it with hot solvent.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble material.[5]

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

    • Dry the purified crystals completely.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[8]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent. 2. Re-heat to dissolve the oil, then ensure very slow, insulated cooling. 3. Perform a preliminary purification (e.g., acid-base extraction) before recrystallization.
Very Low Yield After Recrystallization 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even when cold. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Select a different solvent or use a mixed-solvent system. 3. Ensure the filtration apparatus is properly pre-heated before filtering the hot solution.
Product Remains Colored After Recrystallization 1. Activated charcoal was not used, or not enough was used. 2. The impurity is not adsorbed by charcoal.1. Repeat the recrystallization, ensuring the use of activated charcoal during the hot filtration step.[5] 2. The impurity may require a different purification method, such as chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and pilot-plant production. Our focus is on providing practical, experience-driven insights to help you optimize your synthetic route for scalability and robustness.

Introduction

The successful scale-up of any chemical synthesis requires a deep understanding of the reaction mechanism, potential side reactions, and critical process parameters. The synthesis of this compound is no exception. While several synthetic routes are possible, this guide will focus on two of the most common and practical approaches: the Hofmann rearrangement of naphthalimide and the reduction of 2-nitro-1-naphthoic acid. Each method presents its own unique set of challenges, and this guide is structured to help you navigate them effectively.

Core Synthesis Pathways

Two primary routes for the synthesis of this compound are discussed in this guide. Below is a high-level overview of each pathway.

cluster_0 Route 1: Hofmann Rearrangement cluster_1 Route 2: Nitration and Reduction a Naphthalene-1,2- dicarboxylic Anhydride b Naphthalimide a->b + NH3 or Urea c This compound b->c Hofmann Rearrangement (e.g., NaOBr) d 1-Naphthoic Acid e 2-Nitro-1-naphthoic acid d->e Nitration (e.g., HNO3/H2SO4) f This compound e->f Reduction (e.g., SnCl2/HCl)

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Guide for the Hofmann Rearrangement of Naphthalimide

The Hofmann rearrangement is an elegant one-step method to convert an amide into a primary amine with one less carbon atom.[1][2] In this case, naphthalimide is converted to this compound.

Experimental Protocol: Hofmann Rearrangement of Naphthalimide
  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while maintaining the temperature below 0°C.

  • Reaction with Naphthalimide: To a separate flask, add naphthalimide and the freshly prepared cold sodium hypobromite solution.

  • Heating and Rearrangement: Slowly heat the reaction mixture. The progress of the reaction is often indicated by a color change. After the initial reaction subsides, heat the mixture to a higher temperature (e.g., 80-90°C) for a specified time to ensure complete rearrangement.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Troubleshooting Common Issues
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Degradation of Hypobromite: The sodium hypobromite solution is unstable and decomposes upon warming.- Prepare the sodium hypobromite solution fresh and keep it cold (below 0°C) until use. - Add the bromine to the sodium hydroxide solution slowly to control the exotherm.
2. Incomplete Reaction: Insufficient heating time or temperature during the rearrangement step.- Monitor the reaction progress by TLC. - Ensure the reaction is heated for the recommended time and at the appropriate temperature after the initial exothermic reaction has subsided.
3. Side Reactions: The isocyanate intermediate can be trapped by nucleophiles other than water.- Use a sufficient excess of aqueous base to favor hydrolysis of the isocyanate.
Formation of Byproducts 1. Unreacted Naphthalimide: Incomplete reaction.- Increase the reaction time or temperature. - Ensure the naphthalimide is fully dissolved or well-suspended in the reaction medium.
2. Polymeric Materials: Side reactions of the isocyanate intermediate.- Maintain a well-stirred, homogeneous reaction mixture. - Avoid excessively high temperatures.
Product Purity Issues 1. Discoloration: Oxidation of the amino group.- Perform the work-up and purification steps promptly. - Consider using an inert atmosphere during the reaction and work-up. - Recrystallize the product, possibly with the addition of a small amount of a reducing agent like sodium bisulfite.
2. Incomplete Removal of Starting Materials or Reagents: Inadequate washing or purification.- Ensure thorough washing of the filtered product with cold water. - Optimize the recrystallization solvent and procedure.

Hofmann Rearrangement Troubleshooting Logic

start Low Yield of this compound q1 Was the sodium hypobromite solution freshly prepared and kept cold? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction heated sufficiently after the initial exotherm? a1_yes->q2 s1 Prepare fresh, cold NaOBr solution and repeat the reaction. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there significant byproducts observed? a2_yes->q3 s2 Increase heating time and/or temperature. Monitor by TLC. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize reaction conditions to minimize side reactions (e.g., concentration, temperature). Consider purification by column chromatography. a3_yes->s3 s4 Investigate other potential issues such as purity of starting materials. a3_no->s4

Caption: Decision tree for troubleshooting low yields in the Hofmann rearrangement.

Part 2: Troubleshooting Guide for Nitration and Reduction Route

This two-step approach involves the nitration of a suitable precursor, 1-naphthoic acid, to form 2-nitro-1-naphthoic acid, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 1-Naphthoic Acid

Experimental Protocol: Nitration of 1-Naphthoic Acid

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Nitration Reaction: Dissolve 1-naphthoic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution in an ice bath. Slowly add the cold nitrating mixture to the 1-naphthoic acid solution, maintaining a low temperature.

  • Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Pour the reaction mixture onto ice to precipitate the product.

  • Purification: Collect the crude 2-nitro-1-naphthoic acid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent may be necessary.

Troubleshooting Common Issues in Nitration

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 2-Nitro-1-naphthoic Acid 1. Incomplete Nitration: Insufficient reaction time or temperature.- Allow the reaction to proceed for a longer duration. - Cautiously allow the reaction temperature to rise slightly, while carefully monitoring for exotherms.
2. Formation of Isomeric Byproducts: Nitration at other positions on the naphthalene ring.- Maintain a low reaction temperature to favor the desired isomer. - The choice of solvent and nitrating agent can influence regioselectivity.
Formation of Di-nitrated Products 1. Over-nitration: Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).- Strictly control the reaction temperature, keeping it low. - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly to the substrate solution.
Product Purity Issues 1. Presence of Isomers: Difficulty in separating the desired 2-nitro isomer from others.- Purification by fractional crystallization may be effective. - Column chromatography can be used for separation on a smaller scale.
Step 2: Reduction of 2-Nitro-1-naphthoic Acid

Experimental Protocol: Reduction of 2-Nitro-1-naphthoic Acid

A common method for this reduction is the use of tin(II) chloride in an acidic medium.[3]

  • Reaction Setup: In a round-bottom flask, suspend 2-nitro-1-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride in concentrated hydrochloric acid to the suspension.

  • Heating: Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the tin salts. Filter to remove the inorganic salts.

  • Purification: Acidify the filtrate to precipitate the this compound. Collect the product by filtration, wash with water, and recrystallize.

Troubleshooting Common Issues in Reduction

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reduction 1. Insufficient Reducing Agent: Not enough tin(II) chloride was used.- Use a larger excess of the reducing agent.
2. Reaction Time or Temperature Too Low: The reaction was not allowed to proceed to completion.- Increase the reflux time. - Ensure efficient stirring to maintain a good suspension.
Difficult Product Isolation 1. Emulsion Formation during Work-up: Difficult to separate the product from the tin salts.- Ensure complete precipitation of tin hydroxides by careful pH adjustment. - The use of a filter aid (e.g., Celite) can help in the filtration of the tin salts.
Product Purity Issues 1. Contamination with Tin Salts: Incomplete removal during work-up.- Thoroughly wash the filtered product. - Redissolving the crude product and re-filtering may be necessary.
2. Side Reactions: Reduction of the carboxylic acid group.- Tin(II) chloride is generally chemoselective for the nitro group, but harsh conditions could lead to over-reduction. Use the mildest conditions necessary for complete reaction.

Nitration and Reduction Troubleshooting Logic

cluster_0 Nitration Step cluster_1 Reduction Step start_nit Problem with Nitration q1_nit Low yield of 2-nitro isomer? start_nit->q1_nit q2_nit Presence of di-nitrated products? start_nit->q2_nit a1_nit_yes Yes q1_nit->a1_nit_yes s1_nit Optimize temperature and reaction time. Analyze for isomers. a1_nit_yes->s1_nit a2_nit_yes Yes q2_nit->a2_nit_yes s2_nit Reduce reaction temperature and/or amount of nitrating agent. a2_nit_yes->s2_nit start_red Problem with Reduction q1_red Incomplete reduction? start_red->q1_red q2_red Difficulty with product isolation? start_red->q2_red a1_red_yes Yes q1_red->a1_red_yes s1_red Increase amount of reducing agent and/or reaction time. a1_red_yes->s1_red a2_red_yes Yes q2_red->a2_red_yes s2_red Optimize pH for tin salt precipitation. Use filter aid. a2_red_yes->s2_red

Caption: Troubleshooting decision trees for the nitration and reduction steps.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up?

A1: Both routes have their advantages and disadvantages for scale-up. The Hofmann rearrangement is a single step from a readily available starting material, which can be advantageous in terms of process economics. However, it involves the handling of bromine and requires careful temperature control of an exothermic reaction. The nitration and reduction route is a two-step process, which adds complexity. However, the reactions themselves (nitration and nitro group reduction) are common industrial processes with well-established procedures for scale-up. The choice will depend on the available equipment, safety infrastructure, and economic considerations.

Q2: How can I improve the purity of my final product?

A2: The purity of this compound can be improved by:

  • Recrystallization: This is the most common method. Experiment with different solvents or solvent mixtures (e.g., ethanol, acetic acid, water) to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor.

  • Charcoal Treatment: If the product is colored due to minor impurities, a treatment with activated charcoal during recrystallization can help to decolorize it.

  • Washing: Ensure the filtered product is thoroughly washed with an appropriate solvent to remove residual reagents and byproducts.

Q3: What are the main safety concerns when scaling up this synthesis?

A3:

  • Hofmann Rearrangement:

    • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Exothermic Reaction: The reaction can be highly exothermic. Use a well-controlled reactor with efficient cooling and add reagents slowly to manage the heat evolution.

  • Nitration:

    • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate PPE.

    • Exothermic Reaction: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature control is essential.

  • Reduction with SnCl2/HCl:

    • Corrosive Acid: Concentrated hydrochloric acid is corrosive.

    • Hydrogen Gas: While not the primary reducing agent here, some metal-acid reductions can produce hydrogen gas, which is flammable. Ensure adequate ventilation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Hofmann rearrangement and the nitration/reduction reactions. Use a suitable eluent system that provides good separation between the starting material, intermediates, and the final product. Visualization can be done under UV light. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

References

Troubleshooting guide for reactions involving 2-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-1-naphthoic Acid

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. My goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Part 1: Foundational Knowledge & Handling FAQs

This section addresses the most common initial questions regarding the physical properties and safe handling of this compound, often referred to as Tobias acid when in its sulfonic acid form.

Question: Why is my this compound not dissolving? What is the best solvent to use?

Answer: The limited solubility of this compound is a frequent challenge and stems from its amphoteric, zwitterionic character in certain pH ranges. It possesses both a basic amino group and an acidic carboxylic acid group. This leads to strong intermolecular hydrogen bonding and a rigid crystal lattice, reducing its solubility in many common organic solvents.

  • For Organic Reactions: Solvents like DMSO, DMF, and heated methanol are often used, but complete dissolution can still be difficult.[1]

  • Aqueous Solubility: The compound's solubility in water is highly pH-dependent. It is slightly soluble in cold water but more so in hot water.[2][3] To enhance solubility for aqueous reactions or extractions, you must adjust the pH:

    • Acidic Conditions (pH < 2): Protonating the amino group (-NH2 to -NH3+) will form the hydrochloride salt, which is generally more water-soluble.

    • Basic Conditions (pH > 8): Deprotonating the carboxylic acid (-COOH to -COO-) will form a carboxylate salt (e.g., sodium or potassium salt), which also exhibits significantly improved water solubility.

Table 1: Solubility Profile of this compound

SolventSolubilityRecommended Use & Comments
Water (neutral, 20°C)Low (approx. 4.1 g/L)[1][2]Not ideal for stock solutions. Solubility increases with heat.
Aqueous HCl (1M)HighUseful for preparing the reactant for diazotization.
Aqueous NaOH (1M)HighUseful for workup procedures (acid-base extraction).
DMSOSlightA good option for many organic reactions, may require heating.
DMFSlightSimilar to DMSO, often used in amide coupling reactions.
MethanolSlight (improves with heat)[1]Can be used for reactions and recrystallization.
EthanolVery Slight[2]Generally not a preferred solvent.
DCM / ChloroformInsolubleNot suitable for dissolving the starting material.
Diethyl EtherVery Slight[2]Primarily used as a non-solvent for precipitation.

Question: My solid this compound has darkened over time. Is it still usable?

Answer: Yes, it is likely still usable, but with caution. The amino group on the electron-rich naphthalene ring is susceptible to air oxidation, which produces highly colored, conjugated impurities, often quinone-imine type structures. This is why the material can range from white to pink or tan crystals.[1]

Before using discolored material, consider the following:

  • Purity Check: Run a TLC or obtain an NMR spectrum to assess the level of impurity. For most applications, minor discoloration is acceptable.

  • Purification: If significant impurities are present, you can purify the starting material. A common method is to dissolve the compound in a dilute basic aqueous solution (e.g., NaHCO3), treat with activated charcoal to adsorb colored impurities, filter, and then re-precipitate the purified acid by acidifying the filtrate with HCl.[4]

  • Prevention: To prevent further degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and protected from light.[1]

Part 2: Troubleshooting Common Reactions

This section dives into specific problems encountered during chemical transformations.

Question: My amide coupling reaction with this compound is giving a very low yield. What is going wrong?

Answer: Low yields in amide coupling reactions involving this substrate can be traced to several factors. The nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing nature of the adjacent carboxylic acid, and the carboxylic acid itself requires effective activation.

Here is a systematic approach to troubleshooting this common issue:

dot

Caption: Troubleshooting flowchart for amide coupling.

Detailed Breakdown:

  • Inefficient Carboxylic Acid Activation: Standard carbodiimide activators like EDC may be sluggish.

    • Solution: Switch to a more potent uronium/phosphonium-based coupling reagent like HATU or HBTU. These reagents react faster and are more effective for sterically hindered or electronically deactivated substrates. Alternatively, for a more robust approach, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate will readily react with your amine partner.

  • Suboptimal Reaction Conditions:

    • Base Selection: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) is critical to neutralize the acid formed during the reaction without competing in the coupling.

    • Solvent: Ensure you are using a dry, polar aprotic solvent like DMF or NMP. Water will hydrolyze your activated species and kill the reaction.

    • Temperature: While most couplings run at room temperature, gentle heating (40-50 °C) can sometimes overcome activation barriers, but be wary of potential side reactions like decarboxylation at higher temperatures.

  • Product Loss During Workup: The product, now containing an amide bond and a free amino group, can be amphoteric.

    • Solution: Carefully plan your acid-base extraction. If your product is soluble in the aqueous layer at a certain pH, you may be discarding it. Analyze both the organic and aqueous layers by TLC before disposal. For highly polar products, back-extraction of the aqueous layers or even continuous liquid-liquid extraction may be necessary.[5]

Question: I am attempting a reaction with the amino group, but I'm getting a complex mixture of products. How can I improve selectivity?

Answer: This is a classic chemoselectivity problem. With both an amino and a carboxylic acid group, this compound can react at two different sites. The key is to either protect one group or use reaction conditions that strongly favor reaction at the desired site.

Table 2: Strategies for Chemoselective Reactions

Desired Reaction SiteStrategyDetailed Protocol / Explanation
Amino Group (-NH₂)Protect the Carboxylic Acid Esterification: Before performing your reaction on the amino group (e.g., acylation, alkylation), convert the carboxylic acid to a methyl or ethyl ester. This is typically done by refluxing in the corresponding alcohol (MeOH or EtOH) with a catalytic amount of strong acid (like H₂SO₄).[6] The ester is generally unreactive to the conditions you will use on the amine. It can be hydrolyzed back to the carboxylic acid at the end of your synthesis using NaOH or LiOH.
Carboxylic Acid (-COOH)Protect the Amino Group Boc Protection: Protect the amino group as its tert-butyloxycarbonyl (Boc) derivative. React this compound with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like NaOH or TEA in a solvent like THF/water. The resulting N-Boc protected acid is stable to many conditions used to modify the carboxylic acid (e.g., amide coupling, esterification). The Boc group is easily removed at the end with an acid like TFA or HCl in dioxane.
Carboxylic Acid (-COOH)Use pH Control Amide Coupling: In a typical amide coupling reaction (e.g., with EDC/HOBt), the carboxylic acid is activated and reacts with a nucleophilic amine. The substrate's own amino group is generally not nucleophilic enough under these slightly acidic to neutral conditions to cause significant self-polymerization, especially if the external amine nucleophile is present in excess.

Part 3: Advanced Protocols & Methodologies

Protocol 1: Diazotization of this compound for Azo Dye Synthesis

This protocol details the formation of a diazonium salt, a key intermediate for creating azo dyes.[3] The stability of the diazonium salt is paramount.

dot

Caption: Workflow for diazonium salt formation.

Methodology:

  • Acidic Suspension: In a beaker, suspend 1.0 equivalent of this compound in a solution of aqueous hydrochloric acid (approx. 2.5 - 3.0 equivalents in water). Stir to form a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. Maintaining this low temperature is the most critical step to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.05 - 1.1 equivalents) in a small amount of cold water. Add this solution dropwise to the cold slurry over 15-20 minutes, ensuring the tip of the addition funnel or pipette is below the surface of the liquid. The temperature must not rise above 5 °C.

  • Completion Check: After the addition is complete, continue stirring in the ice bath for another 20 minutes. To check for completion (a slight excess of nitrous acid), a drop of the reaction mixture can be streaked on starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the reaction is complete.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction without isolation.

Troubleshooting this Protocol:

  • Problem: No blue-black color on starch-iodide paper.

    • Cause: Insufficient sodium nitrite.

    • Solution: Add a small additional amount (0.05 eq) of the nitrite solution and re-test after 5 minutes.

  • Problem: Brown fumes (NOx) are evolving from the mixture.

    • Cause: The temperature is too high, causing the diazonium salt and nitrous acid to decompose.

    • Solution: Immediately improve cooling. The batch may be compromised, leading to lower yields and more impurities.

  • Problem: The final azo dye product is tarry and difficult to purify.

    • Cause: Poor temperature control during diazotization or the coupling step, leading to side reactions.

    • Solution: Re-run the reaction with strict adherence to the 0-5 °C temperature range. Ensure the coupling partner solution is also pre-cooled before the diazonium salt is added.

References

Preventing product decomposition in 2-Amino-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-1-naphthoic acid. This guide is designed to provide in-depth, experience-based insights into preventing product decomposition during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

I. Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule containing a nucleophilic aromatic amine and a carboxylic acid on a naphthalene ring system. This structure, while synthetically useful, is inherently susceptible to two primary decomposition pathways: oxidation and decarboxylation . Understanding the mechanisms of these pathways is the first step toward preventing them.

A. Oxidation: The Primary Culprit for Impurities

The electron-rich naphthalene ring, further activated by the amino group, is highly susceptible to oxidation, especially by atmospheric oxygen. This process is often autocatalytic and can lead to a cascade of colored impurities, primarily quinone and quinone-imine derivatives. The presence of these impurities can significantly complicate purification and compromise the final product's quality.

B. Decarboxylation: The Threat of Elevated Temperatures

Naphthoic acids, like many aromatic carboxylic acids, can lose carbon dioxide (CO₂) upon heating. This irreversible reaction converts the desired product into 2-aminonaphthalene, a regulated and undesirable impurity. The rate of decarboxylation is highly dependent on temperature and the presence of acidic or basic catalysts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and workup of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture or final product is dark (red, purple, brown, black). Oxidation. The aromatic amine is reacting with atmospheric oxygen. This can be exacerbated by heat, light, or the presence of trace metal impurities.1. Implement an Inert Atmosphere: Conduct the reaction and all subsequent workup steps (filtration, solvent removal) under a blanket of nitrogen or argon.[1] 2. Use Degassed Solvents: Purge all solvents with nitrogen or argon for at least 15-30 minutes before use to remove dissolved oxygen.[1] 3. Add an Antioxidant: Introduce a small amount of a reducing agent like sodium bisulfite or stannous chloride to the reaction or quench solution to inhibit oxidation.[2] 4. Protect from Light: Wrap the reaction flask and storage vessels in aluminum foil.
Low yield of the desired product. 1. Incomplete Reaction: Reaction time may be insufficient, or temperatures may be too low. 2. Product Decomposition: Significant oxidation or decarboxylation is occurring. 3. Mechanical Losses: Product is lost during filtration or transfer steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material before workup. 2. Strict Temperature Control: Use a temperature-controlled mantle or bath. Avoid excessive heating during solvent removal. 3. Address Decomposition: Refer to the solutions for oxidation and decarboxylation.
Presence of 2-aminonaphthalene impurity detected by HPLC/MS. Decarboxylation. The reaction or workup temperature was too high, causing the loss of the carboxylic acid group.1. Maintain Low Temperatures: Keep the reaction temperature at the minimum required for the transformation. During solvent evaporation, use a rotary evaporator with a water bath set no higher than 40-50°C and apply vacuum gradually. 2. Avoid Strong Acids/Bases at High Temperatures: If pH adjustments are needed, perform them at or below room temperature.
Product is difficult to purify or crystallize. Presence of Tarry Impurities: Extensive oxidation leads to polymeric or highly colored byproducts that inhibit crystallization.1. Prevent Oxidation: The most effective strategy is prevention (see above). 2. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter hot through a pad of Celite®. This can remove some colored impurities. 3. Re-precipitation: Dissolve the crude product in a basic aqueous solution, filter to remove insoluble impurities, and then re-precipitate the product by carefully acidifying the filtrate. This should be done under an inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize decomposition?

A common and effective route is the Hofmann rearrangement of 2,3-naphthalenediamide. This reaction converts a primary amide into a primary amine with one less carbon atom.[3][4][5] The starting diamide can be synthesized from 2,3-naphthalenedicarboxylic acid.[6] This route is often preferred because it can be performed at relatively low temperatures, minimizing the risk of thermal decarboxylation.

Q2: How can I effectively establish and maintain an inert atmosphere during my experiment?

Maintaining an inert atmosphere is crucial. The basic setup involves using a two- or three-neck flask, a gas inlet for nitrogen or argon, and a gas outlet connected to an oil bubbler or a similar pressure-release system. This creates a positive pressure of inert gas, preventing air from entering the flask. For filtrations, a Schlenk filter setup can be used to maintain the inert atmosphere.

Q3: What is the mechanism by which antioxidants like sodium bisulfite prevent coloration?

Aromatic amines and their oxidized derivatives, such as quinones, are highly reactive. Sodium bisulfite (NaHSO₃) is a reducing agent that can quench these reactive species as they form, preventing the propagation of oxidation reactions that lead to colored polymers.[2] It can also react with quinone-type species in a reversible addition reaction, rendering them colorless.

Q4: Can I protect the amino group to prevent oxidation?

Yes, protecting the amino group, for example, through acetylation , can be a very effective strategy.[7] The resulting amide is much less susceptible to oxidation. However, this adds two steps to the synthesis (protection and deprotection), which must be considered when planning the overall synthetic route.

Q5: What analytical methods are best for detecting decomposition products?

High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer (like ammonium formate for MS compatibility) can effectively separate this compound from its common impurities like 2-aminonaphthalene and various oxidation byproducts.[8][9][10] UV detection is typically used, as the aromatic rings are strong chromophores.

IV. Key Experimental Protocols & Visualizations

Protocol 1: Establishing an Inert Atmosphere for Reaction and Workup
  • Setup: Assemble a dry, multi-neck round-bottom flask equipped with a magnetic stir bar, a condenser (if refluxing), a thermometer, and a gas inlet adapter.

  • Gas Lines: Connect the gas inlet to a cylinder of nitrogen or argon with a regulator. Connect the outlet (e.g., from the top of the condenser) to an oil bubbler.

  • Purge: Before adding reagents, flush the entire apparatus with the inert gas for 10-15 minutes. A gentle flow rate, indicated by 1-2 bubbles per second in the bubbler, is sufficient.

  • Reagent Addition: Add solvents and reagents via syringe through a rubber septum or quickly through a stopper opening while maintaining a positive flow of inert gas.

  • Workup: For filtration, use a cannula to transfer the reaction mixture to a sealed filter funnel (Schlenk funnel) that has been previously purged with inert gas.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition routes that must be controlled.

DecompositionPathways Main This compound (Desired Product) Oxidized Quinone-imine & Polymerized Byproducts (Colored Impurities) Main->Oxidized O₂ (Air) Heat, Light Decarboxylated 2-Aminonaphthalene (Impurity) Main->Decarboxylated High Heat (>T_crit) Δ

Caption: Primary decomposition routes for this compound.

Troubleshooting Workflow

This decision tree can guide you when encountering common issues.

Troubleshooting Start Experiment Start CheckColor Is the reaction mixture or product discolored? Start->CheckColor CheckYield Is the yield low? CheckColor->CheckYield No InertAtmosphere Implement/Improve Inert Atmosphere (N₂ or Ar) CheckColor->InertAtmosphere Yes CheckPurity HPLC shows decarboxylation product? CheckYield->CheckPurity No MonitorReaction Monitor reaction progress (TLC/HPLC) CheckYield->MonitorReaction Yes TempControl Reduce Temperature (Reaction & Workup) CheckPurity->TempControl Yes Success Problem Solved CheckPurity->Success No Antioxidant Use Degassed Solvents & Consider Antioxidants (e.g., NaHSO₃) InertAtmosphere->Antioxidant Antioxidant->CheckYield TempControl->Success MonitorReaction->CheckPurity

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • ResearchGate. Oxidation of aromatic amino acid residues. Available at: --INVALID-LINK--

  • National Institutes of Health. Mechanism of Aromatic Amino Acid Hydroxylation. Available at: --INVALID-LINK--

  • MDPI. Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Available at: --INVALID-LINK--

  • SIELC Technologies. Separation of 2-Amino-1-naphthol on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • PubChem. 2-Amino-1-naphthalenesulfonic acid. Available at: --INVALID-LINK--

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available at: --INVALID-LINK--

  • NETL.DOE.GOV. Improved Processes to Remove Naphthenic Acids. Available at: --INVALID-LINK--

  • Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. Available at: --INVALID-LINK--

  • ACS Publications. The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Available at: --INVALID-LINK--

  • Sarchem Labs. Purchase 2-Amino-1-Naphthalenesulfonic Acid. Available at: --INVALID-LINK--

  • OSTI.GOV. Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Available at: --INVALID-LINK--

  • Creative Proteomics. Metabolism of Aromatic amino acid. Available at: --INVALID-LINK--

  • Google Patents. Process for the preparation of 2-amino-1-naphthalene sulfonic acid. Available at: --INVALID-LINK--

  • Google Patents. Process for the production of 2-amino-1-naphthalenesulfonic acid. Available at: --INVALID-LINK--

  • Wikipedia. Kolbe–Schmitt reaction. Available at: --INVALID-LINK--

  • Alfa Chemistry. Hofmann Rearrangement. Available at: --INVALID-LINK--

  • Google Patents. Inhibition of amine oxidation. Available at: --INVALID-LINK--

  • ResearchGate. What is the most efficient method to protect aromatic amines. apart from acetylation?. Available at: --INVALID-LINK--

  • National Institutes of Health. Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. Available at: --INVALID-LINK--

  • HELIX Chromatography. HPLC Methods for analysis of 2-Naphthoic Acid. Available at: --INVALID-LINK--

  • Chemist Wizards. Hoffmann Rearrangement. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. Protection of Amino Groups in Synthesis. Available at: --INVALID-LINK--

  • Wikipedia. Hofmann rearrangement. Available at: --INVALID-LINK--

  • National Institutes of Health. Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Available at: --INVALID-LINK--

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available at: --INVALID-LINK--

  • National Institutes of Health. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: --INVALID-LINK--

  • ACS Publications. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Available at: --INVALID-LINK--

  • Organic Syntheses. 1-amino-2-naphthol-4-sulfonic acid. Available at: --INVALID-LINK--

  • Organic Syntheses. 2,3-naphthalenedicarboxylic acid. Available at: --INVALID-LINK--

  • NIST. 2-Amino-1-naphthalenesulfonic acid. Available at: --INVALID-LINK--

  • Guidechem. 2-Amino-1-naphthalenesulfonic acid 81-16-3 wiki. Available at: --INVALID-LINK--

  • ResearchGate. analysis of amino acids by high performance liquid chromatography. Available at: --INVALID-LINK--

  • LCGC International. Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Available at: --INVALID-LINK--

References

Technical Support Center: HPLC Purity Analysis of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the HPLC analysis of 2-Amino-1-naphthoic acid. This molecule presents a unique challenge in reversed-phase chromatography due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality can lead to complex retention behavior and common chromatographic issues like peak tailing. This guide is designed for researchers, analytical scientists, and drug development professionals to provide a robust starting method, troubleshoot common problems, and develop a fully validated, stability-indicating purity assay.

Section 1: Foundational HPLC Method for Purity Analysis

Developing a reliable method begins with a solid starting point. The following protocol is designed to provide good initial retention and peak shape for this compound, serving as a baseline for further optimization and validation. The core principle is to control the ionization state of the analyte to ensure consistent interaction with the stationary phase.

Experimental Workflow: Initial Method Development

The logical flow for developing this method involves understanding the analyte, selecting appropriate starting conditions, and systematically optimizing for performance.

MethodDevelopment cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Initial Screening & Optimization cluster_2 Phase 3: System Suitability & Validation Prep A Characterize Analyte - pKa, Solubility, UV Maxima B Select Column - High-purity, end-capped C18 or Phenyl A->B C Prepare Mobile Phase - Buffer at pH ~3.0 - Acetonitrile & Water B->C D Perform Isocratic & Gradient Runs - Evaluate retention & peak shape C->D E Optimize Mobile Phase - Adjust % Organic - Test ACN vs. MeOH for selectivity D->E F Fine-tune Parameters - Flow rate, temperature, wavelength E->F G Define System Suitability Criteria - Tailing factor, resolution, plate count F->G H Forced Degradation Study - Assess peak purity & specificity G->H I Final Method Lock-down H->I

Caption: Workflow for HPLC method development for this compound.

Protocol 1: Recommended Starting HPLC Method

This method is intended as a robust starting point. Adjustments may be necessary based on the specific impurity profile and instrumentation used.

ParameterRecommended ConditionRationale & Notes
HPLC Column C18, 150 x 4.6 mm, 3.5 µmA high-purity, end-capped C18 minimizes silanol interactions. A phenyl column is a good alternative for different selectivity.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH protonates the amino group, reducing tailing, and suppresses ionization of the carboxylic acid, ensuring consistent retention.[3] Formic acid is volatile and MS-friendly.
Mobile Phase B AcetonitrileProvides good elution strength and UV transparency.[4]
Gradient Profile 5% B to 95% B over 20 minutesA broad gradient is essential for a purity method to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
UV Detection 236 nmCorresponds to a UV maximum for the related naphthoic acid structure, offering good sensitivity.[5] A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10 µLAdjust based on sample concentration to avoid column overload.
Sample Diluent 50:50 Acetonitrile/WaterA good starting point to ensure sample solubility and compatibility with the mobile phase.

Section 2: Troubleshooting Guide

Even with a robust method, challenges can arise. This section addresses the most common issues encountered during the analysis of this compound in a question-and-answer format.

Problem: Poor Peak Shape

Q1: My peak for this compound is tailing severely (Tailing Factor > 1.5). What is the primary cause and how can I fix it?

A1: Severe peak tailing for this analyte is almost always caused by secondary interactions between the protonated amino group and ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[6] These interactions create an alternative, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."

TailingTroubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Action: Lower pH to 2.5-2.8 with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the column old or a 'Type A' silica? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. Check_Column->Change_Column Yes Consider_Additive Is tailing still present? Check_Column->Consider_Additive No Resolved Peak Shape Improved Change_Column->Resolved Add_Additive Action: Add a competing base (e.g., 0.05% Triethylamine). Note: Not MS-compatible. Consider_Additive->Add_Additive Yes Consider_Additive->Resolved No Add_Additive->Resolved

Caption: Troubleshooting logic for addressing peak tailing.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most effective way to minimize silanol interactions is to operate at a low pH (e.g., 2.5-3.0).[3] This ensures the silanol groups are protonated (Si-OH) and neutral, eliminating the ionic interaction site. Verify the pH of your aqueous mobile phase.

  • Evaluate Your Column: Older columns, or those not specifically designed for polar compounds, have a higher population of active silanols. Switching to a column with advanced end-capping or a different stationary phase (like a phenyl column) can dramatically improve peak shape.[2][7]

  • Consider a Competing Base (Use with Caution): Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[6] However, TEA can cause baseline noise and is not suitable for mass spectrometry (MS) detection due to ion suppression.

Q2: My peak is fronting (Tailing Factor < 0.8). What does this suggest?

A2: Peak fronting is typically a symptom of two issues:

  • Column Overload: You have injected too much sample mass onto the column.[8] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier and distorting the front of the peak.

    • Solution: Reduce the injection volume or dilute your sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Sample Diluent Incompatibility: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.

Problem: Inconsistent Retention Times

Q3: The retention time for my main peak is shifting from one injection to the next. What should I investigate?

A3: Retention time instability points to a lack of equilibrium or consistency in the chromatographic system.

  • Insufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this means running the starting conditions for at least 10-15 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit.[9] Ensure buffers are weighed accurately and the pH is adjusted precisely each time. If preparing the mobile phase by mixing online, check that the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Column temperature directly affects retention. A fluctuating ambient temperature can cause drift. Using a thermostatted column compartment is crucial for reproducible results.[10]

  • Buffer pKa vs. Mobile Phase pH: If the mobile phase pH is too close to the pKa of your buffer, small changes in pH can lead to large shifts in retention. Choose a buffer system where the desired pH is within ±1 pH unit of the buffer's pKa.[4]

Problem: Poor Resolution

Q4: I have an impurity that is co-eluting or poorly resolved from the this compound peak. How can I improve the separation?

A4: Improving resolution requires changing the selectivity of the separation.

  • Modify the Gradient: If the impurity is eluting very close to the main peak, flatten the gradient around the elution time of the analyte. A shallower gradient increases the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching the organic modifier from acetonitrile to methanol (or vice versa) is a powerful tool for altering selectivity.[3] Methanol and acetonitrile have different chemical properties and will interact differently with the analyte and stationary phase, often changing the elution order of closely related compounds.

  • Change the Column: If mobile phase optimization is insufficient, the stationary phase chemistry needs to be changed. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column.[1][2] These phases offer different retention mechanisms (e.g., π-π interactions on a phenyl column) that can resolve compounds a C18 cannot.

Section 3: Developing a Stability-Indicating Method & FAQs

A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients. This is a regulatory requirement and is confirmed through forced degradation studies.[11][12]

Protocol 2: Forced Degradation Study

The goal is to generate 5-20% degradation of the API under various stress conditions to prove the analytical method's specificity.[13][14]

Stress ConditionTypical Reagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60 °C for several hoursTo test for lability in acidic conditions.[15]
Base Hydrolysis 0.1 M NaOH, heat at 60 °C for several hoursTo test for lability in basic conditions.[15]
Oxidation 3% H₂O₂, room temperatureTo identify potential oxidative degradation products.[15]
Thermal Dry heat, 80 °C for 24-48 hoursTo assess the impact of heat on the solid drug substance.[16]
Photolytic Expose solution to ICH-specified light source (UV/Vis)To evaluate light sensitivity.[17]

After exposing the analyte to these conditions, analyze the samples using your HPLC method with a PDA detector. The goal is to demonstrate that all degradant peaks are baseline-resolved from the main this compound peak and that the main peak remains spectrally pure (as determined by peak purity analysis).

StabilityIndicating cluster_0 Forced Degradation cluster_1 Chromatographic Analysis cluster_2 Method Validation Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Analyze Analyze Stressed Samples using Developed HPLC Method Stress->Analyze Check_Purity Assess Peak Purity (PDA Detector) Analyze->Check_Purity Resolution Are all degradant peaks resolved from the main peak? Check_Purity->Resolution Validated Method is Stability-Indicating Resolution->Validated Yes Optimize Optimize Method (Change mobile phase/column) Resolution->Optimize No Optimize->Analyze

Caption: Logic for validating a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q6: What are the most critical system suitability test (SST) parameters to monitor for this method?

A6: According to USP General Chapter <621> Chromatography, key SST parameters include:[18][19]

  • Tailing Factor: For the this compound peak, this is critical. The acceptance criterion should be ≤ 1.5.

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity/degradant should be ≥ 2.0.

  • Relative Standard Deviation (RSD): For replicate injections (n=5 or 6) of a standard, the RSD for peak area and retention time should be ≤ 2.0%. This demonstrates system precision.

  • Plate Count (N): A measure of column efficiency. A typical requirement is N ≥ 2000.

Q7: How do I formally validate this HPLC method?

A7: Method validation must be performed according to the ICH Q2(R1) guideline.[11][20] This involves experimentally proving that the method is suitable for its intended purpose. The key validation characteristics for a purity assay are:

  • Specificity: Proven through forced degradation studies.

  • Linearity: Demonstrating that the response is proportional to the concentration over a specified range (e.g., from the reporting limit to 120% of the specification).

  • Accuracy: Measured by spiking a placebo with known amounts of the API and impurities and calculating the percent recovery.

  • Precision: Assessed at three levels: repeatability (multiple injections of the same sample), intermediate precision (analysis on different days, by different analysts, or on different instruments), and reproducibility (inter-laboratory trial, if required).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally making small changes to method parameters (e.g., pH ±0.2 units, column temperature ±5 °C) to ensure the method remains reliable.

Q8: Can this method be transferred to a UHPLC system to save time and solvent?

A8: Yes. The method can be readily transferred to a UHPLC system. According to the allowable adjustments in USP <621>, you can scale the method to a column with smaller particles (e.g., sub-2 µm) and a shorter length/ID.[19][21] When doing so, the flow rate must be adjusted, and the gradient time must be scaled proportionally to maintain the same separation. Geometric scaling calculators are widely available from column manufacturers to assist with this transfer. This can reduce run times from ~20 minutes to ~2-3 minutes.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Amino-1-naphthoic acid and 1-Amino-2-naphthoic acid: An In-Depth Analysis Based on Structural Principles

Author: BenchChem Technical Support Team. Date: January 2026

The core of this analysis lies in understanding how the relative positions of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group on the naphthalene scaffold influence the electronic environment of the molecule, thereby dictating its interaction with electromagnetic radiation across different spectroscopic techniques.

Structural and Electronic Considerations

The key to differentiating 2-Amino-1-naphthoic acid and 1-Amino-2-naphthoic acid lies in the interplay of steric and electronic effects stemming from the substituent positions.

  • This compound: The carboxylic acid group at the C1 position experiences significant steric hindrance from the adjacent amino group at C2 and the peri-hydrogen at C8. This steric strain can force the -COOH group out of the plane of the naphthalene ring, potentially disrupting conjugation.

  • 1-Amino-2-naphthoic acid: In this isomer, the carboxylic acid group at C2 is flanked by the amino group at C1 and a hydrogen at C3. While there is still interaction with the C1-amino group, the peri-interaction is absent, leading to a different steric environment compared to its isomer. Intramolecular hydrogen bonding between the amino and carboxyl groups is highly probable in both isomers, which will significantly influence their spectral properties.

Structural Isomers cluster_0 This compound cluster_1 1-Amino-2-naphthoic acid 2A1N 1A2N

Caption: Molecular structures of the two positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to the electronic density and spatial arrangement of the atoms.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative studies.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -COOH).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of approximately 16 ppm and a relaxation delay of at least 2 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of around 250 ppm and a longer relaxation delay (5-10 seconds) may be necessary, particularly for quaternary carbons.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

NMR_Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Data (400 MHz+) NMR_Tube->Spectrometer H1_Spec ¹H Spectrum Spectrometer->H1_Spec C13_Spec ¹³C Spectrum Spectrometer->C13_Spec TwoD_Spec 2D Spectra (COSY, HSQC) Spectrometer->TwoD_Spec Analysis Process & Analyze (Assign Peaks) H1_Spec->Analysis C13_Spec->Analysis TwoD_Spec->Analysis

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectral Comparison (Predicted)

The aromatic region of the ¹H NMR spectrum will be most informative. The amino group is a strong activating group (ortho, para-directing), while the carboxylic acid is a deactivating group (meta-directing).

  • This compound: The proton at C3 will likely be the most upfield (lowest δ) aromatic proton due to the strong ortho-directing effect of the amino group. The peri-proton at C8 will be significantly deshielded and shifted downfield due to the steric compression and electronic effect of the adjacent C1-carboxylic acid group.

  • 1-Amino-2-naphthoic acid: The proton at C3 will be influenced by the adjacent carboxylic acid and will likely be more downfield compared to the C3 proton in the other isomer. The proton at C8 is expected to be at a more typical aromatic chemical shift, as the deshielding peri-effect from a C1 substituent is absent. The -COOH proton signal may be broad and its chemical shift will be highly dependent on concentration and solvent, but intramolecular hydrogen bonding with the C1-amino group could shift it significantly downfield.

¹³C NMR Spectral Comparison (Predicted)

The carbon chemical shifts will reflect the electron density at each position.

  • This compound: The carbon bearing the amino group (C2) will be shifted significantly upfield due to the strong shielding effect of the nitrogen lone pair. Conversely, the carbon of the carboxylic acid (C1) will be downfield.

  • 1-Amino-2-naphthoic acid: Similar trends are expected, with C1 being shielded by the amino group and C2 being deshielded by the carboxyl group. The key differences will lie in the subtle shifts of the other carbons in the naphthalene ring system, reflecting the different substitution pattern. The carbonyl carbon (-C OOH) in the 1-amino-2-naphthoic acid might be slightly more deshielded due to more effective conjugation.

Table 1: Predicted Distinguishing Features in NMR Spectra

Spectroscopic Feature This compound 1-Amino-2-naphthoic acid Rationale
¹H NMR: C3-H Expected at lower δ (more shielded) Expected at higher δ (less shielded) C3 is ortho to the electron-donating -NH₂ group in the 2-amino isomer.
¹H NMR: C8-H Expected at significantly higher δ Expected at a more typical aromatic δ Strong peri-effect from the C1-COOH group causes steric and electronic deshielding.
¹³C NMR: C2 Shielded (upfield) Deshielded (downfield) C2 is attached to -NH₂ in the 2-amino isomer and to -COOH in the 1-amino isomer.

| ¹³C NMR: C1 | Deshielded (downfield) | Shielded (upfield) | C1 is attached to -COOH in the 2-amino isomer and to -NH₂ in the 1-amino isomer. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands to monitor will be those associated with the -NH₂, -COOH, and the aromatic C-H and C=C bonds.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 2: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibration Type This compound (Predicted) 1-Amino-2-naphthoic acid (Predicted) Comments
O-H (Carboxylic Acid) Stretching 3300 - 2500 (very broad) 3300 - 2500 (very broad) Broadness due to extensive hydrogen bonding.
N-H (Amine) Symmetric & Asymmetric Stretching ~3400, ~3300 (two bands) ~3400, ~3300 (two bands) Position and shape influenced by hydrogen bonding.
C=O (Carboxylic Acid) Stretching ~1680 - 1660 ~1670 - 1650 The C=O stretch may be at a lower frequency due to intramolecular H-bonding with the adjacent -NH₂ group. The degree of steric hindrance affecting conjugation could also influence this frequency.
C=C (Aromatic) Stretching ~1600, ~1500, ~1450 ~1600, ~1500, ~1450 The pattern of these bands can be characteristic of the substitution on the naphthalene ring.

| N-H (Amine) | Bending (Scissoring) | ~1640 - 1560 | ~1640 - 1560 | May overlap with C=C stretching bands. |

The most significant difference is likely to be observed in the carbonyl (C=O) stretching frequency. The isomer with stronger intramolecular hydrogen bonding and more planar conjugation between the carbonyl and the ring will likely show a lower C=O stretching frequency.

UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the conjugated π-system of the naphthalene ring. The positions of the amino and carboxylic acid groups will alter the energy of these transitions and thus the maximum absorption wavelengths (λ_max).

  • Prediction: Both isomers are expected to show complex spectra with multiple absorption bands characteristic of the naphthalene chromophore. The amino group, being a strong auxochrome, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthoic acid. The extent of this shift will depend on the effectiveness of the electronic communication between the amino group and the naphthalene π-system. The isomer that allows for better planarity and conjugation will likely exhibit a longer λ_max. Due to the steric hindrance at the C1 position, it is plausible that 1-Amino-2-naphthoic acid will have a more planar system and thus a slightly longer λ_max compared to This compound .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: Both isomers will have the same molecular formula (C₁₁H₉NO₂) and thus the same nominal molecular weight of 187 g/mol . High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation: The primary fragmentation pathways under electron ionization (EI) are expected to be similar, involving:

    • Loss of H₂O (M-18) from the carboxylic acid.

    • Loss of -OH (M-17) from the carboxylic acid.

    • Loss of -COOH (M-45) to give an aminonaphthalene fragment ion.

    • Decarboxylation (loss of CO₂) (M-44).

While the major fragments will be the same, the relative intensities of these fragment ions could differ, reflecting the subtle differences in the stability of the precursor ions and the resulting fragments, which are dictated by the substituent positions. For instance, the stability of the ion formed after the loss of the carboxyl group might differ between the two isomers, leading to a different abundance of the [M-45]⁺ peak.

Conclusion

While experimental data for this compound and 1-Amino-2-naphthoic acid remains elusive in public databases, a robust comparative analysis can be constructed from first principles. The positional isomerism creates distinct steric and electronic environments that are predicted to manifest in unique spectroscopic signatures. ¹H NMR spectroscopy is expected to be the most definitive technique for differentiation , with the chemical shifts of the protons at the C3 and C8 positions serving as key diagnostic markers. FT-IR may offer clues based on the C=O stretching frequency, while UV-Vis and Mass Spectrometry would likely show more subtle, though potentially significant, differences.

For researchers working with these compounds, the acquisition of a full suite of spectroscopic data is paramount for unambiguous identification. The predictive framework outlined in this guide serves as a valuable tool for interpreting such data and for confirming the identity of the specific isomer in hand.

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-1-naphthoic Acid Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to wasted resources, misinterpreted data, and potentially unsafe products. For aromatic compounds like 2-Amino-1-naphthoic acid, a key building block in organic synthesis, the subtle differences between its various isomers demand a robust and definitive analytical approach.

This guide provides an in-depth, experimentally-grounded comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—serve as a self-validating system to confirm the precise molecular architecture of this compound. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, demonstrating how these techniques, when used in concert, provide a level of certainty that one-dimensional methods alone cannot achieve.

The Limitations of 1D NMR and the Power of Two Dimensions

While standard 1D ¹H and ¹³C NMR are indispensable tools, they often fall short when analyzing complex structures.[1][2] In the case of this compound, the aromatic region of the ¹H spectrum can be crowded, making definitive assignment of each proton challenging. Furthermore, ¹³C NMR does not inherently reveal which carbons are directly bonded to which protons, and critically, it provides no direct information for assigning quaternary carbons—those without attached protons.

This is where 2D NMR spectroscopy provides a solution, transforming a linear list of signals into a detailed connectivity map.[3][4] By correlating nuclear spins through chemical bonds, we can piece together the molecular puzzle with confidence. Our strategy will employ three core experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H).[5][6][7][8] It is our primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to (a one-bond ¹H-¹³C correlation).[9][10][11][12] It serves as the definitive bridge between the ¹H and ¹³C spectra for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH_, ³J_CH_).[13][14][15][16] HMBC is the key to connecting disparate spin systems and, most importantly, assigning the elusive quaternary carbons.

The Strategic Workflow for Structural Validation

Our approach is systematic. We begin by establishing proton-proton networks, then assign the carbons directly attached to these protons, and finally, use long-range correlations to assemble the complete molecular framework. This logical progression ensures that each step validates the previous one.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structure Confirmation A Acquire ¹H & ¹³C Spectra B Initial Signal Assessment (Chemical Shifts, Multiplicity) A->B C COSY (¹H-¹H Connectivity) B->C D HSQC (¹H-¹³C Direct Bonds) C->D F Assemble Spin Systems C->F E HMBC (¹H-¹³C Long-Range Bonds) D->E G Assign Protonated Carbons D->G H Assign Quaternary Carbons & Connect Fragments E->H F->G G->H I Final Structure Validation H->I

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocol

1. Sample Preparation:

  • Analyte: this compound (10-15 mg).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL). The choice of DMSO-d₆ is strategic; it readily solubilizes the analyte and shifts the exchangeable protons of the amine (-NH₂) and carboxylic acid (-COOH) groups downfield, minimizing interference with the aromatic signals.

  • Standard: Tetramethylsilane (TMS) is added as an internal reference (δ 0.00 ppm).

  • Procedure: The analyte is dissolved in the deuterated solvent in a 5 mm NMR tube. The solution should be clear and free of particulate matter.

2. NMR Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Experiments: A standard suite of experiments is performed at a constant temperature (e.g., 298 K):

    • ¹H NMR (1D Proton)

    • ¹³C NMR (1D Carbon)

    • ¹H-¹H COSY (Gradient-selected)

    • ¹H-¹³C HSQC (Gradient-selected, edited for CH/CH₂/CH₃ distinction if desired)

    • ¹H-¹³C HMBC (Gradient-selected, optimized for a long-range coupling of 8 Hz)

Data Analysis: Assembling the Structure of this compound

For clarity in our analysis, we will use the standard IUPAC numbering for the naphthalene core.

Caption: Structure of this compound with atom numbering.

Step 1: Initial Analysis of 1D Spectra

The ¹H spectrum is expected to show six distinct aromatic proton signals, plus broader signals for the -NH₂ and -COOH protons. The ¹³C spectrum should display 11 signals: one for the carboxylic acid carbon, six for the aromatic CH carbons, and four for the quaternary carbons (C1, C2, C4a, C8a).

Step 2: Mapping Proton Networks with COSY

The COSY spectrum reveals through-bond proton-proton couplings.[5][6][17] For this compound, the naphthalene ring system is broken into two isolated spin systems by the substituted C1 and C2 positions and the quaternary C4a and C8a positions.

  • Spin System 1: We expect a correlation between H-3 and H-4, as they are adjacent.

  • Spin System 2: We expect a continuous network of correlations from H-5 to H-6, H-6 to H-7, and H-7 to H-8.

The presence of these two distinct systems, and the lack of correlation between them, is the first piece of powerful evidence for the 1,2-disubstitution pattern.

G mol mol H3 H3 H4 H4 H3->H4 COSY H5 H5 H6 H6 H5->H6 COSY H7 H7 H6->H7 COSY H8 H8 H7->H8 COSY G mol mol H8 H8 C9 C9 H8->C9 HMBC (3-bond) H3 H3 C2 C2 H3->C2 HMBC (2-bond) H4 H4 H4->C2 HMBC (3-bond) H5 H5 C4a C4a H5->C4a HMBC (3-bond)

References

A Comparative Analysis of Cytotoxicity: 2-Amino-1,4-naphthoquinone Derivatives Versus the Gold Standard, Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of cornerstone chemotherapeutic agents like cisplatin have become increasingly apparent. While highly effective in certain malignancies, its clinical utility is often hampered by severe side effects and the development of drug resistance. This has spurred the exploration of novel chemical scaffolds with potent cytotoxic activity and potentially more favorable pharmacological profiles. Among these, derivatives of 2-amino-1,4-naphthoquinone have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines, in some cases surpassing the potency of cisplatin.

This guide provides a comprehensive comparison of the cytotoxic profiles of select 2-amino-1,4-naphthoquinone derivatives and cisplatin. We will delve into the experimental data that underscores their anticancer potential, elucidate their proposed mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anticancer agents.

The Rationale for Exploring Cisplatin Alternatives

Cisplatin, a platinum-based coordination complex, has been a mainstay of cancer treatment for decades. Its primary mechanism of action involves cross-linking with purine bases on DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] However, its efficacy is often dose-limited by significant toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity. Furthermore, both intrinsic and acquired resistance remain major clinical challenges, limiting its long-term effectiveness.[2][3][4] This underscores the urgent need for novel cytotoxic agents that can overcome these limitations.

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer effects.[5][6] Derivatives of 2-amino-1,4-naphthoquinone have garnered particular interest due to their potent cytotoxic activities, which are often mediated through the induction of apoptosis.[5][7]

Comparative Cytotoxicity: A Data-Driven Analysis

The in vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for quantifying cytotoxic potency. Recent studies have directly compared the IC50 values of novel 2-amino-1,4-naphthoquinone-benzamide derivatives with that of cisplatin across various cancer cell lines.

The data presented below, derived from a study by Sayahi et al. (2024), highlights the superior potency of several 2-amino-1,4-naphthoquinone-benzamide derivatives against human breast adenocarcinoma (MDA-MB-231) and colorectal adenocarcinoma (HT-29) cell lines when compared to cisplatin.[5]

Compound/DrugMDA-MB-231 IC50 (µM)HT-29 IC50 (µM)SUIT-2 IC50 (µM)
Cisplatin 31.525.48.9
Compound 5e 0.4 0.5 10.2
Compound 5f 0.81.112.5
Compound 5g 0.91.514.3
Compound 5l 0.4 1.811.7

Table 1: Comparative IC50 values of cisplatin and selected 2-amino-1,4-naphthoquinone-benzamide derivatives against various cancer cell lines. Data sourced from Sayahi et al., 2024.[5]

As the data clearly indicates, compounds 5e and 5l demonstrated exceptional potency against the MDA-MB-231 cell line, with IC50 values of 0.4 µM, making them approximately 78.75 times more potent than cisplatin in this cell line.[5] Furthermore, compound 5e also exhibited a significantly lower IC50 value against the HT-29 cell line (0.5 µM) compared to cisplatin (25.4 µM), representing a 50.8-fold increase in potency.[5] While the derivatives showed less potent activity against the pancreatic cancer cell line SUIT-2 compared to cisplatin, their remarkable efficacy against breast and colon cancer cell lines warrants further investigation.

Unraveling the Mechanisms of Cytotoxicity

A thorough understanding of a compound's mechanism of action is paramount for its rational development as a therapeutic agent. While both cisplatin and 2-amino-1,4-naphthoquinone derivatives induce cell death, their upstream signaling pathways and molecular targets appear to differ.

Cisplatin: The DNA Damaging Agent

The cytotoxic effects of cisplatin are primarily attributed to its ability to form covalent adducts with DNA.[1] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation, forming a highly reactive, positively charged species. This aquated form of cisplatin then readily binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which in turn triggers a cascade of cellular responses, including the activation of DNA damage response pathways and, ultimately, the initiation of apoptosis.[7]

cisplatin_mechanism Cisplatin Cisplatin CellEntry Cellular Uptake Cisplatin->CellEntry Aquation Aquation (Loss of Cl-) CellEntry->Aquation DNA_Binding Binding to Nuclear DNA Aquation->DNA_Binding Adducts DNA Adducts (Intra/Interstrand Crosslinks) DNA_Binding->Adducts Replication_Block Replication & Transcription Inhibition Adducts->Replication_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Simplified signaling pathway of cisplatin-induced cytotoxicity.

2-Amino-1,4-naphthoquinone Derivatives: Inducers of Apoptosis and Potential Topoisomerase II Inhibitors

The cytotoxic mechanism of 2-amino-1,4-naphthoquinone derivatives is an active area of research, with evidence pointing towards the induction of apoptosis as a primary mode of action.[5][7] Studies have shown that treatment with these derivatives leads to an increase in the sub-G1 cell population, a hallmark of apoptotic cells.[5] Morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation, have also been observed following treatment.[5]

One of the proposed molecular targets for some naphthoquinone derivatives is topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[5] By inhibiting topoisomerase II, these compounds can lead to the accumulation of DNA strand breaks, which, similar to the action of cisplatin, can trigger a DNA damage response and subsequent apoptosis. Molecular docking studies have suggested a favorable binding interaction between certain 2-amino-1,4-naphthoquinone derivatives and the active site of topoisomerase II.[5]

naphthoquinone_mechanism Naphthoquinone 2-Amino-1,4-naphthoquinone Derivative CellEntry Cellular Uptake Naphthoquinone->CellEntry Topoisomerase_Inhibition Topoisomerase II Inhibition (putative) CellEntry->Topoisomerase_Inhibition Other_Targets Other Cellular Targets? CellEntry->Other_Targets DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_Inhibition->DNA_Strand_Breaks Apoptosis_Induction Induction of Apoptosis DNA_Strand_Breaks->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death Other_Targets->Apoptosis_Induction

Figure 2: Proposed mechanism of action for 2-amino-1,4-naphthoquinone derivatives.

It is important to note that other mechanisms, such as the generation of reactive oxygen species (ROS) and the induction of autophagy, have also been implicated in the cytotoxic effects of other naphthoquinone derivatives and may contribute to the activity of 2-amino-1,4-naphthoquinone compounds.[6]

Experimental Methodologies: A Guide to Assessing Cytotoxicity

The evaluation of a compound's cytotoxic activity is a multi-faceted process that relies on robust and reproducible experimental protocols. The following section details the methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (2-amino-1,4-naphthoquinone derivatives and cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and cisplatin in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (Attachment) Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compounds & Cisplatin Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h (Treatment) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The data presented in this guide strongly suggests that 2-amino-1,4-naphthoquinone derivatives represent a promising class of cytotoxic agents with the potential to overcome some of the limitations of cisplatin. Their superior potency against specific cancer cell lines, coupled with a distinct (though not fully elucidated) mechanism of action, makes them compelling candidates for further preclinical and clinical development.

Future research should focus on several key areas:

  • Elucidation of the precise molecular targets and signaling pathways of 2-amino-1,4-naphthoquinone derivatives to better understand their mechanism of action.

  • In vivo efficacy and toxicity studies in animal models to assess their therapeutic index and overall safety profile.

  • Structure-activity relationship (SAR) studies to optimize the 2-amino-1,4-naphthoquinone scaffold for improved potency, selectivity, and pharmacokinetic properties.

  • Evaluation against a broader panel of cancer cell lines , including those with known resistance to cisplatin, to determine their spectrum of activity.

By addressing these critical questions, the scientific community can continue to advance the development of this promising class of compounds, with the ultimate goal of providing safer and more effective treatment options for cancer patients.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Purity in Synthesis

In the realm of pharmaceutical development and advanced material science, the synthetic chemist's success is not solely defined by the successful synthesis of a target molecule but by its definitive purity. 2-Amino-1-naphthoic acid, a key intermediate, is no exception. Its utility as a building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules means that even trace impurities can have cascading negative effects on downstream reactions, impacting yield, biological activity, and safety profiles.

This guide eschews a one-size-fits-all template. Instead, it presents an integrated, orthogonal approach to purity assessment, grounded in the practical realities of a synthesis lab. We will explore not just the "how" but the critical "why" behind our choice of analytical methodologies, ensuring that every protocol is a self-validating system for confident characterization.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthesis. While multiple routes to this compound exist, a common strategy may involve the amination and carboxylation of a naphthalene precursor. This knowledge allows us to anticipate likely impurities, which typically fall into three classes:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Process-Related Impurities: By-products formed from side reactions, such as isomeric forms (e.g., other aminonaphthoic acids) or products of over-reaction.

  • Degradants: Impurities formed by the degradation of the final product under specific conditions.

Our analytical strategy is designed to unambiguously identify and quantify these potential contaminants.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved through an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. Here, we compare the cornerstone techniques for assessing this compound.

The Purity Assessment Workflow

The following diagram outlines a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

G cluster_0 Initial Screening cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Structural Confirmation & Isomer Check cluster_3 Final Assessment A Synthesized Batch of This compound B Melting Point Analysis A->B Quick Purity Check C TLC Analysis A->C Impurity Spotting F ¹H NMR Spectroscopy (Structural Integrity) A->F D RP-HPLC-UV/DAD (Purity %, Impurity Profile) B->D Proceed if promising C->D E LC-MS (MW Confirmation & Impurity ID) D->E Peak Identification G Data Consolidation D->G E->G F->G H Final Purity Report (>97% Typical Target) G->H

Caption: Logical workflow for purity assessment of this compound.

Comparison of Core Analytical Techniques

The selection of an analytical method is a balance of the information required, sensitivity, and available resources.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
HPLC-UV Chromatographic separation based on polarity, with UV detection.Quantitative purity (% area), detection of non-volatile impurities.High sensitivity, excellent quantitation, robust and reproducible.[1]Co-eluting impurities may be missed; requires chromophores.
LC-MS HPLC separation followed by mass analysis.Molecular weight confirmation of the main peak and impurities.High specificity for identification, excellent for unknown impurity analysis.[2][3][4]Quantitative response can be variable; complex matrix can cause ion suppression.
¹H NMR Nuclear spin resonance in a magnetic field.Unambiguous structural confirmation, detection of isomeric impurities, residual solvents.Provides detailed structural information; inherently quantitative with a proper standard.[5][6][7]Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals.
Melting Point Temperature range of solid-to-liquid phase transition.Qualitative indication of purity.Fast, inexpensive, simple instrumentation.Insensitive to small amounts of impurities; not quantitative.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Causality: Reversed-phase HPLC is the gold standard for purity determination of non-volatile organic compounds. The non-polar stationary phase (C18) separates molecules based on their hydrophobicity. By using an acidic mobile phase, we ensure that the carboxylic acid moiety of this compound is protonated, leading to consistent retention and sharp, symmetrical peaks. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data for each peak, helping to assess peak purity and tentatively identify related compounds.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm for quantitation, with spectral scanning from 210-400 nm.

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture (diluent) to make a 0.5 mg/mL stock. Further dilute as necessary.

A successful synthesis would yield a chromatogram dominated by a single major peak. Purity is calculated based on the area percent of this peak relative to the total area of all observed peaks.

Peak #Retention Time (min)Area (%)UV λmax (nm)Tentative ID
13.50.8245Starting Material (more polar)
28.298.5 254, 320This compound
39.10.5255, 322Isomeric Impurity
412.40.2260Non-polar by-product

Self-Validation: The DAD provides a UV spectrum for each peak. The spectrum of the main peak (Peak 2) should be consistent across its width (start, apex, and end), indicating it is a single, pure component.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality: While HPLC-UV provides quantitative data, it does not confirm the identity of the peaks. Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound eluting at each retention time. This is definitive proof that the major peak is indeed our target compound and provides critical clues to the identity of impurities.

G A HPLC Effluent B Electrospray Ionization (ESI) Source A->B Enters MS C Quadrupole Mass Analyzer B->C Ion Beam D Detector C->D Filtered Ions E Mass Spectrum (m/z vs. Intensity) D->E Signal

Caption: Simplified workflow for an LC-MS system.

  • Target Compound: this compound has a molecular weight of 187.19 g/mol .[8] In positive ion mode ESI-MS, we expect to see the protonated molecular ion [M+H]⁺ at m/z 188.2 .

  • Impurity Analysis: If the impurity at 9.1 min (Peak 3) is an isomer, it will also show an [M+H]⁺ ion at m/z 188.2. If the impurity at 3.5 min is a precursor like 2-amino-naphthalene, its [M+H]⁺ would be at m/z 144.1. This demonstrates the power of MS in identifying unknowns.

¹H NMR Spectroscopy for Structural Verification

Causality: NMR provides the most detailed structural information. It is exceptionally sensitive to the electronic environment of each proton in the molecule, making it the ultimate tool for confirming the exact isomeric structure and identifying subtle structural impurities that might be chromatographically invisible.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it will solubilize the polar amino and carboxylic acid groups.

  • Analysis: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: The spectrum of pure this compound will show a characteristic pattern of signals in the aromatic region (typically ~7.0-8.5 ppm). The integration of these signals should correspond to the number of protons on the naphthalene ring system. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will appear as broad signals that can be confirmed by a D₂O exchange experiment. The absence of unexpected signals confirms high purity, while the presence of minor peaks would indicate impurities whose structure could be deduced from their chemical shift and coupling patterns.

Conclusion: A Triad of Confidence

Assessing the purity of a synthesized compound like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single method is insufficient. The true measure of purity is found at the intersection of orthogonal data:

  • HPLC-UV establishes the quantitative purity and impurity profile.

  • LC-MS confirms the molecular identity of the product and its impurities.

  • ¹H NMR verifies the precise chemical structure and isomeric integrity.

By integrating these techniques, researchers can move forward with absolute confidence in the quality of their material, ensuring the integrity and reproducibility of their downstream applications.

References

A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The naphthoquinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with significant therapeutic potential.[1] Derivatives of this structure, particularly those incorporating amino acid moieties, are gaining substantial attention for their potent biological activities.[2][3] This guide provides an in-depth comparison of new compounds derived from the 2-amino-1,4-naphthoquinone and related naphthoic acid frameworks, focusing on their in-vitro performance as anticancer and antimicrobial agents. We will delve into the experimental protocols that validate these findings, explaining the rationale behind the methodologies and presenting comparative data to guide future research and development.

The 2-Amino-1,4-Naphthoquinone Scaffold: A Platform for Diversity

The versatility of the 1,4-naphthoquinone structure allows for straightforward modification, particularly at the 2- and 3-positions. A common synthetic route involves the Michael nucleophilic addition of amino acids or other amines to the 1,4-naphthoquinone core.[3][4] This one-pot reaction creates a diverse library of 2-amino-1,4-naphthoquinone derivatives, where the properties of the appended amino acid or amine can significantly modulate the compound's biological activity. This strategic modification is central to developing derivatives with enhanced potency and selectivity.

Scaffold 1,4-Naphthoquinone Core Reaction + Scaffold->Reaction Michael Addition Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction Derivative 2-Amino-1,4-Naphthoquinone Derivative Reaction->Derivative

Caption: Synthetic pathway for 2-amino-1,4-naphthoquinone derivatives.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on evaluating these novel compounds for their cytotoxic effects against various human cancer cell lines. The primary metric for this evaluation is the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).

  • Incubation: Incubate the treated plates for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[5]

A 1. Seed Cancer Cells in 96-well plate B 2. Treat with varying concentrations of compounds A->B C 3. Incubate for 48 hours B->C D 4. Add MTT reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Performance Comparison: Cytotoxicity (IC50)

The following table summarizes the cytotoxic activity of various 2-amino-1,4-naphthoquinone derivatives against selected human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5e 2-amino-1,4-naphthoquinone-benzamide (aniline derivative)MDA-MB-231 (Breast)0.4Cisplatin31.5[1][6]
5e 2-amino-1,4-naphthoquinone-benzamide (aniline derivative)HT-29 (Colon)0.5Cisplatin25.4[1]
5l 2-amino-1,4-naphthoquinone-benzamide (3-nitroaniline derivative)MDA-MB-231 (Breast)0.4Cisplatin31.5[1][6]
5i 2-amino-1,4-naphthoquinone derivativeA549 (Lung)6.15Gefitinib>40[7]
Compound 2 Naphthoquinone-amino acid derivativeSF-295 (Glioblastoma)0.57 µg/mL--[2][3]
Compound 5 Naphthoquinone-amino acid derivativeHCT-8 (Colon)0.83 µg/mL--[2]
Compound 9 Naphthoquinone-amino acid derivativeMDAMB-435 (Breast)1.18 µg/mL--[2][3]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis and Autophagy

The cytotoxic effects of these compounds are often linked to their ability to induce programmed cell death.

  • Apoptosis: Several potent 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis, a form of controlled cell death.[4][6] This was confirmed morphologically by observing nuclear condensation and fragmentation after staining with Hoechst 33258.[6]

  • Autophagy: Interestingly, some derivatives have been found to induce cell death in A549 lung cancer cells through autophagy, a process of cellular self-digestion.[7] This suggests that these compounds can trigger different cell death pathways depending on the derivative's structure and the cancer cell type.

cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound Naphthoquinone Derivative EGFR EGFR Pathway (Autophagy) Compound->EGFR Induces Caspase Caspase Activation (Apoptosis) Compound->Caspase Induces Autophagy Autophagy EGFR->Autophagy Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I (Competitive) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P ESI ESI Complex ES->ESI + I (Uncompetitive) ES->ESI + I P Product (P)

References

A Comparative Study: 2-Amino-1-naphthoic Acid and its Sulfonic Acid Analog, Tobias Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the nuanced interplay of a molecule's functional groups dictates its macroscopic properties and biological interactions. The substitution of a carboxylic acid with a sulfonic acid is a common bioisosteric replacement strategy employed by medicinal chemists to modulate a compound's physicochemical and pharmacokinetic profile. This guide presents a detailed comparative analysis of 2-Amino-1-naphthoic acid and its sulfonic acid analog, 2-Amino-1-naphthalenesulfonic acid, more commonly known as Tobias acid.

This study will delve into the synthesis, physicochemical properties, spectroscopic and chromatographic characterization, and potential biological activities of these two compounds. By presenting experimental protocols and supporting data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the profound impact of this functional group substitution on the naphthalene scaffold.

Chemical Structures & Foundational Properties

The core difference between the two molecules lies in the acidic functional group at the 1-position of the 2-aminonaphthalene core. This compound possesses a carboxyl group (-COOH), while Tobias acid features a sulfonic acid group (-SO₃H). This seemingly minor change has significant repercussions for the molecule's electronic and physical properties.

Caption: Chemical structures of this compound and Tobias acid.

Synthesis Strategies: A Tale of Two Acids

The synthetic routes to these compounds are dictated by the nature of the acidic functional group.

Synthesis of 2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)

A well-established industrial method for the synthesis of Tobias acid is the Bucherer reaction . This process involves the amination of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and an ammonium sulfite.[1] An alternative route involves the direct sulfonation of 2-naphthylamine.[2]

G 2-Hydroxynaphthalene-1-sulfonic acid 2-Hydroxynaphthalene-1-sulfonic acid Tobias Acid Tobias Acid 2-Hydroxynaphthalene-1-sulfonic acid->Tobias Acid NH₃, (NH₄)₂SO₃ Bucherer Reaction 2-Naphthylamine 2-Naphthylamine 2-Naphthylamine->Tobias Acid H₂SO₄/SO₃ Sulfonation

Caption: Synthetic routes to Tobias Acid.

Synthesis of this compound

The synthesis of this compound is less commonly documented in publicly available literature, reflecting its more specialized use. A plausible synthetic strategy involves the introduction of a carboxyl group onto the 2-aminonaphthalene scaffold. One potential route could be the hydrolysis of a corresponding nitrile, which can be introduced via a Sandmeyer reaction from a diazotized aminonaphthalene precursor. Another approach could involve the Hofmann or Curtius rearrangement of a suitable naphthalene dicarboxylic acid derivative.

Comparative Physicochemical Properties

The most striking differences between these two analogs emerge from their physicochemical properties, which are summarized in the table below. These properties are critical determinants of a compound's behavior in both chemical and biological systems.

PropertyThis compound2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)Rationale for Difference
Molecular Weight 187.19 g/mol 223.25 g/mol [3]The sulfonic acid group is heavier than the carboxylic acid group.
pKa ~4.2 (estimated from 2-naphthoic acid)[4]~0.7 (estimated for benzenesulfonic acid)The sulfonic acid is a significantly stronger acid due to the greater inductive effect of the two additional oxygen atoms and the increased resonance stabilization of the sulfonate anion compared to the carboxylate anion.[5][6]
logP (Octanol-Water Partition Coefficient) Higher (more lipophilic)Lower (more hydrophilic)The sulfonate anion is more highly solvated by water than the carboxylate anion, leading to increased water solubility and decreased lipophilicity.
Water Solubility LowerHigher[7]The higher acidity and greater polarity of the sulfonic acid group lead to stronger interactions with water molecules, enhancing solubility.

Experimental Design for Comparative Analysis

To objectively compare these two compounds, a series of experiments should be conducted. The choice of these experiments is predicated on elucidating the structural and functional differences imparted by the carboxylic versus sulfonic acid group.

G cluster_0 Characterization cluster_1 Biological Evaluation Spectroscopy (FT-IR, UV-Vis) Spectroscopy (FT-IR, UV-Vis) Chromatography (RP-HPLC) Chromatography (RP-HPLC) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Comparative Study Comparative Study Comparative Study->Spectroscopy (FT-IR, UV-Vis) Comparative Study->Chromatography (RP-HPLC) Comparative Study->Cytotoxicity Assay (e.g., MTT)

Caption: Experimental workflow for comparative analysis.

Part 1: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, revealing information about its functional groups and electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

  • Prepare solid samples of both compounds.

  • Acquire FT-IR spectra using the KBr pellet method.

  • Record the spectra in the range of 4000-400 cm⁻¹.

Expected Results & Interpretation:

Functional GroupThis compound (Expected)2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)[2]
O-H Stretch (acid) Broad band, ~3000-2500 cm⁻¹Broad band, ~3000-2500 cm⁻¹
N-H Stretch (amine) Two sharp bands, ~3400-3300 cm⁻¹Two sharp bands, ~3400-3300 cm⁻¹
C=O Stretch (carboxyl) Strong, sharp peak, ~1700-1680 cm⁻¹Absent
S=O Stretch (sulfonic) AbsentStrong, sharp peaks, ~1250-1150 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric)

The key differentiating feature will be the presence of a strong carbonyl stretch for the naphthoic acid and the characteristic S=O stretches for Tobias acid.

UV-Visible Spectroscopy

Experimental Protocol:

  • Prepare dilute solutions of both compounds in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis absorption spectra from 200-400 nm.

Expected Results & Interpretation: Both compounds are expected to exhibit strong UV absorption due to the naphthalene chromophore. The λmax values may show a slight shift (solvatochromism) depending on the solvent polarity. The electronic transitions will be influenced by the amino and acidic functional groups. While the general spectral shape will be similar, subtle shifts in λmax and molar absorptivity are expected due to the differing electronic effects of the -COOH and -SO₃H groups. For instance, the UV spectrum of 2-naphthoic acid shows absorption maxima around 236 nm, 280 nm, and 334 nm.[8]

Part 2: Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is an ideal technique to compare the polarity of the two compounds.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

Expected Results & Interpretation: Due to its higher polarity and acidity, 2-Amino-1-naphthalenesulfonic acid (Tobias acid) is expected to have a shorter retention time than this compound on a C18 column. The sulfonic acid group, being more ionized at the acidic pH of the mobile phase, will have weaker interactions with the nonpolar stationary phase, leading to earlier elution.

Part 3: In Vitro Biological Activity - A Cytotoxicity Study

To assess the potential biological impact of the functional group change, a standard in vitro cytotoxicity assay can be performed. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol (MTT Assay):

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of both compounds (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Expected Results & Rationale: The difference in cytotoxicity will likely be influenced by the compounds' ability to cross the cell membrane.

  • This compound , being more lipophilic, may exhibit greater cell permeability and potentially higher cytotoxicity, assuming it has an intracellular target.

  • Tobias acid , with its higher polarity and charge at physiological pH, may have reduced membrane permeability, potentially leading to lower observed cytotoxicity in this type of assay.

However, if the primary mode of action involves interaction with an extracellular target, the higher water solubility of Tobias acid could be advantageous. It is also important to consider that sulfonic acids are known to be more metabolically stable than carboxylic acids, which can be a desirable property in drug candidates.[9]

Conclusion

The substitution of a carboxylic acid with a sulfonic acid in the 2-aminonaphthalene scaffold results in a molecule with a distinctly different physicochemical profile. Tobias acid is a stronger acid, more polar, and more water-soluble than its carboxylic acid counterpart. These differences are directly observable through spectroscopic and chromatographic analyses and are predicted to have a significant impact on the biological activity of the molecule, primarily by altering its ability to interact with and traverse biological membranes. This comparative guide underscores the importance of isosteric modifications in fine-tuning the properties of lead compounds in drug discovery and materials science. The provided experimental frameworks offer a robust starting point for researchers seeking to further explore the structure-activity relationships of this and other important chemical series.

References

A Comparative Guide to the Efficacy of 2-Amino-Naphthoic Acid Derivatives and Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, naphthoquinone-based compounds, particularly 2-amino-1,4-naphthoquinone derivatives, have emerged as a promising class of cytotoxic agents. This guide provides a comprehensive comparison of the efficacy of these derivatives against various cancer cell lines, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, offering insights grounded in established scientific principles to empower researchers in their drug discovery endeavors.

The Rationale for Investigating 2-Amino-Naphthoquinone Derivatives

The 1,4-naphthoquinone core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs like doxorubicin. Its biological activity is often attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and trigger programmed cell death. The introduction of an amino group at the C-2 position offers a versatile handle for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the synthesis of extensive libraries of 2-amino-1,4-naphthoquinone derivatives with a wide spectrum of anticancer activities.

Comparative Efficacy: A Data-Driven Analysis

The cytotoxic potential of 2-amino-1,4-naphthoquinone derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Below is a summary of the reported IC50 values for representative derivatives, showcasing their efficacy across different cancer types.

Derivative/CompoundCancer Cell LineIC50 (µM)Key Observations
Compound 2 (from amino acid) SF-295 (Glioblastoma)0.57 µg/mLHigh potency against glioblastoma.[1]
HL-60 (Leukemia)0.7 µg/mLSignificant activity against leukemia cells.[1]
Compound 9 (from amino acid) MDAMB-435 (Breast)1.18 µg/mLModerate activity against breast cancer.[1]
HCT-8 (Colon)1.33 µg/mLEfficacy demonstrated in colon cancer.[1]
Compound 5i (di-amino substituted) A549 (Lung)6.15Notable activity against non-small cell lung cancer.[2]
Compound 13 (metal chelating moiety) A2780, SKOV3, OVCAR3 (Ovarian)< 10Broadly effective against ovarian cancer cell lines.[3]
CNFD (furanonaphthoquinone) MCF-7 (Breast)0.98 (48h)Potent activity against breast adenocarcinoma.[4]
Compound 11 (substituted 1,4-naphthoquinone) MOLT-3 (Leukemia)0.15Exceptional potency against leukemia cells.[5]
A549 (Lung)1.55Strong activity against lung cancer cells.[5]

Expert Insights: The data clearly indicates that the anticancer efficacy of 2-amino-1,4-naphthoquinone derivatives is highly dependent on both the specific chemical modifications to the core structure and the genetic makeup of the cancer cell line. For instance, derivatives synthesized from amino acids show broad-spectrum activity, while others, like compound 11, exhibit remarkable potency against specific cancer types such as leukemia.[1][5] The inclusion of different functional groups, such as metal-chelating moieties, can also significantly enhance cytotoxic activity.[3]

Unraveling the Mechanism of Action: Induction of Apoptosis

A recurring theme in the mechanism of action of 2-amino-1,4-naphthoquinone derivatives is the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of a promising chemotherapeutic agent.

The Intrinsic Apoptotic Pathway

Experimental evidence suggests that many 2-amino-1,4-naphthoquinone derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress, such as the excessive generation of ROS, leading to mitochondrial outer membrane permeabilization (MOMP).

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade Naphthoquinone Derivative Naphthoquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinone Derivative->ROS Bcl2 Bcl-2 Inhibition Naphthoquinone Derivative->Bcl2 Bax_Bak Bax/Bak Activation ROS->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Bax_Bak->MOMP Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-amino-1,4-naphthoquinone derivatives.

This signaling cascade involves the following key events:

  • ROS Generation: The redox-active naphthoquinone core can lead to the production of ROS within the cell.[6]

  • Modulation of Bcl-2 Family Proteins: These derivatives can upset the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8][9][10][11] This can involve the upregulation of pro-apoptotic members and/or the downregulation of anti-apoptotic members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP allows for the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[11]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.[4][11]

Cell Cycle Arrest

In addition to apoptosis, some 2-amino-1,4-naphthoquinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. The specific phase of the cell cycle at which arrest occurs can vary depending on the compound and the cell line. This provides another avenue for the anticancer activity of these molecules.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer efficacy of 2-amino-1,4-naphthoquinone derivatives.

Assessment of Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

mtt_workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of 2-amino-1,4-naphthoquinone derivatives B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-1,4-naphthoquinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the 2-amino-1,4-naphthoquinone derivative for the desired time. Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: This method utilizes the ability of propidium iodide to stoichiometrically bind to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Future Directions and Concluding Remarks

The body of evidence strongly supports the potential of 2-amino-1,4-naphthoquinone derivatives as a valuable scaffold for the development of novel anticancer agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and their multifaceted mechanisms of action, primarily centered around the induction of apoptosis, make them attractive candidates for further investigation.

Future research should focus on:

  • Optimizing Selectivity: Enhancing the therapeutic window by designing derivatives that are more selective for cancer cells over normal cells.

  • In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess their efficacy and safety in a more complex biological system.

  • Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing chemotherapeutic drugs or other targeted therapies.

By employing the rigorous experimental approaches and data-driven comparative analysis outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-amino-1,4-naphthoquinone derivatives in the fight against cancer.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-1-naphthoic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of fluorescent probes based on the 2-Amino-1-naphthoic acid (2A1N) scaffold. In the quest for precise molecular imaging and sensing, the specificity of a probe is paramount. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system for assessing probe performance.

The this compound Scaffold: A Primer on its Fluorogenic Potential and Pitfalls

The 2A1N core is an attractive fluorophore for probe design due to its inherent fluorescence and the reactive handles it presents for conjugation to various recognition moieties. The amino and carboxylic acid groups allow for straightforward synthesis of probes targeting a wide array of analytes, from enzymes to metal ions. However, this chemical versatility also presents a challenge: the potential for off-target interactions, or cross-reactivity.

Understanding the mechanism of fluorescence is key to anticipating potential cross-reactivity. For many 2A1N-based probes, fluorescence is "turned on" or modulated by a specific event, such as enzymatic cleavage or ion binding, which alters the electronic properties of the naphthalene ring system. Cross-reactivity can arise from several sources:

  • Similar Analytes: The probe may interact with molecules that are structurally or electronically similar to the intended target.

  • Non-specific Binding: The probe might bind to other biological macromolecules, such as proteins or nucleic acids, through hydrophobic or electrostatic interactions.

  • Reaction with Off-Target Nucleophiles/Electrophiles: The probe's reactive components could interact with unintended cellular components. For instance, probes designed to react with specific amines could show cross-reactivity with other nucleophiles like thiols.[1]

A robust evaluation of these potential off-target interactions is not merely a quality control step; it is fundamental to the reliable interpretation of experimental data.

A Systematic Workflow for Assessing Probe Specificity

A rigorous assessment of cross-reactivity should be approached systematically. The following workflow provides a logical progression from initial in vitro screening to more complex cellular and in vivo validation.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Advanced Validation A Probe Synthesis & Purification B Primary Target Validation (e.g., Enzyme Kinetics, Ion Titration) A->B C Cross-Reactivity Panel Screening (Structurally Similar Analytes) B->C D Physicochemical Parameter Testing (pH, Temperature, Buffer Effects) C->D E Cell Line Selection (Target-Positive vs. Target-Negative) D->E F Confocal Microscopy Imaging E->F G Flow Cytometry Analysis F->G H Co-localization Studies with Known Markers F->H I In Vivo Imaging (Animal Models) H->I J Competitive Inhibition Assays I->J K Mass Spectrometry Analysis of Probe-Target Adducts J->K

References

A Comparative Toxicological Assessment of 2-Amino-1-naphthoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the introduction of novel chemical entities necessitates a thorough evaluation of their toxicological profile. 2-Amino-1-naphthoic acid, a naphthalene derivative, holds potential in various synthetic applications. However, its structural similarity to known carcinogenic aromatic amines, such as 2-naphthylamine, raises significant safety concerns that warrant a comprehensive toxicological assessment. This guide provides a comparative framework for evaluating the toxicity of this compound, offering insights into its potential hazards relative to its structural isomers and outlining a suite of recommended in vitro assays for a preliminary safety evaluation.

The Imperative for Comparative Assessment: Selecting Comparator Compounds

Direct toxicological data for this compound is scarce in publicly available literature. Therefore, a comparative approach is essential to infer its potential toxicity. The most logical comparators are its structural isomers, where the positions of the amino and carboxylic acid groups on the naphthalene ring are varied. These subtle structural changes can significantly impact metabolic activation and subsequent toxicity. For this guide, we will consider the following isomers as comparators:

  • 3-Amino-2-naphthoic acid: An isomer with a different substitution pattern on the naphthalene ring.

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid: While not a direct isomer of the naphthoic acid, this compound contains the critical aminonaphthalene scaffold and provides an example of a sulfonated derivative, which can influence toxicokinetics.

The comparison to these isomers allows for an initial structure-activity relationship (SAR) analysis, providing a preliminary risk assessment based on the known hazards of related compounds.

In Vitro Toxicological Assessment: A First-Line Screening Approach

A battery of in vitro assays should be the initial step in the toxicological evaluation of this compound and its comparators. These assays, which are conducted on isolated cells or microorganisms, can provide crucial information on cytotoxicity, genotoxicity, and mutagenicity, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[1]

Comparative Cytotoxicity Profile

Cytotoxicity assays are fundamental in determining the concentration at which a substance exhibits toxicity to cells. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.

Table 1: Comparative Hazard Profile of this compound and its Analogs based on available GHS classifications.

CompoundCAS NumberGHS Hazard Statements
This compound 79979-69-4Data not available.
3-Amino-2-naphthoic acid 5959-52-4H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
4-Amino-3-hydroxy-1-naphthalenesulfonic acid 116-63-2Causes severe skin burns and eye damage. May cause sensitization by skin contact.[4][5][6]

Note: The absence of data for this compound highlights the critical need for experimental evaluation.

Recommended Cytotoxicity Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9][10][11]

Genotoxicity and Mutagenicity Assessment

Given that aromatic amines are a class of compounds known for their mutagenic and carcinogenic properties, assessing the genotoxic potential of this compound is of paramount importance.[12][13]

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations.[14] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow in a histidine-free medium.

In Vivo Toxicological Assessment: Considerations for Further Studies

Should in vitro studies indicate significant cytotoxic or genotoxic potential, further in vivo studies may be warranted to understand the compound's effects in a whole organism. Such studies are guided by international regulations, such as the OECD Guidelines for the Testing of Chemicals.[15][16][17][18][19] In vivo studies can provide data on acute toxicity (LD50), target organ toxicity, and carcinogenicity. For instance, studies on the carcinogenicity of 1- and 2-naphthylamine in dogs have provided crucial evidence of their bladder carcinogenicity.[20][21][22]

Mechanistic Insights: The Metabolic Activation of Aromatic Amines

The toxicity of many aromatic amines is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophilic intermediates. This process typically occurs in the liver via cytochrome P450 enzymes.

The proposed metabolic activation pathway for aromatic amines, which is likely relevant for this compound, involves the following key steps:

  • N-hydroxylation: The amino group is oxidized by cytochrome P450 enzymes (primarily CYP1A2) to form an N-hydroxyarylamine.[23][24]

  • Esterification: The N-hydroxyarylamine can be further activated by sulfation or acetylation to form a reactive N-acetoxy or N-sulfonyloxy ester.

  • Formation of Nitrenium Ion: These esters are unstable and can undergo heterolytic cleavage of the N-O bond to form a highly reactive nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Proposed metabolic activation pathway of aromatic amines leading to genotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for determining cell viability.[7][25]

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Exposure: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Ames Test for Mutagenicity

This protocol is a generalized procedure based on the principles of the Ames test.[14]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • This compound and comparator compounds

  • Positive and negative controls

  • S9 metabolic activation system (rat liver extract)

Procedure:

  • Preparation: Prepare dilutions of the test compounds.

  • Plate Incorporation Method: a. To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound dilution, and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for direct-acting mutagens). b. Mix gently and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Discussion and Risk Assessment

The available data, primarily from safety data sheets of its isomers, suggests that this compound should be handled with caution. The presence of the aromatic amine moiety is a significant structural alert for potential genotoxicity and carcinogenicity, a concern that is amplified by the known carcinogenicity of 2-naphthylamine.[21][22][26][27] The primary route of toxicity is expected to be through metabolic activation in the liver, leading to the formation of reactive intermediates that can damage DNA.

The proposed in vitro testing strategy provides a robust and ethical first step in characterizing the toxicological profile of this compound. A positive result in the Ames test would be a strong indicator of mutagenic potential and would necessitate a more in-depth investigation, potentially including in vivo studies. Conversely, negative results in a comprehensive battery of in vitro assays would provide a degree of confidence in its safety for further development, although it would not entirely rule out other forms of toxicity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety and chemical handling requires a deep understanding that extends beyond the synthesis or application of a compound. It demands a commitment to the entire lifecycle of a chemical, from acquisition to its final, environmentally responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-1-naphthoic acid, grounded in scientific principles and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both personnel and the environment.

Core Principles: Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge informs every subsequent step in the handling and disposal process.

1.1. Known Hazards this compound and its isomers are generally classified as:

  • Skin and Eye Irritants: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Tract Irritants: Inhalation of dusts may lead to respiratory irritation.[3][5]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

1.2. The Precautionary Principle: Structural Analogy to 2-Naphthylamine A critical, field-proven insight is to consider not just the known data for a specific molecule, but also the data of its close structural analogs. This compound is a derivative of 2-naphthylamine. 2-Naphthylamine is classified as a known human carcinogen by multiple international bodies, including the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP).[6][7]

While sulfonic acid derivatives of 2-naphthylamine have been found to be non-carcinogenic in mice, the underlying structural motif of 2-naphthylamine necessitates a highly cautious approach. Therefore, until comprehensive toxicological data for this compound proves otherwise, it is prudent to handle it with the respect due to a potentially hazardous substance and manage its disposal through a certified hazardous waste stream.

The Regulatory Imperative: Why Proper Disposal is Non-Negotiable

Disposing of chemical waste is not merely a matter of laboratory best practice; it is a legal and ethical obligation. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[10][11] While this compound is not typically a listed waste, its potential health effects mean it must be evaluated for hazardous characteristics. The most reliable and compliant approach is to manage it as a hazardous waste. Flushing such chemicals down the drain is illegal and can damage plumbing and ecosystems, while disposal in regular trash can endanger sanitation workers and lead to environmental contamination.[12]

The Disposal Workflow: A Decision-Making Framework

The following workflow provides a logical pathway for managing this compound waste from the point of generation to its final container.

DisposalWorkflow cluster_generation Waste Generation Point cluster_classification Waste Classification cluster_containment Containment & Labeling cluster_disposal Final Disposal Path Waste_Source Identify Waste Stream (this compound) Pure_Chem Unused / Expired Pure Compound Waste_Source->Pure_Chem Is it pure chemical? Contaminated_Labware Contaminated Labware (Glassware, PPE, Wipes) Waste_Source->Contaminated_Labware Is it contaminated equipment? Spill_Debris Spill Cleanup Debris (Absorbents, etc.) Waste_Source->Spill_Debris Is it from a spill cleanup? Solid_Waste_Container 1. Select Compatible Container (HDPE or Glass, Screw Cap) 2. Affix 'HAZARDOUS WASTE' Label Pure_Chem->Solid_Waste_Container Double_Bag 1. Place in Primary Bag (e.g., Autoclave Bag) 2. Place in Labeled Secondary Bag Contaminated_Labware->Double_Bag Spill_Debris->Solid_Waste_Container Final_Container Segregated Hazardous Solid Waste Accumulation Bin Solid_Waste_Container->Final_Container Double_Bag->Final_Container Pickup Schedule Pickup by Licensed Waste Disposal Service Final_Container->Pickup

Caption: Decision workflow for this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for the most common disposal scenarios encountered in a laboratory setting.

Protocol 4.1: Disposal of Unused/Expired Pure Compound

This protocol applies to the bulk chemical in its original container or as a synthesized solid. The primary disposal method recommended by safety data sheets is high-temperature incineration by a licensed professional service.[5]

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, nitrile gloves.

  • A designated and compatible hazardous waste container (e.g., a wide-mouth HDPE or glass jar with a screw-top lid).

  • Hazardous Waste Label.

Procedure:

  • Don PPE: Before handling the chemical, ensure you are wearing safety glasses, a lab coat, and compatible gloves.

  • Select a Container: Choose a clean, dry, and robust container that is compatible with the chemical. The container must be in good condition with no leaks or cracks.[12][13]

  • Transfer the Waste: Carefully transfer the solid this compound into the designated hazardous waste container. If the original container is being discarded, it can be used as the waste container, provided it is properly labeled.

  • Label the Container Immediately: Affix a "HAZARDOUS WASTE" label to the container.[13] Fill out the label completely, including:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[14]

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Secure the Container: Tightly seal the container lid.[13] An open container is a violation of safety regulations.

  • Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]

Protocol 4.2: Disposal of Contaminated Labware

This includes items with trace or minor contamination, such as glassware, weigh boats, gloves, and paper towels.

Materials:

  • Appropriate PPE.

  • Two heavy-duty plastic bags (e.g., 4-mil polyethylene or an autoclave bag for glassware).

  • Hazardous Waste Label.

Procedure:

  • Gross Decontamination (if applicable): For heavily contaminated glassware, attempt a preliminary rinse with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate must be collected as hazardous liquid waste and disposed of separately according to your institution's solvent waste procedures. Do not pour it down the drain.[15]

  • Segregate Sharps: Needles and scalpel blades must be placed in a designated sharps container. Glassware (pipettes, broken flasks) should be placed in a puncture-resistant container labeled for glass waste.

  • Containment: Place the contaminated, non-sharp items (gloves, wipes, weigh boats) into the primary heavy-duty plastic bag.

  • Double Bagging: Seal the primary bag and place it inside the second bag. This provides an extra layer of protection against leaks or tears.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the outer bag. On the label, list the contents as "Debris contaminated with this compound."

  • Storage and Pickup: Place the sealed bag in the designated solid hazardous waste accumulation container in your lab's SAA and arrange for pickup.

Protocol 4.3: Managing Spills for Disposal

This protocol outlines the steps for cleaning a small, manageable spill and packaging the resulting waste.

Materials:

  • Appropriate PPE (including respiratory protection like an N95 mask if there is a risk of airborne dust).

  • Spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Scoop or dustpan (use non-sparking tools if a flammable solvent is present).

  • Designated hazardous waste container for solids.

  • Hazardous Waste Label.

Procedure:

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated.[3] Avoid breathing in any dust.[5]

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material to prevent it from becoming airborne.

  • Collect the Material: Carefully sweep or scoop up the mixture of the chemical and absorbent.[2][5] Avoid aggressive actions that could create dust.

  • Package the Waste: Place all the collected spill debris into a compatible hazardous waste container as described in Protocol 4.1. This includes any contaminated PPE used during the cleanup.

  • Label and Store: Securely seal the container and apply a "HAZARDOUS WASTE" label, detailing the contents (e.g., "Vermiculite and this compound"). Store in the SAA.

  • Arrange for Pickup: Request a pickup from your institution's waste management service.

Summary of Best Practices

For quick reference, the core principles for disposing of this compound are summarized below.

Best PracticeRationale
Always Wear PPE Protects against skin/eye irritation and potential inhalation of dust.[1][4]
Never Use Drains/Trash Prevents environmental contamination and ensures compliance with regulations like the Clean Water Act and RCRA.[5][12]
Use Labeled Containers Ensures proper identification, segregation, and handling by waste management personnel, a key requirement of RCRA.[13]
Keep Containers Closed Prevents the release of vapors or dust and avoids spills.[13]
Segregate Waste Avoids dangerous reactions between incompatible chemicals. This compound should be kept away from strong oxidizers.[5]
Consult Professionals Disposal must be handled by a licensed and approved waste disposal facility to ensure compliant treatment (e.g., incineration).[3][5]

By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, responsibility, and scientific integrity.

References

Navigating the Safe Handling of 2-Amino-1-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery and development, the ability to handle chemical reagents with confidence and precision is paramount. 2-Amino-1-naphthoic acid, a vital building block in organic synthesis, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Understanding the Hazard Landscape of this compound

This compound (CAS 79979-69-4) is an aromatic amine, a class of compounds that necessitates careful handling due to potential physiological effects. The primary, immediate hazards associated with this solid compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.

  • Respiratory Tract Irritation (H335): Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is the cornerstone of safe chemical handling. The selection of PPE should not be a static, one-size-fits-all approach but rather a dynamic process tailored to the specific experimental context.

Foundational PPE for All Operations

For any work involving this compound, the following minimum PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the powder outside of a contained system or when there is a risk of splashing, chemical splash goggles are essential. For larger quantities or operations with a higher risk of aerosolization, a face shield worn over safety glasses provides an additional layer of protection.[1] All eye and face protection must be ANSI Z87.1 certified.

  • Protective Clothing: A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from accidental spills.

  • Hand Protection: Disposable nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[1]

  • Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.

Enhanced PPE for Specific Procedures

Certain laboratory operations with this compound demand an elevated level of protection. The following table outlines recommended PPE for various tasks.

Task Recommended PPE Rationale
Weighing and Transfer of Powder Chemical splash goggles, nitrile gloves, lab coat, and a NIOSH-approved N95 respirator.The fine powder can be easily aerosolized, posing an inhalation hazard. The N95 respirator will filter out these fine particles.
Preparing Solutions Chemical splash goggles, nitrile gloves, and a lab coat.The primary risk is from splashes of the dissolved chemical.
Running Reactions and Work-ups Chemical splash goggles (or a face shield over safety glasses), nitrile gloves, and a lab coat.The potential for splashes and spills is higher during these more dynamic procedures.
Large-Scale Operations (>10g) Chemical splash goggles and a face shield, double-gloving with nitrile gloves, a lab coat, and a NIOSH-approved respirator with an organic vapor/particulate combination cartridge.The increased quantity elevates the risk of both inhalation and skin exposure. A higher level of respiratory protection is warranted.

Procedural Guidance for Safe Handling and Disposal

Engineering Controls: Your First Line of Defense

Whenever possible, handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] This is particularly crucial when weighing the solid or transferring it between containers.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. If required, don your respirator, ensuring a proper fit. Finally, put on your nitrile gloves.

  • Chemical Handling: Carefully open the container of this compound inside a fume hood. Use a spatula or other appropriate tool to transfer the desired amount. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

  • Post-Handling: Securely close the container of this compound.

  • Doffing PPE: Remove your gloves first, turning them inside out as you do so to avoid contaminating your hands. Dispose of them in the appropriate waste container. Remove your lab coat and hang it in the designated area. Finally, remove your eye protection. Wash your hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (Solid): If a small amount of powder is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a sealed container for proper disposal. The area can then be decontaminated with soap and water.

  • Small Spills (Solution): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent in a sealed container for disposal.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and environmental health and safety (EHS) department.

Waste Disposal

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of this chemical down the drain.

Logical Framework for PPE Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Final Procedure start Start: Plan to use this compound physical_form What is the physical form? start->physical_form task_type What is the task? scale What is the scale of use? task_type->scale respirator_n95 Add N95 Respirator task_type->respirator_n95 Weighing Powder base_ppe Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes scale->base_ppe <1g, Solution Prep goggles Upgrade to Chemical Splash Goggles scale->goggles >1g, Solution Prep face_shield Add Face Shield scale->face_shield >10g, Reaction respirator_cartridge Add Respirator with Organic Vapor/Particulate Cartridge scale->respirator_cartridge >10g, Reaction double_glove Double-glove with Nitrile scale->double_glove >10g, Reaction physical_form->task_type Solid physical_form->task_type Solution proceed Proceed with Experiment base_ppe->proceed goggles->base_ppe face_shield->goggles respirator_n95->base_ppe respirator_cartridge->base_ppe double_glove->base_ppe

PPE Selection Workflow for this compound

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.